2,4-Dibromophenol Acetate
Description
Properties
IUPAC Name |
(2,4-dibromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBCSBQMWRLETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958114 | |
| Record name | 2,4-Dibromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-79-1 | |
| Record name | Phenol, 2,4-dibromo-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2,4-Dibromophenol Acetate"
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromophenol Acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₈H₆Br₂O₂).[1][2] Intended for researchers and professionals in drug development and organic chemistry, this document details a robust protocol for the acetylation of 2,4-Dibromophenol using acetic anhydride. The guide emphasizes the underlying chemical principles, safety protocols, and detailed analytical techniques required for structural verification and purity assessment of the final product. Key characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail with expected data.
Introduction: Significance and Applications
This compound is a brominated aromatic ester that serves as a valuable intermediate in organic synthesis.[1] Its parent compound, 2,4-Dibromophenol, is a naturally occurring marine metabolite and an important industrial chemical.[3][4] The primary utility of this compound lies in the protection of the phenolic hydroxyl group. The acetate group is a moderately stable protecting group that can be readily removed under mild basic conditions, allowing for selective reactions at other positions of the aromatic ring before regenerating the phenol. This strategy is fundamental in the multi-step synthesis of complex molecules, including specialized polymers and potential bioactive compounds.[1] The broader class of brominated phenols has garnered significant interest for its potent antibacterial activities, highlighting the potential of their derivatives in medicinal chemistry.[1]
Safety and Hazard Analysis
A thorough understanding and mitigation of risks are paramount. This section outlines the hazards associated with the primary reactants. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 2,4-Dibromophenol | 615-58-7 | Fatal if swallowed (H300).[5] Causes skin and serious eye irritation (H315, H319).[5] May cause respiratory irritation (H335).[5] | Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[6] Wash skin thoroughly after handling.[6] Store in a well-ventilated, locked place.[6] |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor (H226).[7][8] Harmful if swallowed (H302).[7][8] Fatal if inhaled (H330).[7][9] Causes severe skin burns and eye damage (H314).[7][8][9] | Keep away from heat, sparks, and open flames.[7][8][9][10] Do not breathe fumes or vapors.[8][9] Use only in a well-ventilated area.[7] Ground/bond container and receiving equipment.[7][11] |
| Pyridine (Catalyst) | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. | Use a minimal, catalytic amount. Handle in a fume hood. Avoid all personal contact. |
Synthesis Methodology
Principle of the Reaction: O-Acetylation
The synthesis of this compound is achieved through the O-acetylation of 2,4-Dibromophenol. This reaction is a classic example of esterification. Acetic anhydride is used as the acylating agent. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction.[12][13] The lone pair on the nitrogen of pyridine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself and is readily attacked by the phenoxide ion of 2,4-Dibromophenol to form the final ester product.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of a product with the characterization data outlined in Section 4 confirms the efficacy of the procedure.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromophenol (5.04 g, 20 mmol, 1.0 equiv.).
-
Dissolve the phenol in 40 mL of Dichloromethane (DCM).
-
Add pyridine (2.4 mL, 30 mmol, 1.5 equiv.) to the solution.
-
Cool the flask in an ice-water bath to 0°C.
-
-
Reagent Addition:
-
Slowly add acetic anhydride (2.3 mL, 24 mmol, 1.2 equiv.) to the stirred solution dropwise using a syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the 2,4-Dibromophenol spot (visualized with a UV lamp) indicates the completion of the reaction.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with 20 mL of 1M HCl (aq) to neutralize and remove pyridine.
-
Next, wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove excess acetic anhydride and acetic acid.
-
Finally, wash with 20 mL of brine to remove residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product should be a solid or oil.
-
Characterization of this compound
Structural confirmation is achieved by a combination of spectroscopic methods.
Molecular Structure
Caption: Structure of this compound.
Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| Formula | Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | Monoisotopic Mass | 291.87 g/mol [14] |
| Average Mass | 293.94 g/mol [1][14] | |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm | Singlet, 3H (acetyl -CH₃) |
| δ ~7.1-7.8 ppm | Multiplet, 3H (aromatic protons) | |
| ¹³C NMR (CDCl₃) | δ ~21 ppm | Acetyl -CH₃ |
| δ ~120-150 ppm | Aromatic carbons | |
| δ ~168 ppm | Ester carbonyl (C=O) | |
| IR Spectroscopy | ν (cm⁻¹) | ~1770-1750 cm⁻¹ (strong, sharp C=O stretch of aryl acetate) |
| ~1200-1180 cm⁻¹ (strong C-O stretch) | ||
| Disappearance of broad phenolic O-H stretch from starting material | ||
| Mass Spectrometry | m/z | Molecular ion peak cluster around 292, 294, 296 due to bromine isotopes (⁷⁹Br and ⁸¹Br) |
| Fragment ion corresponding to the loss of ketene (CH₂=C=O) from the molecular ion. |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The most telling signal for a successful reaction is the appearance of a singlet integrating to three protons around 2.3 ppm, corresponding to the methyl group of the acetate ester. The broad singlet of the phenolic -OH from the starting material will be absent. The three aromatic protons will appear further downfield, with their splitting pattern determined by their coupling constants.
-
IR Spectroscopy: The key diagnostic peak is the strong, sharp carbonyl (C=O) stretch of the newly formed aryl acetate group, which is expected around 1760 cm⁻¹.[15] The broad O-H stretch, typically seen around 3200-3500 cm⁻¹ in the 2,4-Dibromophenol starting material, will have disappeared completely.[16]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[14] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (42 Da), which would result in a fragment ion corresponding to the parent 2,4-Dibromophenol.[14]
Conclusion
This guide has presented a reliable and well-documented method for the synthesis of this compound. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can effectively produce this valuable synthetic intermediate. The outlined characterization techniques provide a clear framework for verifying the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent research and development applications.
References
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AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
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CPAChem. (2019). Safety data sheet: 2,4-Dibromophenol. Retrieved from [Link]
-
neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]
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Wiley-VCH GmbH. (2025). 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Jin, T. S., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.
- JETIR. (2020).
- RANU, B. C., & DUTTA, P. (2003).
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
- Zhang, Z. H., Li, T. S., & Fu, C. G. (1998). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Journal of Chemical Research.
- Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
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A Technical Guide to the Physicochemical Properties and Applications of 2,4-Dibromophenol Acetate
Executive Overview
2,4-Dibromophenol Acetate (CAS No. 36914-79-1) is a brominated aromatic ester that serves as a crucial and versatile intermediate in synthetic organic chemistry.[1] Structurally, it is the acetic acid ester of 2,4-dibromophenol.[1] Its primary utility lies in its function as a protected and activated form of the parent phenol, allowing for precise chemical manipulations in multi-step syntheses.[1] The acetate moiety acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions to regenerate the phenol.[1] This guide provides a comprehensive analysis of its chemical identity, physicochemical properties, spectroscopic signature, synthesis protocols, and applications, with a focus on its role as a building block for more complex molecules, including specialized polymers and potentially bioactive compounds.[1]
Chemical Identity and Structural Elucidation
2.1 Nomenclature and Identifiers
-
Systematic Name: 2,4-dibromophenyl acetate
-
Common Name: this compound
-
InChIKey: RXBCSBQMWRLETO-UHFFFAOYSA-N[3]
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, reactivity, and application in various synthetic contexts. While extensive experimental data for the acetate is not widely published, its properties can be predicted through computational models and inferred from the well-characterized parent compound, 2,4-dibromophenol.
3.1 Summary of Properties
| Property | This compound (Value) | 2,4-Dibromophenol (Parent Compound for Context) | Source |
| Molecular Weight | 293.94 g/mol | 251.90 g/mol | [1][3][4] |
| Appearance | Not specified (expected to be solid/oil) | Crystalline Mass, Powder, Crystals | [5][6] |
| Melting Point | Not available | 35-41 °C | [7] |
| Boiling Point | Not available | 238.5 °C (atm); 154 °C (11 mmHg) | [8] |
| Water Solubility | Low (predicted) | 1,900 mg/L at 15 °C | [9] |
| Lipophilicity (XLogP3) | 2.9 | ~2.9 (Calculated) | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | 20.2 Ų | [1][4] |
| Rotatable Bond Count | 2 | 1 | [2][4] |
3.2 Detailed Analysis
The acetate derivative is expected to be more lipophilic and less polar than its parent phenol due to the esterification of the hydroxyl group. The calculated XLogP3 value of 2.9 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water.[1][2] The presence of the ester group introduces a second hydrogen bond acceptor site, slightly increasing the topological polar surface area compared to the parent phenol.[1][4]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.
-
¹H NMR: The proton NMR spectrum is highly characteristic. The acetate methyl protons (–OCOCH₃) are expected to appear as a sharp singlet around δ 2.3 ppm, as they have no adjacent protons to couple with.[1] The aromatic region will show three distinct signals corresponding to the protons on the phenyl ring. Their predicted chemical shifts and multiplicities are governed by the electronic effects of the bromine and acetate substituents.[1]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon (C=O) of the acetate group is the most downfield signal, typically appearing around δ 169 ppm.[1] The acetate methyl carbon appears upfield at approximately δ 21 ppm.[1] The six aromatic carbons will have shifts between δ 110-155 ppm, with carbons directly bonded to the electronegative bromine and oxygen atoms shifted further downfield.[1]
Table 2: Predicted NMR Data for this compound [1]
| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | H-3 | ~7.9 | d |
| Aromatic | H-5 | ~7.4 | dd |
| Aromatic | H-6 | ~7.1 | d |
| Acetate | -CH₃ | ~2.3 | s |
| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |
| Carbonyl | C=O | ~169 | |
| Aromatic | C-1 | ~148 | |
| Aromatic | C-2 | ~120 | |
| Aromatic | C-3 | ~133 | |
| Aromatic | C-4 | ~123 | |
| Aromatic | C-5 | ~130 | |
| Aromatic | C-6 | ~125 | |
| Acetate | -CH₃ | ~21 |
4.2 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the exact mass is 291.873455 g/mol .[3] The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak cluster ([M]⁺) would be observed around m/z 292, 294, and 296. A prominent fragment would be the loss of the acetyl group (ketene, CH₂=C=O) to give the 2,4-dibromophenol radical cation.
4.3 Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by two key features when compared to its parent phenol:
-
Presence of a Strong Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1760-1770 cm⁻¹, characteristic of a phenyl acetate.
-
Absence of the Hydroxyl (O-H) Stretch: The broad O-H stretching band, typically seen between 3200-3600 cm⁻¹ in the parent phenol, will be absent.[10][11]
Synthesis and Chemical Reactivity
The synthesis of this compound is a two-step process starting from phenol. The workflow involves the bromination of the precursor followed by its acetylation.
5.1 Experimental Protocol: Synthesis of 2,4-Dibromophenol
This protocol is adapted from established methods for the selective dibromination of phenol.[12]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve phenol (1.0 eq) in carbon disulfide.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (2.0 eq) in carbon disulfide via the dropping funnel while maintaining the low temperature and stirring vigorously.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Workup: Distill the carbon disulfide solvent. The crude 2,4-dibromophenol can be purified by vacuum distillation, with the product typically boiling at 145-150 °C at 20-25 mmHg.[12]
5.2 Experimental Protocol: Synthesis of this compound
This is a standard protocol for the acetylation of a phenol.
-
Reaction Setup: Dissolve 2,4-dibromophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to act as a catalyst and acid scavenger.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
5.3 Key Reactivity: The Acetate as a Protecting Group
The primary chemical utility of this compound is its role as a stable intermediate.[1] The acetate group protects the reactive phenolic hydroxyl from undesired side reactions (e.g., O-alkylation, oxidation) while other transformations are performed on the molecule. The protecting group can be readily removed (deprotected) via hydrolysis under mild basic conditions (e.g., using K₂CO₃ in methanol or dilute NaOH) to regenerate the free 2,4-dibromophenol.[1]
Applications in Scientific Research
The structure of this compound makes it a valuable building block for creating more complex and functional molecules.
-
Protected Intermediate: It is a key intermediate for syntheses where the phenolic -OH needs to be masked.[1]
-
Bioactive Molecules: The parent 2,4-dibromophenol is a known marine secondary metabolite.[13][14] Derivatives of bromophenols are actively researched for their therapeutic potential. For instance, related compounds have shown significant antibacterial activity against drug-resistant strains like MRSA and have been investigated as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic drugs.[1][15]
-
Polymers and Materials Science: As a di-halogenated aromatic compound, it can serve as a monomer or precursor for specialized polymers and resins, potentially imparting properties like flame retardancy.[1][4]
Analytical Methodologies
Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques.
A standard workflow involves initial purity assessment and molecular weight confirmation using Gas Chromatography-Mass Spectrometry (GC-MS).[16] The definitive structural elucidation is then achieved by correlating the data from ¹H and ¹³C NMR with the functional group information provided by IR spectroscopy.[1]
Safety, Handling, and Storage
-
Hazards: The precursor, 2,4-dibromophenol, is classified as harmful if swallowed, in contact with skin, or if inhaled.[17] It is also known to be an irritant.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]
Conclusion
This compound is a valuable chemical intermediate whose utility is defined by the strategic use of its acetate group as a protecting element. Its well-defined spectroscopic properties allow for straightforward identification and quality control. While its direct applications are limited, its role as a precursor in the synthesis of advanced materials and complex bioactive molecules underscores its importance in modern organic chemistry and drug discovery research.
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CPAChem. (2019-05-16). Safety data sheet. Available from: [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dibromophenol Analytical Chemistry. Available from: [Link]
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NIST. (n.d.). Phenol, 2,4-dibromo- Phase change data. NIST WebBook. Available from: [Link]
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EPIC. (n.d.). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents. Available from: [Link]
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MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]
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PubMed. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Available from: [Link]
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PubMed. (2013). Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties.... Available from: [Link]
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"2,4-Dibromophenol Acetate CAS number 36914-79-1"
An In-depth Technical Guide to 2,4-Dibromophenol Acetate (CAS: 36914-79-1) for Advanced Research Applications
Introduction
This compound is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. While its direct applications are specialized, its primary role as a protected and activated form of 2,4-dibromophenol makes it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science.[1] The parent compound, 2,4-dibromophenol, is a naturally occurring marine metabolite and a versatile industrial intermediate known for its utility in crafting pharmaceuticals, agrochemicals, and flame retardants.[1][2]
The strategic introduction of an acetate group to the phenolic oxygen serves a critical purpose: it masks the reactivity of the hydroxyl group, preventing it from interfering in subsequent chemical transformations targeted at other parts of the molecule. This acetate protecting group can be selectively and cleanly removed under mild basic conditions, regenerating the parent phenol at the desired stage of a synthetic pathway.[1] This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis protocols, core applications, and analytical characterization to support its effective use in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its successful application in any experimental setting. The key identifiers and computed physicochemical properties for this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 36914-79-1 | [3][4][5] |
| Molecular Formula | C₈H₆Br₂O₂ | [1][3][4] |
| Molecular Weight | 293.94 g/mol | [1][3] |
| IUPAC Name | 2,4-dibromophenyl acetate | [3] |
| Synonyms | 2,4-Dibromo-phenol Acetate | [3] |
| SMILES | CC(=O)Oc1ccc(Br)cc1Br | [3] |
| InChI | InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | [3] |
Table 2: Physicochemical and Handling Data
| Property | Value | Source |
| Exact Mass | 291.8735 g/mol | [3][6] |
| XLogP3 | 2.9 | [1][4] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
| Appearance | Neat Solid | [3] |
| Storage Temperature | -20°C | [3] |
| Shipping Temperature | Room Temperature | [3] |
Synthesis and Purification Workflow
The synthesis of this compound is a two-step process commencing with the bromination of phenol, followed by the acetylation of the resulting 2,4-dibromophenol. This workflow is a classic demonstration of electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Step 1: Synthesis of the Precursor, 2,4-Dibromophenol
The foundational step is the selective dibromination of phenol. The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions. Controlling the stoichiometry of bromine and the reaction conditions allows for the preferential formation of the 2,4-disubstituted product.
Caption: Reaction scheme for the synthesis of 2,4-Dibromophenol.
Experimental Protocol: Preparation of 2,4-Dibromophenol [7]
-
Rationale: This protocol utilizes sulfuric acid and acetic acid as the reaction medium. The strong acid protonates the phenol to a small extent, but primarily serves to polarize the bromine, making it a more potent electrophile for the substitution reaction.
-
In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 94 g of phenol into 800 g of a sulfuric acid solution (prepared from 200 g of water and 600 g of concentrated H₂SO₄).
-
Cool the mixture in an ice-water bath.
-
Prepare a solution of 320 g (100 mL) of bromine in 160 g of glacial acetic acid and add it dropwise to the cooled, stirring phenol mixture. The reaction is typically complete within 30 minutes.
-
The product, 2,4-dibromophenol, will separate as an oil which solidifies upon standing.
-
Decant the sulfuric acid layer. Pouring this acid layer into an equal volume of water will precipitate any dissolved product.
-
Combine the crude product, melt under water for washing, and allow it to re-solidify.
-
For high purity, the washed product should be purified by vacuum distillation. The fraction boiling at 145-150°C at 20-25 mmHg is collected.[7]
Step 2: Acetylation of 2,4-Dibromophenol
This step converts the phenolic hydroxyl group into an acetate ester, thereby "protecting" it. The reaction is a standard esterification using an acetylating agent in the presence of a base to neutralize the acidic byproduct and catalyze the reaction.
Experimental Protocol: Synthesis of this compound
-
Rationale: Acetic anhydride is the acetylating agent, and a base like pyridine serves as both a catalyst and a scavenger for the acetic acid byproduct, driving the equilibrium towards the product.
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,4-dibromophenol in anhydrous pyridine or a mixture of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride/acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Overall Synthesis and Purification Workflow
The complete process from starting materials to the purified final product involves a logical sequence of reaction, workup, and purification, which is crucial for obtaining a high-purity compound suitable for sensitive downstream applications.
Sources
An In-depth Technical Guide to the Molecular Structure of 2,4-Dibromophenol Acetate
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 2,4-Dibromophenol Acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to offer a thorough understanding of this halogenated aromatic ester.
Introduction: The Significance of Brominated Phenolic Esters
This compound, with the chemical formula C₈H₆Br₂O₂, is a derivative of 2,4-dibromophenol, a compound recognized for its versatile applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1] The acetylation of the phenolic hydroxyl group modifies its chemical properties, rendering it a valuable tool in organic synthesis. The acetate group can serve as a protecting group for the phenol, which can be selectively removed under mild conditions, making this compound a useful building block for more complex molecular architectures.[2] Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4, and an acetate group at position 1. This substitution pattern dictates the molecule's electronic properties and reactivity.
Key Physicochemical Properties:
| Property | Value | Source/Method |
| Molecular Formula | C₈H₆Br₂O₂ | [3] |
| Molecular Weight | 293.94 g/mol | [3] |
| CAS Number | 36914-79-1 | [3] |
| Appearance | Predicted to be a solid at room temperature | Based on analogous compounds |
| Melting Point | Not experimentally determined; predicted to be low-melting | Analogy to related compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water | General principles of organic solubility |
Note: Some properties are predicted based on the behavior of structurally similar compounds due to the limited availability of experimental data for this compound.
Predicted Crystallographic and Conformational Analysis
The rotational freedom around the C-O single bond of the ester linkage allows for different conformations. The most stable conformation is likely to be the one that minimizes steric hindrance between the acetate group and the ortho-bromine atom.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the esterification of 2,4-dibromophenol with an acetylating agent. The following protocol is a robust and efficient method for this transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of 2,4-dibromophenol with acetic anhydride in the presence of a base catalyst, such as pyridine, proceeds via a nucleophilic acyl substitution mechanism. The pyridine deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an acetate ion yields the final product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to remove acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization: Elucidating the Molecular Signature
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region will display a characteristic splitting pattern due to the coupling between the non-equivalent protons on the benzene ring.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons:
-
H-6: ~7.8 ppm (doublet)
-
H-5: ~7.4 ppm (doublet of doublets)
-
H-3: ~7.2 ppm (doublet)
-
-
Methyl Protons:
-
-CH₃: ~2.3 ppm (singlet)
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl Carbon: ~168 ppm
-
Aromatic Carbons:
-
C-1 (C-O): ~148 ppm
-
C-2, C-4 (C-Br): ~120-130 ppm
-
C-3, C-5, C-6 (C-H): ~125-135 ppm
-
-
Methyl Carbon: ~21 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~1770-1750 | C=O stretch (ester) | Strong |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| ~1200-1150 | C-O stretch (ester) | Strong |
| Below 800 | C-Br stretch | Medium-Strong |
The strong carbonyl absorption is a key diagnostic peak for the presence of the acetate group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak and several fragment ions. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): m/z 292, 294, 296
-
Loss of ketene (-CH₂=C=O): A prominent fragmentation pathway for phenyl acetates is the loss of ketene (42 Da) to form the corresponding phenol radical cation. This would result in a fragment ion at m/z 250, 252, 254.
-
Loss of acetyl radical (-•COCH₃): Cleavage of the ester bond can lead to the loss of an acetyl radical (43 Da), forming a dibromophenoxy cation at m/z 249, 251, 253.
-
Loss of bromine radical (-•Br): Loss of a bromine atom from the molecular ion or subsequent fragments is also a likely fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Applications in Synthetic Chemistry
This compound serves as a versatile intermediate in organic synthesis. The acetate group can act as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring. Subsequent deprotection under mild basic conditions regenerates the phenol. This strategy is valuable in the synthesis of complex molecules where the reactivity of the phenolic hydroxyl group needs to be temporarily masked. For instance, it can be utilized in cross-coupling reactions or further functionalization of the aromatic ring before revealing the phenol for subsequent transformations.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, synthesis, and spectroscopic properties of this compound. While a lack of extensive experimental data necessitates reliance on predictive methods and analogies to related compounds, the information presented herein offers a robust and scientifically grounded framework for understanding and utilizing this compound in a research setting. The detailed protocols and predicted spectral data serve as a valuable resource for scientists and researchers engaged in the fields of organic synthesis, drug discovery, and materials science.
References
-
Chem-Impex. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]
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Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of 2,4-Dibromophenol Acetate
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dibromophenol Acetate (CAS 36914-79-1), a key intermediate in organic synthesis and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic signatures, providing insights into the molecular structure and physicochemical properties of this compound.
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical synthesis and analysis, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the intricate atomic and molecular architecture of a compound. For a molecule like this compound, which possesses a distinct arrangement of aromatic protons, bromine substituents, and an ester functional group, a multi-faceted spectroscopic approach is indispensable for its definitive characterization. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic understanding of this important chemical entity.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following IUPAC-compliant structure and atom numbering scheme for this compound will be used throughout this guide.
Figure 1: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetate group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the ester functionality.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet (d) | 1H | H-3 |
| ~ 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | H-5 |
| ~ 7.2 - 7.4 | Doublet (d) | 1H | H-6 |
| ~ 2.3 - 2.4 | Singlet (s) | 3H | H-8 |
Note: Predicted chemical shifts are based on the analysis of similar compounds and established NMR prediction tools. The solvent is assumed to be CDCl₃.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0 - 8.5 ppm): The three aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The bromine atom at C-2 and the acetate group at C-1 will exert a significant influence on the chemical shift of the ortho proton, H-6. Similarly, the bromine atoms at C-2 and C-4 will affect the chemical shifts of H-3 and H-5. The expected splitting patterns arise from spin-spin coupling between adjacent protons.
-
Aliphatic Region (2.0 - 2.5 ppm): The three equivalent protons of the methyl group (C-8) in the acetate moiety are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a carbonyl carbon.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is predicted to show eight distinct signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 170 | C-7 (C=O) |
| ~ 148 - 150 | C-1 |
| ~ 135 - 137 | C-3 |
| ~ 130 - 132 | C-5 |
| ~ 125 - 127 | C-6 |
| ~ 120 - 122 | C-2 |
| ~ 118 - 120 | C-4 |
| ~ 20 - 22 | C-8 |
Note: Predicted chemical shifts are based on the analysis of similar compounds and established NMR prediction tools.[3] The solvent is assumed to be CDCl₃.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (168 - 170 ppm): The carbonyl carbon of the acetate group (C-7) is expected to resonate at the most downfield position due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (118 - 150 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-4) and the oxygen of the acetate group (C-1) will have their resonances shifted significantly.
-
Methyl Carbon (20 - 22 ppm): The methyl carbon of the acetate group (C-8) will appear in the upfield region of the spectrum, which is typical for sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the C=O stretch of the ester, the C-O stretches, and the vibrations of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~ 1770 - 1750 | Strong | C=O Stretch (Ester) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1250 - 1150 | Strong | C-O Stretch (Ester) |
| ~ 850 - 750 | Strong | C-H Out-of-Plane Bending |
| ~ 700 - 500 | Medium-Strong | C-Br Stretch |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption band in the region of 1770-1750 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an aryl acetate.
-
C-O Stretches: Strong absorption bands in the 1250-1150 cm⁻¹ region are anticipated, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.
-
Aromatic Vibrations: The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C bending vibrations in the 1600-1450 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₆Br₂O₂), which is approximately 292, 294, and 296 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The exact mass is 291.873455 g/mol .
-
Key Fragmentation Pathways: A primary fragmentation pathway is the loss of the acetyl group as a ketene radical (CH₂=C=O), resulting in a prominent peak corresponding to the 2,4-dibromophenol cation. Another expected fragmentation is the loss of the entire acetate group.
Figure 2: Predicted key fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and broadband proton decoupling.
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a reliable reference for researchers working with this compound. By understanding the interplay between molecular structure and spectroscopic signatures, scientists can confidently verify the identity and purity of their synthesized materials, a critical step in any chemical research and development endeavor.
References
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Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Diphenyl-acetoacetic acid, ethyl ester. Wiley-VCH. Retrieved from [Link]
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NIST WebBook. (n.d.). Phenol, 2,4,6-tribromo-, acetate. National Institute of Standards and Technology. Retrieved from [Link]
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2,4-Dibromophenol Acetate: A Comprehensive Technical Guide to its Synthesis, Characterization, and Application
This guide provides an in-depth exploration of 2,4-Dibromophenol Acetate, a key derivative of 2,4-Dibromophenol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and strategic applications of this versatile compound, grounding all information in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of 2,4-Dibromophenol and its Acetate Derivative
2,4-Dibromophenol is a halogenated phenol that serves as a valuable precursor in the synthesis of a wide array of chemical entities.[1] Its applications span from the creation of flame retardants to its use as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2] The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and imparts unique properties to its derivatives.[3]
The acetylation of 2,4-Dibromophenol to form this compound is a critical transformation in organic synthesis. The acetate group serves as a robust protecting group for the phenolic hydroxyl functionality.[4] This protection is often a necessary strategic step in multi-step syntheses, preventing the acidic proton of the hydroxyl group from interfering with subsequent reactions, such as Grignard reactions or those involving other strong bases. The acetate can be readily removed under mild basic conditions to regenerate the phenol, making this compound a valuable and versatile synthetic intermediate.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the parent compound and its acetate derivative is fundamental for their effective use and handling.
| Property | 2,4-Dibromophenol | This compound |
| CAS Number | 615-58-7 | 36914-79-1 |
| Molecular Formula | C₆H₄Br₂O | C₈H₆Br₂O₂[4] |
| Molecular Weight | 251.90 g/mol | 293.94 g/mol [4] |
| Appearance | White to slightly yellow or beige crystalline mass, powder, or crystals[5] | Not explicitly stated, likely a solid or oil |
| Melting Point | 36-39 °C[5] | Not available |
| Boiling Point | 154 °C at 11 mmHg[5] | Not available |
| Solubility | Practically insoluble in water[5] | Expected to be poorly soluble in water |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound from 2,4-Dibromophenol is typically achieved through an esterification reaction with acetic anhydride. This reaction is a nucleophilic acyl substitution where the oxygen of the phenolic hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst, particularly with reactive phenols. For a self-validating and efficient protocol, the use of a mild base like pyridine or even sodium bicarbonate is often preferred to neutralize the acetic acid byproduct and drive the reaction to completion.
Reaction Mechanism: Acetylation of 2,4-Dibromophenol
The following diagram illustrates the nucleophilic acyl substitution mechanism for the acetylation of 2,4-Dibromophenol with acetic anhydride, catalyzed by a generic base (B:).
Caption: Mechanism of 2,4-Dibromophenol Acetylation.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,4-Dibromophenol
-
Acetic Anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dibromophenol (1.0 eq) in a suitable volume of dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq). The addition of pyridine should be done carefully as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure if it is a liquid.
Safety Precautions
-
2,4-Dibromophenol: This compound is toxic and an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood and away from ignition sources.
Characterization of this compound
Confirmation of the successful synthesis of this compound requires thorough analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Overview
| Technique | Key Expected Features for this compound |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the bromine and acetate substituents. A singlet corresponding to the methyl protons of the acetate group will be observed, typically in the range of δ 2.0-2.5 ppm. |
| ¹³C NMR | Aromatic carbons will have distinct chemical shifts. The carbonyl carbon of the acetate group will appear significantly downfield (typically δ 168-172 ppm). The methyl carbon of the acetate will be observed in the aliphatic region (typically δ 20-25 ppm). |
| FTIR | A strong absorption band corresponding to the C=O stretching of the ester functional group will be present, typically in the range of 1760-1735 cm⁻¹. The characteristic broad O-H stretch of the starting phenol (around 3200-3600 cm⁻¹) will be absent. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (293.94 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.[7] |
Applications in Research and Development
This compound is more than just a protected form of its parent phenol; it is a strategic building block in the synthesis of complex molecules with potential therapeutic applications.
Role in Organic Synthesis
As a protected phenol, this compound allows for selective reactions at other positions of the molecule without interference from the acidic hydroxyl group. For instance, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Following these transformations, the acetate group can be easily cleaved to reveal the phenol, which can then be used for further functionalization or is a key feature of the target molecule.
Sources
The Strategic Role of the Acetate Group in 2,4-Dibromophenol Acetate: A Technical Guide for Synthetic Chemists
Abstract
For researchers, scientists, and professionals in drug development, the judicious use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1] Among these, the humble acetate group, particularly in its application to phenols, offers a robust and versatile tool for synthetic strategy. This in-depth technical guide explores the multifaceted role of the acetate group in 2,4-Dibromophenol Acetate, a key intermediate in the synthesis of various bioactive molecules and complex organic frameworks. We will dissect the electronic and steric implications of the acetate moiety, provide detailed mechanistic insights into its installation and removal, and present practical, field-proven protocols. This guide is designed to equip the modern synthetic chemist with the knowledge to leverage the unique properties of this compound in their research endeavors.
Introduction: The Phenolic Challenge and the Acetate Solution
Phenols are a ubiquitous functional group in a vast array of natural products and pharmaceutical agents. The hydroxyl group, while a key site for biological activity and further functionalization, presents a significant challenge in multi-step synthesis. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reagents, necessitating a reliable protection strategy.[2]
The acetylation of a phenol to its corresponding acetate ester is a classic and highly effective method of protection.[3] In the case of 2,4-Dibromophenol, a versatile building block in its own right, conversion to this compound offers several strategic advantages that will be explored in this guide.
The Acetate Group as a Protecting Moiety
The primary role of the acetate group in this compound is to serve as a temporary shield for the phenolic hydroxyl group. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild and specific conditions.[4] The acetate group fulfills these criteria admirably.
Mechanism of Protection: Acetylation
The most common method for the synthesis of this compound is the acylation of 2,4-Dibromophenol with acetic anhydride, often in the presence of a base such as pyridine or sodium bicarbonate.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an acetate ion yields the desired this compound.
Diagram: Mechanism of Acetylation
Caption: Mechanism of base-catalyzed acetylation of 2,4-Dibromophenol.
Mechanism of Deprotection: Base-Catalyzed Hydrolysis
The acetate group is readily removed by hydrolysis under basic conditions, a reaction often referred to as saponification. This process is typically carried out using a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water. The reaction is effectively irreversible, driving the equilibrium towards the deprotected phenol.
The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2,4-dibromophenoxide ion as the leaving group. A rapid acid-base reaction between the newly formed carboxylic acid and the phenoxide ion generates the final 2,4-dibromophenol and a carboxylate salt.
Diagram: Mechanism of Deprotection
Caption: Mechanism of base-catalyzed hydrolysis (deprotection).
Electronic and Steric Influence of the Acetate Group
Beyond its role as a simple protecting group, the acetate moiety exerts significant electronic and steric effects on the 2,4-dibromophenyl ring, thereby modulating its reactivity.
Electronic Effects
The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Upon acetylation, the oxygen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, significantly reducing its ability to donate electron density into the aromatic ring. This makes the acetate group a deactivating group, rendering the aromatic ring less susceptible to electrophilic attack. This deactivation can be strategically employed to prevent unwanted side reactions on the aromatic ring during transformations elsewhere in the molecule.
Steric Effects
The acetate group is sterically more demanding than a hydroxyl group. This increased bulk can influence the regioselectivity of reactions occurring at adjacent positions on the aromatic ring, favoring attack at less hindered sites.
Spectroscopic Characterization
The successful protection and deprotection of 2,4-Dibromophenol can be readily monitored by standard spectroscopic techniques.
| Technique | 2,4-Dibromophenol | This compound | Key Changes Upon Acetylation |
| ¹H NMR | Phenolic -OH proton (broad singlet, chemical shift varies) | Acetyl -CH₃ protons (singlet, ~2.3 ppm) | Disappearance of the broad -OH signal and appearance of a sharp singlet for the acetyl protons. |
| ¹³C NMR | Carbon bearing the -OH group is significantly downfield. | Carbonyl carbon signal appears (~168-170 ppm). Carbon attached to the ester oxygen shifts. | Appearance of a new carbonyl signal and shifts in the aromatic region due to the change in the electronic environment. |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹) | Strong C=O stretching band (~1760-1770 cm⁻¹) | Disappearance of the broad O-H band and appearance of a strong carbonyl absorption. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and deprotection of this compound.
Synthesis of this compound
Materials:
-
2,4-Dibromophenol
-
Acetic Anhydride
-
Pyridine (or Sodium Bicarbonate)
-
Dichloromethane (or other suitable solvent)
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2,4-Dibromophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Deprotection of this compound
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide solution
-
1 M HCl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl solution until acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected 2,4-Dibromophenol.
Strategic Application in Multi-Step Synthesis: A Case Study
The utility of protecting 2,4-dibromophenol as its acetate is best illustrated in the context of a multi-step synthesis where other reactive sites on the molecule or other reagents would be incompatible with a free phenolic hydroxyl group. For instance, in the synthesis of certain bioactive bromophenol derivatives, the phenolic hydroxyl is often protected to allow for selective functionalization of the aromatic ring via cross-coupling reactions or other transformations that are sensitive to acidic protons.[6]
Diagram: Synthetic Strategy
Caption: General workflow for utilizing this compound in multi-step synthesis.
Comparative Analysis with Other Phenolic Protecting Groups
While the acetate group is a reliable choice, the selection of a protecting group is always context-dependent. The following table provides a comparison with other common phenolic protecting groups.
| Protecting Group | Protection Conditions | Cleavage Conditions | Stability | Advantages | Disadvantages |
| Acetate (Ac) | Ac₂O, pyridine or NaHCO₃ | Base (NaOH, K₂CO₃) | Stable to acid, hydrogenation | Economical, easy to install/remove | Labile to strong bases |
| Benzyl (Bn) | BnBr, NaH or K₂CO₃ | H₂, Pd/C; Na/NH₃ | Stable to acid, base, many redox reagents | Very stable | Requires hydrogenation for cleavage |
| Methoxymethyl (MOM) | MOMCl, DIPEA | Acid (e.g., HCl in THF) | Stable to base, nucleophiles | Stable to a wide range of conditions | Labile to strong acids |
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole or Et₃N | F⁻ (TBAF), acid (TFA, HCl) | Stable to base, mild acid | Easily cleaved, orthogonal to many groups | Labile to strong acids and fluoride |
Conclusion
The acetate group in this compound is far more than a simple placeholder. It is a strategic tool that allows chemists to modulate the electronic and steric properties of the phenolic ring, enabling a wide range of selective transformations. Its ease of installation, stability under acidic conditions, and facile removal under basic conditions make it an invaluable protecting group in the synthetic chemist's arsenal. A thorough understanding of its role, as detailed in this guide, empowers researchers to design more elegant and efficient synthetic routes towards complex and biologically significant molecules.
References
- BenchChem. (2025). Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules.
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Retrieved from [Link]
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride c
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Inform
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How do protective groups aid in multi-step syntheses?. TutorChase. Retrieved from [Link]
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13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Human Metabolome Database. Retrieved from [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]
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Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. Retrieved from [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Retrieved from [Link]
-
Ethyl 2-(4-bromophenyl)acetate. PubChem. Retrieved from [Link]
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Bromophenols in Marine Algae and Their Bioactivities. PMC. Retrieved from [Link]
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Multi-Step Organic Synthesis. Scribd. Retrieved from [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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NMR spectra 1-13C. (n.d.). Retrieved from [Link]
-
p-BROMOPHENOL. Organic Syntheses. Retrieved from [Link]
-
Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in... - ResearchGate. (n.d.). Retrieved from [Link]
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Methyl 2-(4-bromophenyl)acetate. PubChem. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. ACS Publications. Retrieved from [Link]
- Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. CoLab.
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1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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2-(4-Bromophenyl)acetic acid phenacyl ester. SpectraBase. Retrieved from [Link]
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Preparation of 2,4-dibromophenol. PrepChem.com. Retrieved from [Link]
-
Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
-
An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). ResearchGate. Retrieved from [Link]
-
Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds!. YouTube. Retrieved from [Link]
-
Ethyl-α-bromophenyl acetate. NIST WebBook. Retrieved from [Link]
-
4-Bromophenylacetic acid. NIST WebBook. Retrieved from [Link]
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A Technical Guide to the Potential Research Applications of 2,4-Dibromophenol Acetate
Abstract
2,4-Dibromophenol Acetate (CAS No: 36914-79-1) is a derivative of the well-documented marine metabolite and synthetic intermediate, 2,4-Dibromophenol.[1][2] While the parent phenol has established roles in various research domains, its acetate ester remains a largely untapped resource with significant potential.[3] This guide moves beyond catalog data to provide a forward-looking analysis of this compound's utility. We will explore its strategic value in organic synthesis as a protected intermediate, its potential in medicinal chemistry as a prodrug candidate, and its prospective role as a monomer precursor in materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for novel applications.
Foundational Chemistry and Synthesis
Before exploring its applications, a firm understanding of the molecule's fundamental properties and synthesis is essential. The acetate functionality is not merely an appendage; it fundamentally alters the reactivity of the phenolic oxygen, transforming it from a nucleophilic and acidic site into a stable, protecting group. This is the cornerstone of its potential utility.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 36914-79-1 | [4] |
| Molecular Formula | C₈H₆Br₂O₂ | [4][5] |
| Molecular Weight | 293.94 g/mol | [4][5] |
| InChIKey | RXBCSBQMWRLETO-UHFFFAOYSA-N | [5] |
| Appearance | Expected to be a solid or oil at room temperature | N/A |
Synthesis Protocol: Acetylation of 2,4-Dibromophenol
The most direct route to this compound is the esterification of its parent phenol. The following protocol is a standard, high-yield method for this transformation.
Causality Behind Experimental Choices:
-
Reagent Choice: Acetic anhydride is used as the acetyl source. It is highly reactive and the byproduct, acetic acid, is easily removed.
-
Catalyst: A mild base like pyridine or triethylamine is used not only to catalyze the reaction but also to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
-
Solvent: A non-protic solvent like Dichloromethane (DCM) is chosen to dissolve the reactants without interfering with the reaction.
-
Workup: The aqueous workup with dilute HCl removes the base catalyst, while the sodium bicarbonate wash removes any remaining acetic acid.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,4-Dibromophenol (CAS: 615-58-7) in anhydrous DCM.[2]
-
Reagent Addition: Add 1.5 equivalents of acetic anhydride followed by 1.2 equivalents of triethylamine.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask in an ice bath and slowly add 1M HCl to quench the reaction and neutralize the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product via flash column chromatography if necessary.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application I: Intermediate for Complex Organic Synthesis
The primary and most powerful application of this compound is its role as a protected intermediate in multi-step synthesis. The phenolic hydroxyl is acidic and can interfere with many common organometallic reactions. The acetate group effectively "hides" this functionality, allowing for selective reactions at the bromine-substituted positions.
The Protective Strategy
Aromatic bromides are exceptionally versatile handles for forming new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.
Why Protection is Critical:
-
Grignard/Organolithium Reagents: A free -OH group will quench these reagents instantly.
-
Cross-Coupling Reactions: The basic conditions often used in reactions like Suzuki or Heck coupling can deprotonate the phenol, altering its electronic properties and potentially leading to side reactions or catalyst inhibition.
The synthetic strategy is therefore a three-stage process: Protect → React → Deprotect .
Caption: The Protect-React-Deprotect strategy in organic synthesis.
Protocol: Site-Selective Suzuki Cross-Coupling
This protocol details a hypothetical, yet highly plausible, Suzuki coupling to selectively functionalize the more sterically accessible bromine at the 4-position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is the standard for Suzuki couplings. The phosphine ligands are crucial for the catalytic cycle.
-
Base: A base like potassium carbonate is required to activate the boronic acid partner in the catalytic cycle. It is mild enough not to cleave the acetate protecting group under the reaction conditions.
-
Solvent System: A mixture of an organic solvent (like Toluene or Dioxane) and water is used. The organic solvent dissolves the aryl halide and catalyst, while the water dissolves the inorganic base.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), an arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene and water (e.g., a 4:1 mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the coupled product.
-
Deprotection (Optional): The resulting acetate can be easily hydrolyzed to the free phenol by treatment with a base like sodium hydroxide in methanol.
Application II: Prodrug Design for Enhanced Bioavailability
The parent 2,4-Dibromophenol has been noted for its antimicrobial properties.[3] A common challenge in drug development is delivering active compounds to their site of action. Esterification of a phenolic drug to its acetate is a classic prodrug strategy.
The Prodrug Hypothesis
-
Increased Lipophilicity: The acetate ester is significantly less polar than the parent phenol. This increase in lipophilicity can enhance its ability to permeate biological membranes, such as the bacterial cell wall or the gastrointestinal tract lining.
-
Enzymatic Activation: Once inside the target cell or organism, ubiquitous esterase enzymes can hydrolyze the acetate group, releasing the active 2,4-Dibromophenol in situ. This targeted release can increase efficacy and potentially reduce systemic side effects.
Caption: The metabolic activation pathway for a prodrug.
Protocol: In Vitro Esterase Stability Assay
To validate this hypothesis, one must determine if the acetate is stable enough to be administered but labile enough to be cleaved by metabolic enzymes.
Causality Behind Experimental Choices:
-
Enzyme Source: Liver microsomes are a standard source of drug-metabolizing enzymes, including esterases, providing a good model for in vivo metabolism.
-
Cofactor: NADPH is often included to support other metabolic enzymes, though it is not directly required for ester hydrolysis. Its inclusion provides a more complete metabolic picture.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the disappearance of the parent compound (the acetate) and the appearance of its metabolite (the phenol) over time.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat), and the test compound at a final concentration of ~1 µM.
-
Initiation: Pre-warm the mixture to 37 °C. Initiate the reaction by adding a solution of the cofactor NADPH (if required for a broader metabolic study).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its metabolic half-life. Concurrently, monitor for the appearance of the 2,4-Dibromophenol peak.
Analytical Characterization
Confirming the identity and purity of this compound is critical. The following table summarizes the expected spectroscopic data based on its structure.
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet ~2.3 ppm (3H)Multiplets ~7.2-7.8 ppm (3H) | The three protons of the acetyl methyl group appear as a singlet. The three aromatic protons will appear as distinct signals in the aromatic region. |
| ¹³C NMR | Signal ~21 ppm (CH₃)Signal ~169 ppm (C=O)4-6 signals ~115-150 ppm (Aromatic) | The methyl and carbonyl carbons of the acetate group are characteristic. The six aromatic carbons will appear in the typical downfield region. |
| IR Spectroscopy | Strong absorption ~1760 cm⁻¹Absorption ~1200 cm⁻¹ | A strong C=O (ester) stretch is expected. A C-O stretch is also characteristic of the ester functionality. The phenolic O-H stretch (~3300 cm⁻¹) should be absent.[6] |
| Mass Spec. | Molecular Ion (M⁺) at m/z ~292/294/296 | The molecular ion peak will show a characteristic isotopic pattern for two bromine atoms. A common fragment would be the loss of the acetyl group (M-43).[5] |
Conclusion and Future Outlook
This compound is more than just a chemical entry in a database; it is a molecule of strategic potential. Its true value lies in its role as a stable, protected, and versatile intermediate. By masking the reactive phenol, it unlocks a vast array of synthetic possibilities for creating complex molecules, from pharmaceuticals to advanced materials. Its potential as a prodrug to deliver the antimicrobial 2,4-Dibromophenol warrants significant investigation. Researchers equipped with an understanding of the principles of chemical protection and metabolic activation can leverage this compound to accelerate their discovery and development programs.
References
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SpectraBase. 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 2,4-Dibromophenol | C6H4Br2O | CID 12005. [Link]
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Griffiths, L. et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
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PrepChem.com. Preparation of 2,4-dibromophenol. [Link]
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Wikipedia. 2,4-Dibromophenol. [Link]
-
Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. [Link]
- Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production. U.S.
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McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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Various Authors. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. [Link]
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Introduction: The Strategic Importance of 2,4-Dibromophenol Acetate
An In-Depth Technical Guide to the Synthesis of 2,4-Dibromophenol Acetate
This compound (C₈H₆Br₂O₂) is a brominated aromatic ester of significant interest in synthetic organic chemistry.[1] Its primary utility lies in its role as a versatile synthetic intermediate and a protected form of 2,4-dibromophenol.[2] The parent compound, 2,4-dibromophenol, is a known marine metabolite and an important industrial building block.[3] The acetylation of the phenolic hydroxyl group serves a critical strategic purpose: it masks the reactivity of the phenol, preventing it from undergoing undesired side reactions while chemical modifications are performed elsewhere on the molecule. The acetate group can be readily removed under mild basic conditions, regenerating the phenol when needed.[2] This guide provides a comprehensive overview of the synthesis, grounded in mechanistic principles and detailed, field-proven protocols.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently approached as a two-step process starting from phenol. The first step involves the selective dibromination of the phenol ring, followed by the acetylation of the resulting 2,4-dibromophenol intermediate.
Caption: High-level two-step synthesis pathway.
Part 1: Synthesis of the 2,4-Dibromophenol Intermediate
The cornerstone of this synthesis is the selective electrophilic aromatic substitution of phenol. The hydroxyl group is a potent activating group, strongly directing incoming electrophiles (in this case, Br⁺) to the ortho and para positions. The challenge lies in controlling the reaction to favor dibromination and prevent the formation of the highly stable 2,4,6-tribromophenol.
Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds via the attack of the electron-rich phenol ring on bromine. The choice of solvent is paramount; polar, protic solvents like water dramatically increase the reactivity of the phenol, leading almost exclusively to the tribrominated product, while non-polar solvents allow for more controlled, sequential substitution.[4][5]
Caption: Simplified mechanism for phenol dibromination.
Comparative Analysis of Bromination Protocols
The choice of methodology for bromination depends on the desired scale, purity requirements, and available equipment. Non-ionic solvents like carbon disulfide or carbon tetrachloride provide high selectivity for the 2,4-isomer but can lead to colored impurities if the temperature is not controlled.[6]
| Parameter | Method 1: Carbon Disulfide[7] | Method 2: Sulfuric/Acetic Acid[7] | Method 3: Carbon Tetrachloride[6] |
| Solvent System | Carbon Disulfide (CS₂) | Sulfuric Acid & Glacial Acetic Acid | Carbon Tetrachloride (CCl₄) |
| Temperature | Cooled in salt/ice bath | Cooled in ice/water slush | 15-30 °C (Room Temp. preferred) |
| Reported Yield | ~89% | ~85% | >97% |
| Key Advantages | High yield, well-established method. | Avoids volatile/toxic CS₂. | High selectivity, readily available solvent. |
| Key Disadvantages | CS₂ is highly flammable and toxic. | Requires handling of concentrated H₂SO₄. | Product can be colored; CCl₄ is toxic. |
| Purification | Vacuum Distillation | Vacuum Distillation | Solvent removal in vacuum. |
Experimental Protocol 1: Bromination in Carbon Disulfide
This protocol is adapted from established literature procedures and is suitable for large-scale preparations.[7]
Materials:
-
Phenol (500 g)
-
Carbon Disulfide (1000 ml total)
-
Bromine (1702 g / 546 ml)
-
Equipment: 5-liter flask, mechanical stirrer, reflux condenser, dropping funnel, ice/salt bath, distillation apparatus.
Procedure:
-
In a 5-liter flask, dissolve 500 g of phenol in 500 ml of carbon disulfide.
-
Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Attach a system to absorb the evolved hydrobromic acid (HBr) gas.
-
Cool the flask thoroughly in a salt and ice mixture.
-
Prepare a solution of 1702 g of bromine in 500 ml of carbon disulfide and place it in the dropping funnel.
-
Begin stirring the phenol solution and slowly add the bromine solution over approximately 2 hours, maintaining the low temperature.
-
Once the addition is complete, replace the reflux condenser with a condenser for downward distillation.
-
Gently heat the flask on a water bath to distill off the carbon disulfide.
-
The residual crude liquid is then purified by vacuum distillation. The fraction boiling at 145-150°C at 20-25 mm Hg is collected as 2,4-dibromophenol.[7]
Trustworthiness Note: The success of this protocol hinges on rigorous temperature control. Allowing the temperature to rise will increase the formation of 2,4,6-tribromophenol, complicating purification.
Part 2: Acetylation of 2,4-Dibromophenol
The conversion of the phenolic hydroxyl group to an acetate ester is a standard transformation. The reaction typically employs acetic anhydride as the acetylating agent. While alcohols can be acetylated by acetic anhydride alone, phenols are less nucleophilic and require a base catalyst, such as pyridine, to proceed efficiently.[8]
Mechanism: Pyridine-Catalyzed Acetylation
The mechanism involves two key roles for pyridine. First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. Second, it acts as a base to deprotonate the phenol and neutralize the acetic acid byproduct, driving the reaction to completion.
Caption: Key steps in pyridine-catalyzed acetylation.
Experimental Protocol 2: Acetylation of 2,4-Dibromophenol
This generalized protocol is based on standard methods for the acetylation of phenols.[8]
Materials:
-
2,4-Dibromophenol (1 eq)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
Pyridine (2-3 eq)
-
Dichloromethane (DCM) or other suitable inert solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dibromophenol in a suitable volume of dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexane) or column chromatography if necessary.
Self-Validating System: Each wash step serves a specific purpose. The HCl wash removes the basic catalyst, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water. The success of each step can be monitored by checking the pH of the aqueous layer.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (293.94 g/mol ) and purity.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (typically ~1760 cm⁻¹) and the disappearance of the phenolic -OH stretch.
Safety and Handling
-
Phenol: Toxic and corrosive. Can cause severe skin burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
Carbon Disulfide & Carbon Tetrachloride: Highly toxic and volatile. Carbon disulfide is extremely flammable. Use only in a fume hood.
-
Acetic Anhydride & Pyridine: Corrosive and have pungent odors. Handle in a fume hood.
Conclusion
The synthesis of this compound is a robust two-step process that relies on fundamental reactions in organic chemistry. Successful synthesis is predicated on careful control of reaction conditions, particularly temperature and solvent choice during the initial bromination step to ensure high selectivity. The subsequent acetylation is a straightforward transformation that, with a proper workup, yields the desired product in high purity. This guide provides the necessary mechanistic insights and practical protocols for researchers to confidently execute this synthesis.
References
Sources
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- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. doubtnut.com [doubtnut.com]
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- 6. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. spectrabase.com [spectrabase.com]
Section 1: Understanding the Molecule: Physicochemical Profile and Associated Risks
An In-Depth Technical Guide to the Safe Laboratory Handling of 2,4-Dibromophenol Acetate
This compound (CAS No. 36914-79-1) is a brominated aromatic ester, serving as a versatile reagent and synthetic intermediate in organic chemistry.[1] Structurally, it is the acetic acid ester of 2,4-dibromophenol.[1] The acetate functional group often serves as a protecting group for the phenolic oxygen, which can be removed under mild conditions to regenerate the parent 2,4-dibromophenol.[1] This characteristic makes it a valuable building block for creating more complex molecules.[1]
While comprehensive toxicological data for the acetate derivative is not fully established, the safety profile is largely extrapolated from its parent compound, 2,4-dibromophenol, due to the similar core structure and the potential for in-vivo hydrolysis. The primary hazards stem from the brominated phenol moiety, which is known for its toxicity and ability to cause severe irritation.
Table 1: Physicochemical Properties of 2,4-Dibromophenol and its Acetate
| Property | This compound | 2,4-Dibromophenol |
|---|---|---|
| CAS Number | 36914-79-1[2][3] | 615-58-7[4][5] |
| Molecular Formula | C₈H₆Br₂O₂[2][3] | C₆H₄Br₂O[5] |
| Molecular Weight | 293.94 g/mol [3] | 251.90 g/mol [5][6] |
| Appearance | Light brown crystalline solid[5] | Solid[4] |
| Melting Point | Not specified | 35 - 38 °C[5][7] |
| Boiling Point | Not specified | 154 °C @ 15 hPa[5][7] |
| Flash Point | Not specified | 110 °C - 113 °C[4][5] |
| Solubility | Insoluble in water[4] | Insoluble in water[4] |
Table 2: GHS Hazard Classification for 2,4-Dibromophenol *
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed[7] | ☠️ |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] | ❗ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] | ❗ |
| Skin Irritation (Category 2) | H315: Causes skin irritation[7] | ❗ |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[7] | ❗ |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[7] | ❗ |
Note: This data is for the parent compound, 2,4-dibromophenol. Users should handle this compound with the assumption of similar or identical hazards.
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
A systematic approach to safety, known as the hierarchy of controls, provides a framework for minimizing risk. This methodology prioritizes the most effective control measures to protect laboratory personnel.
Caption: Flowchart for immediate actions following personal exposure.
Spill Management
The response to a spill depends on its size and the level of training of the personnel. [8]
Caption: Decision tree for responding to a chemical spill.
References
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Phenol Fact Sheet. Retrieved from [Link]
-
Ideal Response. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
C.P.A. Chem Ltd. (2019, May 16). Safety data sheet: 2,4-Dibromophenol. Retrieved from [Link]
-
GOV.UK. (n.d.). Phenol: incident management. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
-
Growsafe. (n.d.). PPE. Retrieved from [Link]
- Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production. U.S.
-
Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromophenol. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing p-bromophenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cpachem.com [cpachem.com]
- 5. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]
- 6. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Methodological & Application
Application Notes and Protocols: 2,4-Dibromophenyl Acetate as a Protecting Group for Phenols
Authored by: [Your Name/Gemini Assistant], Senior Application Scientist
Abstract
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary masking to prevent unwanted side reactions. This application note details the use of 2,4-dibromophenyl acetate as a robust protecting group for phenols. We will explore the rationale behind its selection, its synthesis, and detailed protocols for both the protection of phenols and the subsequent cleavage of the resulting aryl ester. The presence of two bromine atoms on the phenyl ring offers unique electronic properties that can be exploited for selective and controlled deprotection, positioning 2,4-dibromophenyl acetate as a valuable tool for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Role of Aryl Acetates in Phenol Protection
The protection of phenols is a common requirement in organic synthesis to shield the hydroxyl group from incompatible reagents.[1] Among the various strategies, the formation of esters is a well-established and versatile method.[2][3] Aryl acetates, in particular, offer a balance of stability and reactivity that makes them suitable for a range of synthetic transformations. The stability of the ester linkage can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can influence the lability of the ester bond, offering opportunities for selective cleavage under specific conditions.
The 2,4-dibromophenyl acetate protecting group is predicated on this principle. The two bromine atoms act as electron-withdrawing groups, which can enhance the stability of the protected phenol under certain conditions while potentially facilitating cleavage under others. This application note will provide a comprehensive guide to the practical application of this protecting group.
The Chemistry of 2,4-Dibromophenyl Acetate Protection
The core of this protective strategy lies in the formation of a phenyl ester linkage between the phenolic substrate and the 2,4-dibromophenyl acetyl moiety. This transformation is typically achieved through acylation of the phenol with a suitable reagent.
Mechanism of Protection
The protection of a phenol with 2,4-dibromophenyl acetate itself is not a direct reaction. Instead, the phenol is acylated using a reactive derivative of acetic acid in the presence of the 2,4-dibromophenol moiety, or more practically, the phenol is reacted with an activated form of the 2,4-dibromophenyl acetate, such as an acid chloride or anhydride. A more straightforward approach involves the synthesis of 2,4-dibromophenyl acetyl chloride, which then readily reacts with the target phenol in the presence of a base.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen, activated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Synthesis of the Protecting Group Precursor
To utilize this protecting group, a common precursor, 2,4-dibromophenyl acetyl chloride, can be synthesized from commercially available 2,4-dibromophenol.
Experimental Protocols
Synthesis of 2,4-Dibromophenyl Acetate
This protocol describes the synthesis of the protecting group itself, which can then be used to prepare the corresponding acetyl chloride for subsequent protection reactions.
Materials:
-
2,4-Dibromophenol
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 2,4-dibromophenyl acetate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol for the Protection of a Phenol
This protocol outlines the protection of a generic phenol using 2,4-dibromophenyl acetate, formed in situ from 2,4-dibromophenol and an activating agent for the acetate, or more directly using a pre-synthesized acetylating agent. For this protocol, we will assume the use of acetic anhydride with 2,4-dibromophenol as a precursor to the protecting agent in the presence of the target phenol, catalyzed by a Lewis acid. A more direct and often higher-yielding method involves the synthesis of 2,4-dibromophenylacetyl chloride first.
Materials:
-
Target Phenol
-
2,4-Dibromophenol
-
Acetic Anhydride
-
A Lewis acid catalyst (e.g., Zinc chloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the target phenol (1.0 eq) and 2,4-dibromophenol (1.2 eq) in anhydrous DCM, add a catalytic amount of zinc chloride.
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2,4-dibromophenyl acetate protected phenol.
Protocol for the Deprotection of a 2,4-Dibromophenyl Acetate Protected Phenol
The cleavage of the aryl acetate can be achieved under non-hydrolytic and neutral conditions, which is a significant advantage when working with sensitive substrates.[4] This protocol utilizes an aromatic thiol in the presence of a catalytic amount of a weak base.[4]
Materials:
-
2,4-Dibromophenyl acetate protected phenol
-
Thiophenol (or 2-aminothiophenol)
-
Potassium carbonate (catalytic amount)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 2,4-dibromophenyl acetate protected phenol (1.0 eq) in NMP.
-
Add thiophenol (2.5 eq) and a catalytic amount of potassium carbonate (5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 1-3 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected phenol.
Data Presentation and Visualization
Summary of Reaction Conditions
| Process | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| Synthesis of Protecting Group | 2,4-Dibromophenol, Acetyl chloride, Pyridine | Dichloromethane | 0 °C to RT | 2-4 hours |
| Protection of Phenol | Target Phenol, Acetic Anhydride, ZnCl2 | Dichloromethane | Room Temperature | 4-6 hours |
| Deprotection of Phenol | Thiophenol, K2CO3 | NMP or DMF | 100 °C | 1-3 hours |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and application of the 2,4-dibromophenyl acetate protecting group.
Chemical Transformation Diagram
Caption: Chemical transformation showing the protection and deprotection of a phenol.
Discussion and Field-Proven Insights
The choice of a protecting group is a critical decision in the design of a synthetic route. The 2,4-dibromophenyl acetate group offers several potential advantages:
-
Stability: The electron-withdrawing nature of the bromine atoms is expected to increase the stability of the ester bond towards certain nucleophilic and basic conditions compared to an unsubstituted phenyl acetate.
-
Selective Cleavage: The deprotection protocol using thiophenol and catalytic potassium carbonate is mild and non-hydrolytic, allowing for the selective removal of this protecting group in the presence of other sensitive functionalities, such as alkyl esters.[4]
-
Crystallinity: The presence of heavy bromine atoms may enhance the crystallinity of the protected intermediate, potentially simplifying purification by recrystallization.
Considerations and Troubleshooting:
-
Steric Hindrance: For highly hindered phenols, the protection reaction may require longer reaction times or more forcing conditions.
-
Lewis Acid Sensitivity: Substrates sensitive to Lewis acids may require an alternative catalyst for the protection step.
-
Thiol Odor: The deprotection step utilizes thiophenol, which has a strong, unpleasant odor. Appropriate handling in a well-ventilated fume hood and quenching of residual thiol with bleach are recommended.
Conclusion
The 2,4-dibromophenyl acetate group is a promising protecting group for phenols, offering a balance of stability and selective, mild deprotection. The protocols provided herein are based on established methodologies for related aryl acetate protecting groups and offer a solid foundation for its application in complex organic synthesis. Researchers and drug development professionals may find this protecting group to be a valuable addition to their synthetic toolbox, particularly when navigating the challenges of chemoselectivity in polyfunctional molecules.
References
-
Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]
-
Kirsch, J. F., Clewell, W., & Simon, A. (1968). Multiple structure reactivity correlations. Alkaline hydrolyses of acyl and aryl-substituted phenyl benzoates. The Journal of Organic Chemistry, 33(1), 127–132. [Link]
-
Liu, Z., & Gu, L. (2006). Cyclodextrin-accelerated cleavage of phenyl esters: is it the 2-hydroxy or the 3-hydroxy that promotes the acyl transfer?. Chemical Communications, (35), 3750–3752. [Link]
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
Pearson. (2024). Cleavage of Phenyl Ethers. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651–652. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
Kagne, R. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]
Sources
Application Notes and Protocols: Deprotection of the Acetate Group from 2,4-Dibromophenol Acetate
Abstract
This technical guide provides a comprehensive overview of the deprotection of the acetate group from 2,4-Dibromophenol Acetate, a crucial transformation in organic synthesis for the generation of the versatile intermediate, 2,4-Dibromophenol. The acetate group is a commonly employed protecting group for phenols due to its ease of installation and stability under various reaction conditions.[1] This document details established methodologies for its removal, including classical base- and acid-catalyzed hydrolysis, alongside milder, more selective modern techniques. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers, scientists, and drug development professionals in optimizing this key synthetic step.
Introduction: The Strategic Importance of Phenolic Deprotection
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount.[2] The hydroxyl group of phenols, being both nucleophilic and susceptible to oxidation, often requires masking to ensure the desired reactivity at other sites within a molecule. The acetate ester has long been a protecting group of choice for phenols, offering a balance of stability and facile cleavage.[2][3]
This compound serves as a stable, protected precursor to 2,4-Dibromophenol, a key building block in the synthesis of a wide array of bioactive molecules and functional materials.[4][5] The controlled removal of the acetate group is a critical step to unmask the reactive phenolic hydroxyl group for subsequent transformations. The choice of deprotection strategy is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and the desired reaction scale and efficiency. This guide will explore the chemical logic underpinning various deprotection protocols, enabling the rational selection of the most appropriate method.
Mechanistic Overview of Acetate Deprotection
The cleavage of the acetate ester from this compound primarily proceeds via nucleophilic acyl substitution. The two most common pathways are base-catalyzed and acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
This is the most frequently employed method for the deprotection of phenolic acetates. The reaction is typically irreversible as the phenoxide ion formed is a poor leaving group.
Caption: Base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
While less common for aryl acetates due to the potential for competing reactions like Fries rearrangement, acid-catalyzed hydrolysis is a viable option. The reaction is reversible and typically requires driving the equilibrium towards the products.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound. It is imperative to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
Protocol 1: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This robust and high-yielding method is suitable for substrates that are not sensitive to strongly basic conditions.
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of acetate).
-
Addition of Base: While stirring, add a solution of sodium hydroxide (2.0 eq) in deionized water (2 mL per gram of NaOH).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, the mixture can be gently heated to reflux.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and acidify the aqueous solution to pH ~2 with 1 M HCl. A white precipitate of 2,4-Dibromophenol should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-Dibromophenol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Mild Deprotection using Sodium Bicarbonate in Aqueous Media
This environmentally friendly method is ideal for substrates with base-sensitive functional groups.[6]
Materials and Reagents:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (6.0 eq) in deionized water (8 mL per mmol of acetate).[6]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC. Aromatic acetates with electron-withdrawing groups, such as this compound, are expected to react faster.[6]
-
Work-up:
-
Upon completion, dilute the reaction mixture with deionized water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]
-
-
Purification: If necessary, the product can be further purified by column chromatography or recrystallization.
Data Summary and Characterization
The successful deprotection of this compound to 2,4-Dibromophenol can be confirmed by various analytical techniques.
| Parameter | This compound | 2,4-Dibromophenol |
| Molecular Formula | C₈H₆Br₂O₂ | C₆H₄Br₂O |
| Molecular Weight | 293.94 g/mol | 251.90 g/mol [7] |
| Appearance | White to off-white solid | White crystalline solid[8] |
| Melting Point | 53-55 °C | 38-40 °C |
| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.1 (d, 1H), ~2.3 (s, 3H) | ~7.6 (d, 1H), ~7.3 (dd, 1H), ~6.9 (d, 1H), ~5.5 (s, 1H, OH) |
| IR (KBr, cm⁻¹) | ~1770 (C=O), ~1200 (C-O) | ~3400 (O-H), no C=O stretch |
Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after the recommended reaction time, consider increasing the reaction temperature, adding more reagent, or extending the reaction time.
-
Low Yield: Poor recovery can be due to incomplete extraction or product loss during purification. Ensure thorough extraction and careful handling during work-up and purification steps.
-
Fries Rearrangement: In acid-catalyzed deprotection, the Fries rearrangement can be a competing side reaction, leading to the formation of acetylated phenols at the ortho and para positions. To minimize this, use milder acidic conditions or opt for a base-catalyzed or neutral deprotection method.
-
Substrate Compatibility: For molecules containing other base-labile protecting groups (e.g., esters, silyl ethers), milder deprotection conditions such as those described in Protocol 2 or using reagents like ammonium acetate are recommended.[9]
Experimental Workflow Diagram
Caption: General experimental workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound is a fundamental transformation that can be achieved through various reliable methods. The choice of protocol should be guided by the specific requirements of the synthetic route, particularly the presence of other functional groups within the molecule. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this reaction efficiently and with high fidelity, paving the way for the successful synthesis of more complex target molecules.
References
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Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC - PubMed Central. Available at: [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Available at: [Link]
-
A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. - ResearchGate. Available at: [Link]
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Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) | ACS Omega. Available at: [Link]
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NOTE An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Available at: [Link]
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Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol. Available at: [Link]
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Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Available at: [Link]
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Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PubMed. Available at: [Link]
-
A mild procedure for rapid and selective deprotection of aryl acetates using natural kaolinitic clay as a reusable catalyst - ElectronicsAndBooks. Available at: [Link]
-
A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition | Request PDF - ResearchGate. Available at: [Link]
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A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide t - Zenodo. Available at: [Link]
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2,4-Dibromophenol - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Preparation of 2,4-dibromophenol - PrepChem.com. Available at: [Link]
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Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - Jetir.Org. Available at: [Link]
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2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem. Available at: [Link]
- US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents.
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Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
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p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]
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Phenol, 2,4-dibromo- - the NIST WebBook. Available at: [Link]
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Acetylation of phenols using acetic acid. Available at: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]
-
Hydrolysis of 2,4-dinitrophenyl acetate (2,4-DNPA). Available at: [Link]
-
Alcohol or phenol synthesis by ester cleavage - Organic Chemistry Portal. Available at: [Link]
-
Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes - Semantic Scholar. Available at: [Link]
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Catalytic Methods for the Synthesis of 2,4-Dibromophenol Acetate: Application Notes and Protocols
Abstract
2,4-Dibromophenol acetate is a valuable synthetic intermediate in medicinal chemistry and materials science, often serving as a protected and activated form of 2,4-dibromophenol.[1] The synthesis of this compound can be approached via two primary strategic routes: the direct bromination of phenyl acetate or the acetylation of 2,4-dibromophenol. This guide provides an in-depth analysis of various catalytic methods for both pathways, emphasizing reaction mechanisms, regioselectivity, and the implementation of green chemistry principles. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals, aiming to offer practical and efficient solutions for laboratory-scale synthesis. The discussion prioritizes catalytic systems that enhance yield, simplify purification, and improve the overall environmental footprint of the synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two distinct chemical pathways. The choice between these routes typically depends on the availability and cost of the starting materials.
-
Route A: Catalytic Bromination of Phenyl Acetate. This route is advantageous when phenyl acetate is the more accessible starting material. The key challenge lies in controlling the regioselectivity of the bromination to favor the 2- and 4-positions on the aromatic ring.
-
Route B: Catalytic Acetylation of 2,4-Dibromophenol. This is a more direct and often higher-yielding approach if 2,4-dibromophenol is readily available. Catalysis in this route focuses on efficiently promoting the esterification reaction.
Caption: Primary synthetic routes to this compound.
Route A: Catalytic Bromination of Phenyl Acetate
The acetate group of phenyl acetate is an ortho-, para-directing group for electrophilic aromatic substitution. However, direct bromination with molecular bromine can lead to a mixture of mono- and poly-brominated products. Furthermore, the hydrogen bromide (HBr) generated as a byproduct can catalyze the hydrolysis of the ester, forming phenol, which is highly reactive and leads to undesired side products like tribromophenol.[2] Catalytic methods are therefore crucial to control selectivity and suppress side reactions.
Catalytic System 1: Zeolite-Mediated Selective Bromination
Zeolites, particularly sodium forms like NaX and NaY, offer a remarkable catalytic and scavenging function in the bromination of phenyl acetate.[2]
Mechanism & Rationale: The selectivity of this method is derived from two key functions of the zeolite:
-
Shape Selectivity: The microporous structure of the zeolite can influence the regioselectivity of the bromination, favoring the formation of the para-isomer.
-
HBr Scavenging: The sodium cations within the zeolite framework effectively trap the HBr byproduct through cation exchange. This prevents the acid-catalyzed hydrolysis of phenyl acetate to phenol, thereby avoiding the formation of highly brominated phenolic impurities.[2] The result is a cleaner reaction that proceeds in high yield to the desired para-bromophenyl acetate, which can then be further brominated to the 2,4-disubstituted product if desired.
Caption: Workflow for zeolite-mediated selective bromination.
Protocol 1: Zeolite-Mediated Synthesis of 4-Bromophenyl Acetate
This protocol is foundational for producing the mono-brominated intermediate, which can be subjected to a second bromination to yield the target this compound.
-
Materials: Phenyl acetate, Molecular Bromine (Br₂), Zeolite NaY, Carbon Tetrachloride (or a greener alternative like dichloromethane), Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Activate Zeolite NaY by heating at 400 °C for 4 hours under vacuum. Allow to cool to room temperature in a desiccator.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenyl acetate (1 equivalent) and the activated Zeolite NaY (by weight, equal to the substrate).
-
Add a suitable solvent, such as carbon tetrachloride (CCl₄), and cool the mixture in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.1 equivalents) in the same solvent and add it dropwise to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the phenyl acetate is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the zeolite.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 5% aqueous solution of sodium thiosulfate (to quench unreacted bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, primarily 4-bromophenyl acetate.[2]
-
-
Scientist's Note: The key to high selectivity is the effective removal of HBr by the zeolite.[2] Ensure the zeolite is properly activated and used in sufficient quantity. For the subsequent bromination to the 2,4-dihalo product, a stronger Lewis acid catalyst might be required in a separate step.
Route B: Catalytic Acetylation of 2,4-Dibromophenol
This route is often preferred for its directness and high potential yield. The synthesis begins with 2,4-dibromophenol, which can be prepared by the direct bromination of phenol.[3][4] The subsequent acetylation is an esterification reaction that can be catalyzed by various acid or base catalysts.
Catalytic System 2: Homogeneous Lewis Acid Catalysis
Lewis acids are highly effective for activating acetylating agents like acetyl chloride or acetic anhydride.
Mechanism & Rationale: A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinates to the carbonyl oxygen of the acetylating agent.[1] This coordination increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the phenolic oxygen of 2,4-dibromophenol. A base, such as pyridine, is sometimes added to neutralize the HCl byproduct when using acetyl chloride, driving the reaction to completion.[1]
Caption: Mechanism of Lewis acid-catalyzed acetylation.
Protocol 2: AlCl₃-Catalyzed Acetylation with Acetyl Chloride
-
Materials: 2,4-Dibromophenol, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Dichloromethane (DCM), Ice water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.3 equivalents) in anhydrous DCM.
-
Cool the suspension in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring. Stir for 20 minutes at 0 °C.
-
Add a solution of 2,4-dibromophenol (1 equivalent) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Track the disappearance of the starting phenol using TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice water with stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to obtain pure this compound.[5]
-
-
Scientist's Note: This reaction is vigorous and produces HCl gas. It must be performed in a well-ventilated fume hood. The anhydrous nature of the reagents and solvent is critical for the success of the reaction, as Lewis acids are highly water-sensitive.
Catalytic System 3: Heterogeneous Solid Acid Catalysis
The use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or sulfonic acid-functionalized resins, aligns with green chemistry principles by simplifying catalyst handling and recovery.[6]
Mechanism & Rationale: Solid acid catalysts possess Brønsted or Lewis acid sites on their surface.[7] In the case of acetylation, Brønsted acid sites can protonate the carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack by the phenol.[1] The primary advantage is the ease of separation; the catalyst is a solid and can be removed by simple filtration, allowing for its potential reuse and significantly simplifying the product work-up compared to homogeneous methods.[8]
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The Strategic Application of 2,4-Dibromophenol Acetate in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer a combination of stability, predictable reactivity, and multiple points for diversification are invaluable assets in the synthetic chemist's toolkit. 2,4-Dibromophenol Acetate, a brominated aromatic ester, emerges as such a strategic intermediate.[1] Its utility stems from the presence of two bromine atoms at positions that are electronically and sterically distinct, alongside a protected hydroxyl group in the form of an acetate ester. This arrangement allows for a series of selective and high-yield transformations, making it a valuable building block for a range of bioactive molecules.
The acetate group serves as a robust protecting group for the phenolic oxygen, which can be readily removed under mild basic conditions to reveal the parent 2,4-dibromophenol.[1] This parent compound is not only a natural metabolite found in marine organisms but also a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine substituents, in turn, are excellent leaving groups for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2][3] This application note will provide an in-depth guide to the practical use of this compound, focusing on key protocols and the underlying chemical principles that govern its application in pharmaceutical synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 36914-79-1 | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | [4] |
| Molecular Weight | 293.94 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in common organic solvents | General Knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered on the sequential and selective functionalization of the C-Br bonds, followed by the deprotection of the acetate group to unveil the phenol, which can then be further modified.
Regioselective Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2][3] The differential reactivity of the two bromine atoms in this compound (the C4-Br bond being more sterically accessible and electronically favorable for oxidative addition to a Palladium(0) catalyst than the C2-Br bond) allows for regioselective mono-arylation. This strategy is highly valuable for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.
Experimental Protocol: Regioselective Mono-arylation of this compound
Objective: To selectively couple an arylboronic acid at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
The use of a palladium catalyst with a phosphine ligand is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[2][3]
-
The base (K₂CO₃) is essential for the transmetalation step.
-
The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) active catalyst.
-
Monitoring the reaction by TLC or GC-MS allows for the determination of the reaction endpoint and helps to ensure the desired product is formed.
Caption: Workflow for the Regioselective Suzuki-Miyaura Cross-Coupling.
Synthesis of Quinoline-Based Antiseptics: The Case of Broxyquinoline
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is an antiseptic and disinfectant.[5][6] While direct synthesis from this compound is not the common route, the synthesis of brominated quinolines highlights the importance of bromophenol-like structures in pharmaceutical chemistry. The established synthesis involves the direct bromination of 8-hydroxyquinoline.
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
Objective: To synthesize Broxyquinoline by the direct bromination of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Bromine
-
Aqueous Hydrobromic Acid (48%)
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a dropping funnel.
-
Bromine Solution: Prepare a solution of bromine (2.1 eq.) in acetonitrile.
-
Bromination: Cool the 8-hydroxyquinoline solution to 0 °C in an ice bath. Add the bromine solution dropwise with constant stirring.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into a 5% aqueous solution of sodium bicarbonate to neutralize the HBr formed.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Causality and Self-Validation:
-
8-Hydroxyquinoline is highly activated towards electrophilic aromatic substitution, leading to di-bromination at the 5 and 7 positions.
-
The use of a solvent like acetonitrile facilitates the reaction and controls the reaction temperature.
-
The basic wash with sodium bicarbonate is crucial to remove acidic byproducts.
-
The purity of the final product can be confirmed by melting point determination and spectroscopic methods (NMR, IR).
Caption: Synthetic Workflow for Broxyquinoline.
Future Perspectives and Advanced Applications
The strategic placement of the bromine atoms in this compound opens the door to more advanced synthetic transformations. Orthogonal palladium-catalyzed reactions, where the two bromine atoms are functionalized with different coupling partners in a stepwise manner, can lead to the rapid assembly of highly complex and diverse molecular scaffolds. Furthermore, the phenolic hydroxyl group, once deprotected, can be used as a handle for the introduction of various pharmacophores through etherification, esterification, or by serving as a directing group for further aromatic substitutions.
The development of novel catalysts and reaction conditions for C-H activation and other modern synthetic methods will undoubtedly expand the utility of this compound as a key intermediate in the synthesis of next-generation therapeutics.
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-
ECHEMI. This compound Formula.
-
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Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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LibreTexts, Chemistry. 18.9: Organometallic Reagents.
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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LibreTexts, Chemistry. 3.1: Reactions of Organometallic Compounds.
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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LibreTexts, Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions.
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YouTube. 20.4 Reaction with Organometallic Reagents.
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Saskoer.ca. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds.
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NC State University Libraries. 10.7 Organometallic Coupling Reactions.
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Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Google Patents. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
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PrepChem.com. Preparation of 2,4-dibromophenol.
-
ResearchGate. Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds.
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Organic Syntheses. 2,6-dibromo-4-nitrophenol.
-
BLD Pharm. 41841-16-1|Methyl 2-(4-bromophenyl)acetate.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
LinkedIn. Drug Intermediates Innovations In Synthesis Techniques.
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ResearchGate. Chemical structure of broxaldine.
-
ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
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ZM Silane Limited. Organic Synthesis Drug Intermediates.
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PubMed Central. Synthesis and In Vitro Anti-Toxoplasma gondii Activity of Novel Thiazolidin-4-one Derivatives.
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
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PubMed Central. Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure.
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ResearchGate. Synthesis and biological evaluation of anti-Toxoplasma gondii activity of a novel scaffold of thiazolidinone derivatives.
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Application Notes and Protocols for the Utilization of 2,4-Dibromophenol Acetate in the Synthesis of Bioactive Molecules
For inquiries, please contact our technical support team.
Introduction: The Strategic Advantage of 2,4-Dibromophenol Acetate in Bioactive Synthesis
2,4-Dibromophenol and its derivatives are prominent scaffolds in a multitude of marine natural products, exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The synthetic utility of 2,4-dibromophenol is significantly enhanced by the strategic use of its acetate derivative, this compound. The acetate group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the carbon-bromine bonds, such as palladium-catalyzed cross-coupling reactions. This protection strategy allows for the selective functionalization of the aromatic ring, followed by a straightforward deprotection under mild conditions to unveil the bioactive phenolic moiety.[3]
This guide provides an in-depth exploration of the application of this compound as a versatile building block in the synthesis of several classes of bioactive molecules. We will delve into the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and medicinal chemistry.
Core Synthetic Strategies and Mechanistic Insights
The synthetic versatility of this compound hinges on the reactivity of its two bromine substituents, located at the C-2 (ortho) and C-4 (para) positions relative to the acetate group. These C(sp²)–Br bonds are amenable to a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling and copper-catalyzed Ullmann-type reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4] For this compound, the Suzuki-Miyaura and Sonogashira couplings are particularly valuable.
A critical consideration in the cross-coupling of dihalogenated substrates is regioselectivity. The relative reactivity of the C-Br bonds in this compound is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium(0) catalyst is faster at the more electron-deficient and less sterically hindered position.[4][5] In the case of 2,4-dibromophenyl acetate, the C-4 bromine is typically more reactive towards palladium-catalyzed coupling due to its lesser steric hindrance compared to the C-2 bromine, which is flanked by the acetate group.[5] This differential reactivity can be exploited for sequential, site-selective functionalization.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a premier method for constructing biaryl linkages, a common motif in bioactive molecules.[4][6]
-
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[6]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[7][8] These products are not only of interest for their own biological activities but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[8]
-
Mechanism: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki-Miyaura coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[7]
Ullmann Condensation: Synthesizing Bioactive Diaryl Ethers
Many biologically active brominated marine natural products feature a diaryl ether linkage.[1] The Ullmann condensation is a classical and effective method for the synthesis of these ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[9][10] Modern protocols often utilize ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions.[11]
-
Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes reaction with the aryl halide. The exact mechanism can be complex and is thought to involve oxidative addition and reductive elimination steps with copper intermediates.[10]
Experimental Protocols and Workflows
The following protocols are presented as robust starting points for the synthesis of bioactive molecules from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Workflow for the Synthesis of Bioactive Molecules from this compound
Caption: General synthetic workflow from this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the more reactive C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (4-aryl-2-bromophenol acetate) by column chromatography on silica gel.
Causality: The choice of a suitable palladium catalyst and ligand system is crucial for achieving high yields and selectivity.[4] The use of a base is essential for the transmetalation step of the catalytic cycle.[6] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Ullmann Condensation for the Synthesis of a Bioactive Diaryl Ether Precursor
This protocol is adapted for the synthesis of a protected precursor to 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, a potent antibacterial agent.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dibromophenol (1.0 equiv)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
N,N-Dimethylglycine (20-40 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, high-boiling solvent (e.g., DMF or NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 2,4-Dibromophenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound in the anhydrous solvent.
-
Seal the tube and heat the mixture at 90-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing with ethyl acetate.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality: The use of a ligand like N,N-dimethylglycine can significantly lower the required reaction temperature and improve yields in Ullmann couplings.[11] Cesium carbonate is often an effective base in these reactions. The aqueous ammonia wash is crucial for removing the copper catalyst during workup.
Protocol 3: Deprotection of the Acetate Group to Yield the Bioactive Phenol
This protocol describes a mild and selective method for the deacetylation of the synthesized intermediates.[3][12]
Materials:
-
Protected aryl acetate derivative (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (3-6 equiv)
-
Methanol or Ethanol/Water mixture
Procedure:
-
Dissolve the aryl acetate in methanol (or an ethanol/water mixture).
-
Add the base (NaHCO₃ or K₂CO₃) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final phenolic product.
-
If necessary, purify the product by column chromatography or recrystallization.
Causality: This transesterification reaction is typically mild and chemoselective, leaving other functional groups such as other esters (e.g., benzoates) and amides intact. The use of a simple inorganic base makes this a cost-effective and environmentally benign deprotection method.[12]
Data Presentation: Bioactivity of Bromophenol-Derived Molecules
The following table summarizes the reported biological activities of representative molecules that can be conceptually synthesized from this compound, highlighting the potential of this building block in drug discovery.
| Compound Class | Exemplary Molecule | Bioactivity | Reported IC₅₀/MIC | Reference |
| Polybrominated Diaryl Ethers | 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Antibacterial (anti-MRSA, anti-VRE) | MIC: 0.117–2.5 µg/mL | [13] |
| Cytotoxic Bromophenols | 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | Anticancer (DLD-1 and HCT-116 cell lines) | IC₅₀: 1.72 and 0.08 µM, respectively | [14] |
| Enzyme Inhibitors | Bromophenol derivatives from Rhodomela confervoides | PTP1B inhibition (anti-diabetic potential) | IC₅₀: 0.84–2.4 µM | [14] |
Visualization of Synthetic Pathways
Synthesis of a Bioactive Diaryl Ether
Caption: Pathway to a potent antibacterial diaryl ether.
Synthesis of a Biaryl Phenol via Suzuki-Miyaura Coupling
Caption: General route to biaryl phenols.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its utility as a protected phenol allows for precise and selective transformations at its C-Br bonds, primarily through palladium-catalyzed cross-coupling and copper-catalyzed Ullmann reactions. The protocols and strategic insights provided herein demonstrate its potential for generating novel compounds with promising applications in medicinal chemistry, particularly in the development of new antibacterial and anticancer agents. Further exploration of the regioselectivity of these reactions and the expansion of the synthetic toolbox will undoubtedly lead to the discovery of new and potent therapeutic agents derived from this readily accessible building block.
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Pore, D. M., et al. (2007). Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. New Journal of Chemistry, 31(10), 1833-1836. [Link]
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Pryor, K. E., & Shair, M. D. (2000). A mild procedure for rapid and selective deprotection of aryl acetates using natural kaolinitic clay as a reusable catalyst. Tetrahedron Letters, 41(15), 2599-2602. [Link]
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Kim, J., & Song, H. (2007). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Bulletin of the Korean Chemical Society, 28(11), 2051-2054. [Link]
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Bora, U. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Journal of the Korean Chemical Society, 54(5), 589-591. [Link]
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Sarma, B. K., & Barua, N. C. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(22), 8027–8030. [Link]
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El-Gamal, A. A., et al. (2015). The marine bromotyrosine derivatives. Saudi Pharmaceutical Journal, 23(2), 97–124. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Liu, M., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 10(12), 2840–2863. [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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Shridhar, D. M. P., et al. (2009). Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Marine Drugs, 7(3), 464–471. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Journal of Chemical Research. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Chemical Research, 44(11-12), 651-657. [Link]
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Manzo, E. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Marine Drugs, 19(9), 518. [Link]
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Gul, H. I., et al. (2017). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 108–117. [Link]
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Fairlamb, I. J. S., et al. (2018). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of the American Chemical Society, 140(35), 11046–11058. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Pathak, T., et al. (2019). Regioselective Deacetylation in Nucleosides and Derivatives. Current Organic Synthesis, 16(6), 806–831. [Link]
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Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]
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Pang, Y., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(6), 329. [Link]
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Reddy, K. S., et al. (2018). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega, 3(10), 13955–13963. [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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"synthetic routes to derivatives of 2,4-Dibromophenol Acetate"
An Application Guide for the Synthesis of 2,4-Dibromophenol Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Bromophenol Scaffold
Halogenated phenols are privileged structural motifs found in numerous marine natural products and serve as versatile building blocks in synthetic chemistry.[1] Specifically, the 2,4-dibromophenol framework is a key intermediate for synthesizing molecules with significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] The bromine atoms provide reactive handles for modern cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. Protecting the phenolic hydroxyl group as an acetate ester enhances stability and modifies reactivity, making this compound an ideal substrate for constructing complex derivatives for applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of robust synthetic routes to derivatives of this compound. It details the preparation of the core scaffold and explores its subsequent functionalization through state-of-the-art cross-coupling methodologies and other transformations, offering field-proven insights and detailed protocols for practical application.
Part I: Synthesis of the Core Scaffold: this compound
The journey to complex derivatives begins with the reliable synthesis of the starting material. This two-step process involves the regioselective bromination of phenol followed by the protection of the hydroxyl group via acetylation.
Synthesis of 2,4-Dibromophenol via Electrophilic Bromination
The direct bromination of phenol is a classic electrophilic aromatic substitution. The hydroxyl group is a powerful activating, ortho-, para-director. Controlling the stoichiometry of bromine allows for the preferential formation of the dibrominated product. Using a non-polar solvent like carbon disulfide or carbon tetrachloride at low temperatures helps to control the reaction's exothermicity and selectivity.[5][6]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to the top of the condenser to neutralize the evolved hydrogen bromide (HBr) gas.
-
Reaction Mixture: Dissolve phenol (1.0 eq) in carbon disulfide. Cool the flask to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (2.0-2.1 eq) in carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution, maintaining the temperature below 5 °C. The addition typically takes about two hours.[5]
-
Workup: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully distill off the carbon disulfide. The residual oil is the crude 2,4-dibromophenol.
-
Purification: The crude product can be washed with water and then purified by vacuum distillation to yield 2,4-dibromophenol as a crystalline solid.[6]
Acetylation of 2,4-Dibromophenol
Acetylation protects the nucleophilic hydroxyl group, preventing it from interfering in subsequent, often base-catalyzed, cross-coupling reactions. The use of acetic anhydride with a catalytic amount of base or a Lewis acid is a standard and efficient method.[4][7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dibromophenol (1.0 eq).
-
Reagents: Add acetic anhydride (1.5 eq) and a catalytic amount of anhydrous sodium acetate or a few drops of pyridine.
-
Reaction: Heat the mixture gently (e.g., to 50-60 °C) for one hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring. The product, this compound, will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the odor of acetic acid is gone, and dry. If necessary, the product can be recrystallized from ethanol/water to afford pure this compound.
Part II: Derivatization via Palladium- and Copper-Catalyzed Cross-Coupling Reactions
With two bromine atoms, this compound is an excellent substrate for sequential or selective cross-coupling reactions. The bromine at the C4 position is generally more reactive than the more sterically hindered bromine at the C2 position, which can allow for regioselective functionalization under carefully controlled conditions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide, catalyzed by a palladium complex.[8][9] Its tolerance of a wide range of functional groups makes it a cornerstone of modern synthetic chemistry.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, combinations of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are more common and often more active.[10][11]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[11]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.[10]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds from aryl halides and amines using a palladium catalyst.[3][12]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) or bidentate ligands like XantPhos has been crucial for achieving high efficiency with a broad range of substrates, including less reactive aryl chlorides.[1][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is common, though weaker bases like Cs₂CO₃ or K₃PO₄ can be used with more reactive substrates.[14] Soluble organic bases like DBU are also effective and can be advantageous in flow chemistry setups.[2][13]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Reagents: Add the this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds, typically to synthesize diaryl ethers.[15][16] While traditional conditions required harsh temperatures and stoichiometric copper, modern protocols use catalytic copper with various ligands, allowing the reaction to proceed under much milder conditions.[17][18]
Causality Behind Experimental Choices:
-
Catalyst: A copper(I) source, such as CuI, is most common. The active species is a copper(I) alkoxide or phenoxide.[16]
-
Ligand: Ligands such as phenanthrolines or N,N-dimethylglycine can accelerate the reaction, allowing for lower temperatures and catalyst loadings.[19]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is needed to deprotonate the phenol or alcohol coupling partner.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP were used classically, but modern methods can be effective in non-polar solvents like toluene or xylene.[17]
-
Setup: To a Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reagents: Add the this compound (1.0 eq) and the alcohol or phenol coupling partner (1.5-2.0 eq).
-
Solvent: Add anhydrous, degassed toluene or o-xylene.[17]
-
Reaction: Seal the tube and heat to 110-140 °C until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite®. Wash the filtrate with aqueous ammonia to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the diaryl ether product by column chromatography.
Part III: Further Functionalization and Modifications
Beyond cross-coupling, the aromatic ring can be further modified, and the acetate protecting group can be removed to access the free phenol.
Electrophilic Aromatic Substitution: Nitration
The directing effects of the substituents on the 2,4-dibromophenyl acetate ring must be considered for further electrophilic substitution. The acetate group is an ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing. The positions ortho and para to the acetate are C2, C4, and C6. Since C2 and C4 are blocked by bromine, the most likely position for electrophilic attack (e.g., nitration) is C6.
-
Reagents: Dissolve this compound (1.0 eq) in glacial acetic acid or a non-polar solvent like nitrobenzene.[20]
-
Nitrating Agent: Cool the solution in an ice bath. Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature between 15-25 °C.[20]
-
Reaction: Stir the mixture at or slightly below room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice and water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the expected 6-nitro-2,4-dibromophenol acetate.
Deacetylation to Access Functionalized Phenols
After performing the desired modifications on the aromatic ring, the acetate group can be easily removed to unmask the phenol, which can be a crucial step if the free hydroxyl is required for biological activity or further derivatization.
-
Setup: Dissolve the acetylated derivative (1.0 eq) in dry methanol under an inert atmosphere.
-
Base: Cool the solution to 0 °C and add a catalytic amount of sodium methoxide (NaOMe) solution in methanol.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC shows complete consumption of the starting material.
-
Neutralization: Quench the reaction by adding an acid source, such as Amberlite® IR-120 H⁺ resin, until the solution is neutral (check with pH paper).
-
Workup: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to yield the deacetylated phenol, which can be further purified if necessary.
Data Summary
The following tables provide representative data for the core scaffold and typical conditions for its derivatization.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 36914-79-1 | [21] |
| Molecular Formula | C₈H₆Br₂O₂ | [21] |
| Molecular Weight | 293.94 g/mol | [21] |
| Appearance | White to off-white solid | - |
| ¹H NMR (CDCl₃, δ) | ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.1 (d, 1H), ~2.3 (s, 3H) | [21] |
| ¹³C NMR (CDCl₃, δ) | ~168, 147, 134, 131, 125, 120, 117, 21 | [22][23] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Ullmann C-O | CuI / Me₄Phen | K₂CO₃ | o-Xylene | 110-140 |
Conclusion
This compound is a highly valuable and adaptable platform for the synthesis of a wide array of functionalized aromatic compounds. The protocols and principles outlined in this guide demonstrate that through a combination of classical acetylation and modern palladium- and copper-catalyzed cross-coupling reactions, researchers can efficiently access novel derivatives. The ability to selectively functionalize the C-Br bonds and subsequently deprotect the phenol provides a powerful toolkit for professionals in drug discovery and materials science, enabling the systematic exploration of chemical space around this privileged scaffold.
References
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 14, 2026, from [Link]
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Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents. Retrieved January 14, 2026, from [Link]
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Casitas, A., & Nolan, S. P. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Organometallics, 31(7), 2999–3006. [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 14, 2026, from [Link]
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Reich, H. (n.d.). Organic Chemistry Data & Info. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics. [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification. Retrieved January 14, 2026, from [Link]
-
Ko, H., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 571. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. [Link]
-
ResearchGate. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
-
NCBI. (2021). De-O-acetylation using sodium methoxide. [Link]
- Google Patents. (n.d.). US5187294A - Regioselective nitration of diphenyl compounds.
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved January 14, 2026, from [Link]
-
Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]
-
MySkinRecipes. (n.d.). ethyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved January 14, 2026, from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US20180179144A1 - Nitration of aromatic compounds.
- Google Patents. (n.d.). WO2012049513A1 - Methods for the nitration of aromatic compounds.
- Google Patents. (n.d.). US2370719A - Process for separating phenols.
- Google Patents. (n.d.). GB2200112A - Process for the selective para-bromination of phenol.
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"scale-up synthesis of 2,4-Dibromophenol Acetate"
Application Note & Protocol
Topic: Scale-Up Synthesis of 2,4-Dibromophenol Acetate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in various organic synthesis applications.[1] The protocol detailed herein is designed for researchers and process chemists, emphasizing safety, efficiency, and reproducibility. We will explore the mechanistic underpinnings of the O-acetylation of 2,4-Dibromophenol, provide a robust, step-by-step protocol for multi-gram to kilogram scale synthesis, and detail essential methods for purification and analytical validation. The causality behind critical process choices, from reagent selection to safety protocols, is elucidated to ensure a self-validating and scalable manufacturing process.
Introduction and Mechanistic Rationale
The acetylation of phenols is a fundamental transformation in organic chemistry, primarily utilized for the protection of hydroxyl groups or for the synthesis of valuable ester compounds.[2][3] The synthesis of this compound proceeds via an O-acetylation reaction, a type of nucleophilic acyl substitution.
The Reaction Mechanism
The core of this synthesis is the reaction between the nucleophilic hydroxyl group of 2,4-Dibromophenol and an electrophilic acetylating agent, typically acetic anhydride. The reaction is significantly accelerated by a base, such as pyridine, which serves a dual purpose:
-
Acid Scavenger: It neutralizes the acetic acid byproduct, driving the reaction equilibrium towards the product.
-
Nucleophilic Catalyst: Pyridine attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, thus increasing the reaction rate.
The general mechanism can be broken down into three primary stages as illustrated below.[4][5]
Caption: General mechanism for pyridine-catalyzed O-acetylation of a phenol.
Rationale for Reagent Selection in Scale-Up
-
2,4-Dibromophenol: The starting material. Its purity is paramount, as impurities from the initial bromination of phenol (e.g., monobrominated or tribrominated phenols) can lead to difficult-to-separate byproducts.[6]
-
Acetic Anhydride: A cost-effective and highly reactive acetylating agent. It is preferred over acetyl chloride on a large scale due to its lower corrosivity and the less hazardous nature of its acetic acid byproduct compared to HCl gas.[7]
-
Pyridine: A common and effective catalyst and base. While effective, its toxicity and odor necessitate careful handling in a well-ventilated environment. Alternative tertiary amines or phase-transfer catalysts can be considered, but pyridine remains a reliable standard.[8][9]
-
Solvent: A suitable solvent must dissolve the starting material and be inert to the reaction conditions. Dichloromethane (DCM) or Toluene are often chosen for their volatility and ability to facilitate easy work-up.
Overall Synthesis Workflow
The process can be visualized as a multi-stage workflow, from precursor synthesis to final product validation.
Caption: Overall workflow from starting material to final, validated product.
Detailed Scale-Up Protocol
This protocol is based on a 1.0 mole scale. Adjustments should be made proportionally for different batch sizes.
Materials and Equipment
-
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.
-
Addition funnel (1 L).
-
Heating/cooling circulator connected to the reactor jacket.
-
Separatory funnel (5 L).
-
Rotary evaporator with a sufficiently large flask.
-
Vacuum filtration apparatus (Büchner funnel, filter flask).
-
Drying oven.
-
-
Chemicals:
-
2,4-Dibromophenol (≥98% purity): 252.0 g (1.0 mol)
-
Acetic Anhydride (≥98% purity): 122.5 g, 113.4 mL (1.2 mol, 1.2 eq)
-
Pyridine (anhydrous, ≥99%): 95.0 g, 97.0 mL (1.2 mol, 1.2 eq)
-
Dichloromethane (DCM): ~2 L
-
Hydrochloric Acid (2 M aqueous solution): ~1 L
-
Saturated Sodium Bicarbonate Solution: ~1 L
-
Brine (Saturated NaCl solution): ~500 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane (for recrystallization): As required
-
Stoichiometry Table
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Mass (g) | Volume (mL) |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 1.0 | 1.0 | 252.0 | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 1.2 | 122.5 | 113.4 |
| Pyridine | C₅H₅N | 79.10 | 1.2 | 1.2 | 95.0 | 97.0 |
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 5 L jacketed reactor system in a certified chemical fume hood. Ensure all joints are properly sealed. Attach the circulator and set the initial jacket temperature to 10 °C.
-
Reagent Charging:
-
Charge the reactor with 2,4-Dibromophenol (252.0 g, 1.0 mol).
-
Add Dichloromethane (1.5 L) and begin stirring to dissolve the solid.
-
Slowly add Pyridine (97.0 mL, 1.2 mol) to the stirred solution. A slight exotherm may be observed.
-
Cool the reactor contents to 0-5 °C using the circulator.
-
-
Addition of Acetic Anhydride:
-
Charge the addition funnel with Acetic Anhydride (113.4 mL, 1.2 mol).
-
Add the acetic anhydride dropwise to the cold, stirred reaction mixture over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the reaction exotherm and prevent runaway reactions. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir at room temperature for 2-4 hours.
-
-
In-Process Monitoring (Optional but Recommended):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]
-
TLC System: Hexane/Ethyl Acetate (4:1). Stain with potassium permanganate. The product (acetate) will have a higher Rf value than the starting material (phenol).
-
The reaction is complete when the 2,4-Dibromophenol spot is no longer visible.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back down to 10-15 °C.
-
Slowly and carefully add 2 M HCl (500 mL) to quench the reaction and neutralize the pyridine. Safety: This step is exothermic.
-
Transfer the entire mixture to a 5 L separatory funnel.
-
Separate the organic (bottom, DCM) layer.
-
Wash the organic layer sequentially with:
-
2 M HCl (2 x 250 mL) - to remove residual pyridine.
-
Saturated NaHCO₃ solution (2 x 250 mL) - to remove residual acids. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Brine (1 x 250 mL) - to break any emulsions and begin drying.
-
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous magnesium sulfate, stir for 15-20 minutes, and then filter.
-
Concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude this compound as an oil or a low-melting solid.
-
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid product on a large scale.[11]
-
Solvent Selection: Hexanes or heptane are suitable solvents. The crude product should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Procedure:
-
Transfer the crude product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot hexanes (heated on a steam bath or heating mantle) to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold hexanes.
-
Dry the crystals in a vacuum oven at a low temperature (~40 °C) to a constant weight.
-
Expected Yield: 85-95%.
-
Appearance: White to off-white crystalline solid.
-
Quality Control and Characterization
Analytical testing is crucial to confirm the identity, purity, and quality of the final product.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | GC-MS | Mass spectrum conforms to reference[12] |
| Purity | GC-FID | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 41-44 °C |
| Residual Solvents | GC-Headspace | Conforms to ICH limits |
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural confirmation.[13]
-
Expected Fragments (m/z): 294/296/298 (M+), 252/254/256 ([M-C₂H₂O]+), 43 ([C₂H₃O]+, base peak).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~7.8 (d, 1H), ~7.4 (dd, 1H), ~7.1 (d, 1H), ~2.3 (s, 3H).
-
Process Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up synthesis.
| Chemical | Key Hazards | Mitigation Strategies |
| 2,4-Dibromophenol | Fatal if swallowed, causes skin and eye irritation.[14][15] Harmful if inhaled or in contact with skin.[16] | Handle in a fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Avoid generating dust.[15] |
| Acetic Anhydride | Flammable liquid, causes severe skin burns and eye damage, fatal if inhaled.[17] Reacts violently with water. | Use in a fume hood away from ignition sources.[18] Wear acid-resistant gloves, chemical splash goggles, and a flame-retardant lab coat.[17][18] Ensure emergency showers/eyewash stations are accessible.[19] |
| Pyridine | Highly flammable liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8] | Handle in a well-ventilated fume hood. Use non-sparking tools and ground equipment. Wear appropriate PPE. |
| Dichloromethane | Potential carcinogen, skin and eye irritant. | Minimize exposure by handling in a closed system or fume hood. Wear appropriate gloves and eye protection. |
-
Engineering Controls: All operations must be performed in a certified, high-flow chemical fume hood or a walk-in hood for larger scales.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield (especially during quenching), a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate for acetic anhydride).[17][19]
-
Waste Disposal: Aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing halogenated solvents (DCM) must be collected in a designated halogenated waste container. All waste must be disposed of in accordance with local, state, and federal regulations.
References
-
CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]
-
CPAChem. (2019). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromophenol. PubChem Compound Database. Retrieved from [Link]
-
Patil, S. S., et al. (2015). Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]
-
University of Washington. (n.d.). Acetic Anhydride - IsoLab Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Acylation of phenols to phenolic esters with organic salts. Green Chemistry. Retrieved from [Link]
-
Rao, P. S., & Seshadri, T. R. (1947). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
-
Durán-Peña, M. J., et al. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry. Retrieved from [Link]
-
Kim, J. K., et al. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie. Retrieved from [Link]
- Google Patents. (n.d.). RU1768574C - Method of dibromophenol synthesis.
-
Watson, S. B., et al. (2002). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). US3454654A - Stabilized 2,4-dibromophenol and its production.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ChemistrySelect. Retrieved from [Link]
-
Acar, Ç., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. Retrieved from [Link]
-
Tsuchimoto, M., et al. (2009). [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in Phenolic-Smelling Flatfish]. Shokuhin Eiseigaku Zasshi. Retrieved from [Link]
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry. (2020, November 30). Acetylation Reaction Mechanism-Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure A. 2-(2-Bromophenyl)-2-propylpentanenitrile (1). Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylation. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromophenol Acetate
Welcome to the technical support center for the synthesis of 2,4-Dibromophenol Acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. We will delve into troubleshooting common issues, explore frequently asked questions, and provide detailed, validated protocols to improve your reaction yield and product purity.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We follow a logical, problem-cause-solution format to help you quickly identify and resolve experimental hurdles.
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Low yield is a multifaceted issue that can originate from either the initial bromination of phenol or the subsequent acetylation step.
Potential Cause 1: Incomplete Acetylation of 2,4-Dibromophenol The hydroxyl group of 2,4-dibromophenol is less nucleophilic than that of phenol due to the electron-withdrawing effects of the two bromine atoms. This can lead to a sluggish or incomplete reaction.[1]
-
Solution:
-
Catalyst Choice: The reaction can be sluggish and is often accelerated using an acid or base catalyst.[1] For base catalysis, which proceeds by deprotonating the phenol to the more nucleophilic phenoxide, pyridine or a tertiary amine with 4-(dimethylamino)pyridine (DMAP) is effective. For acid catalysis, a strong acid like sulfuric acid can protonate the acetylating agent, increasing its electrophilicity.
-
Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the 2,4-dibromophenol starting material is still present, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can promote side reactions.
-
Reagent Purity: Ensure your acetylating agent (e.g., acetic anhydride or acetyl chloride) has not hydrolyzed from exposure to atmospheric moisture. Use a fresh, unopened bottle or a properly stored reagent.
-
Potential Cause 2: Product Loss During Workup The ester product, this compound, can be susceptible to hydrolysis back to the starting phenol under strongly acidic or basic aqueous conditions, especially at elevated temperatures.
-
Solution:
-
Controlled Quenching: Quench the reaction by pouring it into ice-cold water to rapidly dissipate heat and dilute reagents.
-
Neutralization: When using a base like pyridine, neutralize with cold, dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH. If using an acid catalyst, neutralize with a cold, dilute base like sodium bicarbonate solution. Perform these washes quickly and at low temperatures to minimize hydrolysis.[2]
-
Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Potential Cause 3: Suboptimal Bromination of Phenol The formation of the 2,4-dibromophenol precursor is critical. Improper control can lead to a mixture of mono-brominated (o- and p-bromophenol) and tri-brominated (2,4,6-tribromophenol) species, reducing the available amount of the desired starting material for acetylation.[3][4]
-
Solution:
-
Stoichiometry and Addition: Use a precise stoichiometry of bromine (typically 2.0 to 2.1 equivalents). The slow, dropwise addition of bromine to the phenol solution is crucial to prevent localized high concentrations that favor over-bromination.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during bromine addition. Lower temperatures decrease the reaction rate and improve selectivity for the di-substituted product.[3]
-
Question: My final product is discolored (e.g., yellow, red, or black). What causes this and how can I obtain a pure, white product?
Product discoloration is a common sign of impurities.
Potential Cause 1: Formation of Colored Byproducts During bromination, oxidation or other side reactions can generate colored impurities.[4] Similarly, Friedel-Crafts type reactions, especially if using a Lewis acid catalyst with certain solvents like dichloromethane, can produce polymeric tars.[5]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Solvent Purity: Use high-purity, dry solvents. Carbon tetrachloride is a common non-ionic solvent for bromination that can yield a clean product if conditions are controlled.[4]
-
Purification: Discoloration often indicates the need for more rigorous purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is highly effective at removing colored impurities. Activated carbon (charcoal) treatment during recrystallization can also be used to adsorb colored compounds.
-
Potential Cause 2: Residual Bromine or Iodine Trace amounts of unreacted bromine or iodine (if present as an impurity in bromine) can impart a yellow or brown color to the product.
-
Solution:
-
Quenching Excess Bromine: During the workup of the bromination step, add a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate solution to quench any remaining elemental bromine.
-
Thorough Washing: Ensure the crude product is thoroughly washed during extraction to remove any water-soluble impurities.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
Question: What is the reaction mechanism for the acetylation of 2,4-Dibromophenol?
The acetylation of a phenol is a nucleophilic acyl substitution. The phenolic oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). The reaction can be catalyzed by either a base or an acid.
-
Base Catalysis: A base (like pyridine) deprotonates the phenol, forming a more potent nucleophile, the phenoxide anion. This anion then attacks the acetic anhydride.
-
Acid Catalysis: A strong acid protonates the carbonyl oxygen of the acetic anhydride. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the neutral phenol.
Question: How can I avoid the competing C-acylation (Fries Rearrangement) side reaction?
Phenols are bidentate nucleophiles, meaning they can react at the oxygen (O-acylation) to form an ester or at the aromatic ring (C-acylation) to form a hydroxyaryl ketone.
-
O-acylation (Kinetic Product): This reaction is generally faster and is favored under milder, base-catalyzed conditions (e.g., pyridine) at lower temperatures. This is the desired pathway for synthesizing this compound.
-
C-acylation (Thermodynamic Product): This pathway, often seen in the Fries Rearrangement, is favored under stronger conditions, typically with a Lewis acid catalyst (like AlCl₃) and higher temperatures. The C-acylated product is more stable.
To ensure exclusive O-acylation, use base-catalyzed conditions (pyridine or Et₃N/DMAP) and avoid Lewis acids and high heat.
Question: Which acetylating agent is better: acetic anhydride or acetyl chloride?
Both are effective, but they have different practical considerations.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderately reactive. | Highly reactive. |
| Byproduct | Acetic acid (less corrosive, easier to remove). | HCl gas (corrosive, requires a scrubber or base). |
| Handling | Easier and safer to handle. | Highly moisture-sensitive, fuming liquid. |
| Typical Conditions | Often used with a base catalyst (pyridine, DMAP). | Also used with a base to neutralize HCl byproduct. |
Recommendation: For most lab-scale syntheses, acetic anhydride is preferred due to its safer handling and less corrosive byproduct. Acetyl chloride's high reactivity may be useful for very unreactive phenols, but it is generally unnecessary for 2,4-dibromophenol.
Section 3: Experimental Protocols
The following is a validated, step-by-step protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol assumes you are starting with commercially available 2,4-dibromophenol.
Materials:
-
2,4-Dibromophenol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (3.0 eq), dried
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl), cold
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, cold
-
Saturated Sodium Chloride (Brine) solution, cold
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2,4-dibromophenol (1.0 eq) in dry pyridine (3.0 eq). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the cooled solution dropwise using a syringe. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), ensuring the starting phenol spot has disappeared.
-
Workup & Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the product. Carefully add cold 1M HCl until the aqueous layer is acidic (pH ~2-3) to neutralize the pyridine. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Cold 1M HCl (2x)
-
Cold Water (1x)
-
Cold saturated NaHCO₃ solution (2x, to remove any acetic acid)
-
Cold Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a pale oil or solid, can be purified by recrystallization from a suitable solvent like ethanol/water to yield this compound as a white crystalline solid.
General Reaction Scheme
Caption: Synthesis of this compound.
References
-
Habibi, D., Rahmani, P., & Akbaripanah, Z. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of 2,4-dibromophenol. [Link]
-
Quora. (2018). Why don't phenols show an acetylation reaction?[Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. [Link]
-
Yadav, V. K., & Babu, K. G. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 46(4), 342-346. [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]
- Hobbs, W. E. (1969). U.S. Patent No. 3,454,654. U.S.
-
ResearchGate. (n.d.). Acetylation of alcohols and phenols. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]
-
Chemistry Stack Exchange. (2015). Acetylation reaction. [Link]
Sources
Technical Support Center: Purification of Crude 2,4-Dibromophenol Acetate
Welcome to the technical support guide for the purification of crude 2,4-Dibromophenol Acetate (CAS 36914-79-1). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and solutions to common challenges encountered during the purification of this important synthetic intermediate.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Safety First: Handling Brominated Phenolic Compounds
Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and all other reagents in use. The likely precursor and a common impurity, 2,4-Dibromophenol, is classified as acutely toxic and harmful.[2][3][4]
-
Hazard Overview (for 2,4-Dibromophenol):
-
Mandatory Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (inspect before use), safety goggles, and a lab coat.[2][5]
-
Avoid inhalation of dust and vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Have an appropriate spill kit and emergency plan in place.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is a neat (solid) compound.[6][7] While specific melting point data is not broadly published, it is crucial to characterize your final product. For reference, the un-acetylated precursor, 2,4-Dibromophenol, is a light brown crystalline solid with a melting point of 35-38 °C.[8][9] Any significant deviation or broad melting range in your final product indicates the presence of impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₆Br₂O₂ | 293.94[6][7] | Neat Solid | Not Widely Published |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90[9][10] | Light Brown Crystalline Solid | 35 - 38[8][9] |
Q2: What are the most common impurities in a crude sample?
Impurities typically arise from the preceding synthesis steps. These can include:
-
Unreacted Starting Material: 2,4-Dibromophenol is a very common impurity.
-
Reagents from Acetylation: Residual acetic anhydride and acetic acid.
-
Synthesis Byproducts: Monobrominated (p-bromophenol) or tribrominated (2,4,6-tribromophenol) species from the initial phenol bromination can be carried through and acetylated.[11] The selectivity of the bromination reaction is highly dependent on the solvent used.[11]
-
Positional Isomers: Depending on the synthetic route, other dibromophenol isomers may be present.
Q3: How can I quickly assess the purity of my crude and purified samples?
Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a solvent system such as Hexane/Ethyl Acetate. The acetate product will be less polar (higher Rf) than the phenolic starting material. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can reveal impurities. For final purity confirmation, HPLC, NMR spectroscopy, and melting point analysis are recommended.[12]
Purification Strategy Workflow
Choosing the right purification method depends on the nature and quantity of impurities. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My compound oiled out instead of forming crystals. What went wrong and how do I fix it? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Essentially, the compound comes out of solution as a liquid instead of a solid.
-
Causality: This is common when the boiling point of the recrystallization solvent is too high, or if the solution is cooled too rapidly. Highly impure samples also tend to oil out.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the flask to cool much more slowly. Insulating the flask can help.
-
If it oils out again, add more solvent, re-heat to dissolve, and try cooling slowly once more.
-
Consider a different solvent system with a lower boiling point.[13]
-
Q: My product recovery is very low after recrystallization. What are the likely causes? A: Poor recovery is a common issue and can usually be traced to one of a few experimental errors.
-
Causality & Solutions:
-
Too much solvent was used: This is the most frequent cause. The product remains dissolved in the mother liquor even when cold. To fix this, you can try to boil off some of the solvent and attempt recrystallization again. For future attempts, add the hot solvent portion-wise until the compound just dissolves.[13]
-
Premature crystallization: If crystals form in the funnel during hot filtration, you lose product. Ensure your funnel and receiving flask are pre-heated.
-
Cooling was insufficient: Ensure the flask is cooled in an ice bath after slow cooling to room temperature to maximize precipitation.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate) is needed.[14][15]
-
Column Chromatography Issues
Q: The separation between my product and an impurity is poor. How can I improve the resolution? A: Poor resolution means the bands for your product and the impurity are overlapping significantly as they elute from the column.
-
Causality: The polarity of the eluent (mobile phase) is too high, causing all compounds to move too quickly down the column without sufficient interaction with the silica gel (stationary phase).
-
Solutions:
-
Decrease solvent polarity: Prepare a less polar mobile phase. For a Hexane/Ethyl Acetate system, this means increasing the proportion of hexane. The goal is to have the Rf of your target compound around 0.3 on the TLC plate for good separation.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunity for separation.
-
Ensure proper packing: Air bubbles or cracks in the silica gel create channels where the solvent flows unevenly, ruining separation. Ensure the column is packed carefully and the silica bed is never allowed to run dry.
-
Q: My compound is streaking or "tailing" on the column. What's causing this? A: Tailing appears as a downward smear from the main spot on a TLC plate or a band with a long trailing edge on a column.
-
Causality: This often happens with acidic or highly polar compounds like phenols on silica gel. The acidic protons on the silica surface can interact strongly with the compound. It can also be caused by overloading the column with too much crude material.
-
Solutions:
-
Add a modifier to the eluent: For acidic compounds, adding a very small amount (e.g., 0.1-1%) of acetic acid or formic acid to the mobile phase can suppress this interaction and lead to sharper bands.[13]
-
Reduce the sample load: Ensure you are not exceeding the capacity of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Check solubility: If the compound is poorly soluble in the mobile phase, it can precipitate at the top of the column and streak as it slowly re-dissolves. Ensure your crude sample is fully dissolved before loading.
-
Caption: Principle of separation by column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal when your crude product is relatively clean, with minor impurities of different polarity.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or binary mixtures like ethanol/water).[14] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling and heating until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, the flask can be moved to an ice bath for 30 minutes to maximize yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with multiple components or impurities with similar polarity to the product.[16][17][18]
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3 and separates it well from impurities.
-
Column Packing:
-
Plug a glass column with cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Tap the column gently to pack the silica evenly and drain the excess solvent, being careful not to let the silica bed run dry. Add another layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives better resolution.
-
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
References
- CPAChem. (2019-05-16).
- Sigma-Aldrich. (2024-09-07).
- ChemicalBook. (2025-09-27).
- Fisher Scientific. (2025-12-19).
- Sigma-Aldrich. (2024-08-06).
- LGC Standards.
- Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production.
- ECHEMI.
- Wikipedia. 2,4-Dibromophenol.
- LGC Standards.
- Sigma-Aldrich. 2,4-Dibromophenol 95.
- SIELC Technologies. (2018-02-16). 2,4-Dibromophenol.
- Google Patents. (2010-07-21). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- PrepChem.com.
- University of Rochester, Department of Chemistry.
- MDPI. (2022-11-01). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- BenchChem.
- Semantic Scholar. (2016-10-01).
- Senzer, B. D., et al. (2025-06-19).
- Reddit. (2023-02-19).
- Organic Syntheses. Procedure.
- PubMed Central (PMC). (2024-06-24).
- Chem355 Labbook-2020.
- BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cochise.edu [cochise.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]
- 9. 2.4-二溴苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 11. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 12. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. orgsyn.org [orgsyn.org]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 2,4-Dibromophenol Acetate
Welcome to the technical support guide for the synthesis of 2,4-Dibromophenol Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary challenges?
The most prevalent synthetic pathway involves a two-step process: the electrophilic bromination of phenol to yield 2,4-dibromophenol, followed by the O-acetylation of the dibromophenol intermediate. The primary challenges are controlling the high reactivity of the phenol ring during bromination to prevent over-bromination and avoiding rearrangement or alternative acylation reactions during the esterification step.
Q2: Should I acetylate phenol first and then brominate the resulting phenyl acetate?
Acetylation of phenol prior to bromination is a viable alternative strategy. The acetyl group is less activating than the hydroxyl group, which can afford greater control over the bromination step and reduce the likelihood of forming tribromophenol. However, the acetyl group is still an ortho-, para-director, and careful optimization of reaction conditions is necessary to achieve the desired 2,4-dibromo substitution pattern. The choice of route often depends on the desired purity, scale, and available purification techniques.
Q3: What are the key analytical techniques to identify the common side products?
A combination of techniques is recommended for accurate identification and quantification of impurities.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main product and side products like 2,4,6-tribromophenol or Fries rearrangement products, which will have distinct aromatic substitution patterns and chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for detecting isomeric impurities and unreacted starting materials.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and tracking the progress of the reaction.
Troubleshooting Guide: Side Reactions During Bromination of Phenol
The high reactivity of the phenol ring, due to the activating effect of the hydroxyl group, is the primary source of side reactions in this step.[2][3] The lone pair of electrons on the oxygen atom increases the electron density in the ortho and para positions, making them highly susceptible to electrophilic attack.[4]
Problem: My final product is contaminated with significant amounts of 2,4,6-tribromophenol.
Cause: This is the most common side reaction and is caused by over-bromination of the highly activated phenol ring.[2] The use of excess bromine or highly polar solvents, such as bromine water, greatly accelerates this polysubstitution.[5][6][7] In aqueous media, phenol can partially ionize to the even more reactive phenoxide ion, further promoting trisubstitution.[6]
Mechanism of Over-bromination:
The hydroxyl group of phenol is a strong activating group that directs electrophiles to the ortho and para positions. After the first two bromine atoms have been added at positions 2 and 4, the remaining ortho position (carbon 6) is still activated and susceptible to further electrophilic attack by bromine, leading to the formation of 2,4,6-tribromophenol.
Caption: Over-bromination of 2,4-Dibromophenol.
Solution: Control of Reaction Stoichiometry and Solvent Polarity
To minimize the formation of 2,4,6-tribromophenol, it is crucial to control the reaction conditions carefully.
Experimental Protocol: Selective Bromination of Phenol
-
Solvent Selection: Dissolve phenol in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at a low temperature (0-5 °C). These solvents do not promote the ionization of phenol, thus reducing the ring's activation.[6]
-
Stoichiometric Control: Slowly add a solution of exactly two equivalents of bromine (Br₂), also dissolved in the same non-polar solvent, to the phenol solution with vigorous stirring. The slow addition ensures that a high concentration of bromine does not build up, which would favor polysubstitution.
-
Temperature Management: Maintain the low temperature throughout the addition and for a short period afterward to further control the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of phenol and to avoid allowing the reaction to proceed for too long after the desired product has formed.
-
Work-up: Upon completion, quench the reaction with a reducing agent like sodium bisulfite solution to destroy any excess bromine. Proceed with standard extraction and purification procedures.
Troubleshooting Guide: Side Reactions During Acetylation of 2,4-Dibromophenol
The acetylation of 2,4-dibromophenol is generally straightforward, but side reactions can occur, particularly under acidic conditions or at elevated temperatures.
Problem: My yield of this compound is low, and I've isolated a hydroxy ketone byproduct.
Cause: This is a classic indicator of the Fries Rearrangement , an intramolecular reaction where the acyl group of a phenolic ester migrates from the oxygen atom to the ortho or para positions on the aromatic ring, forming a hydroxyaryl ketone.[8][9] This rearrangement is typically catalyzed by Lewis acids (like AlCl₃) or Brønsted acids and can also be induced thermally.[10][11][12] If your reaction conditions involve acidic catalysts or require high temperatures, the Fries rearrangement is a likely side reaction.
Mechanism of the Fries Rearrangement:
The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, making the acyl group a better leaving group. This facilitates the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho or para position in an intramolecular electrophilic aromatic substitution.[8][9]
Caption: The Fries Rearrangement side reaction.
Solution: Avoiding Acidic Catalysts and High Temperatures
The key to preventing the Fries rearrangement is to use reaction conditions that do not promote the formation of the acylium ion intermediate.
Experimental Protocol: Base-Catalyzed Acetylation
-
Reagent Selection: Use acetic anhydride as the acetylating agent and a non-nucleophilic base like pyridine or triethylamine as a catalyst and acid scavenger.
-
Procedure: a. Dissolve 2,4-dibromophenol in a suitable solvent such as dichloromethane or under solvent-free conditions.[13] b. Add a slight excess (1.1-1.2 equivalents) of acetic anhydride. c. Add a catalytic amount of pyridine or an equivalent of triethylamine. d. Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. Gentle heating (40-50 °C) may be applied if the reaction is slow, but high temperatures should be avoided.
-
Work-up: After the reaction is complete (as monitored by TLC), quench with water or a dilute acid solution to hydrolyze excess acetic anhydride and neutralize the base. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Condition to Favor O-Acetylation (Desired) | Condition Promoting Fries Rearrangement (Side Reaction) |
| Catalyst | Base-catalyzed (e.g., Pyridine, Et₃N) | Lewis Acid (e.g., AlCl₃) or strong Brønsted Acid[11][12] |
| Temperature | Low to moderate (Room Temp to ~50 °C) | High temperatures[9] |
| Control Type | Kinetic Control | Thermodynamic Control |
Problem: I am observing C-acetylation in addition to my desired O-acetylated product.
Cause: Phenols are bidentate nucleophiles, meaning they can react at two positions: the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). C-acylation is essentially a Friedel-Crafts acylation reaction on the phenol ring. While O-acylation is kinetically favored (forms faster), C-acylation leads to a more thermodynamically stable product. The presence of a strong Lewis acid catalyst strongly favors C-acylation.
Solution: Promoting Kinetic Control
The solution for preventing C-acylation is similar to that for avoiding the Fries rearrangement: use conditions that favor the kinetically controlled O-acylation product.
-
Avoid Lewis Acids: Do not use catalysts like AlCl₃.
-
Use Base Catalysis: Employing a base like pyridine deprotonates the phenol, increasing the nucleophilicity of the oxygen and strongly promoting O-acylation.
-
Moderate Temperatures: Keep the reaction temperature low to prevent the reaction from overcoming the activation energy barrier for the thermodynamically favored C-acylation product.
By following the base-catalyzed acetylation protocol outlined above, you will create an environment that overwhelmingly favors the desired O-acetylation pathway over C-acylation.
References
-
Grokipedia, "Fries rearrangement." [Link]
-
BYJU'S, "What is the Fries Rearrangement Reaction?" [Link]
-
R. Lin et al., "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts," Catal. Sci. Technol., 2020, 10, 4344-4355. [Link]
-
Toppr, "When phenol is treated with excess of bromine water it gives 2 4 6-tribromophenol." [Link]
-
Quora, "Why don't phenols show an acetylation reaction?" [Link]
-
Pearson+, "Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep." [Link]
-
University of Calgary, "Acylation of phenols." [Link]
-
Physics Wallah, "Bromination phenol in Water and non-polar solvent." [Link]
-
Quora, "What is bromination of phenol?" [Link]
-
Quora, "What is the conversion of phenol to 2,4,6 tribromophenol?" [Link]
-
Toppr, "The bromination of phenol in aqueous medium produces 2 4 6 – tribromophenol." [Link]
-
ChemistryStudent, "Phenol Reactions (A-Level)." [Link]
-
Filo, "How to convert phenol to 246 tribromo phenol." [Link]
-
Khan Academy, "Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry." [Link]
-
Quora, "Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5?" [Link]
-
ResearchGate, "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions." [Link]
-
MDPI, "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions." [Link]
-
PubChem, "2,4-Dibromophenol." [Link]
Sources
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- 12. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of 2,4-Dibromophenol Acetate
Welcome to the technical support center for challenges related to the deprotection of 2,4-Dibromophenol Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Role and Challenges of Acetyl Protecting Groups
The acetate group is a widely used and robust protecting group for phenols due to its stability under a variety of reaction conditions. However, its removal, particularly from electron-deficient aromatic systems like 2,4-dibromophenol, can present unique challenges. The two electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, which should theoretically facilitate nucleophilic attack. Yet, these same groups stabilize the phenoxide leaving group, potentially affecting the kinetics and equilibrium of the reaction. This guide addresses the most common issues encountered during this critical deprotection step.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My deprotection reaction is sluggish or has stalled, resulting in low yields of 2,4-dibromophenol. How can I drive the reaction to completion?
This is the most frequently reported issue. Incomplete conversion is typically rooted in suboptimal reaction parameters.
Probable Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The saponification of an aryl acetate is an equilibrium-driven process. While catalytic base can work, stoichiometric or even an excess of a strong base is often required to drive the reaction to completion by ensuring the product phenol remains deprotonated as the phenoxide salt.
-
Troubleshooting Steps:
-
Increase Stoichiometry: If using 1.0-1.2 equivalents of base (e.g., NaOH, KOH, LiOH), consider increasing to 1.5-2.0 equivalents.
-
Use a Stronger Base: If weaker bases like K₂CO₃ or Na₂CO₃ are proving ineffective, switch to a stronger hydroxide base.
-
-
-
Inappropriate Solvent System: The choice of solvent is critical. While methanol is common, it can lead to a competing transesterification reaction, especially if the reaction is slow.[1][2]
-
Troubleshooting Steps:
-
Introduce Water: A mixed solvent system like Methanol/Water or Tetrahydrofuran (THF)/Water is highly effective. Water ensures that hydrolysis is the dominant pathway and helps dissolve the hydroxide base and the resulting acetate salt.
-
Switch to a Non-Reactive Solvent: Using THF/Water eliminates the possibility of transesterification.
-
-
-
Low Reaction Temperature: Many deprotections require thermal energy to overcome the activation barrier.
-
Troubleshooting Steps: If the reaction is slow at room temperature, gently heating the mixture to 40-60°C can significantly increase the reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential side reactions.
-
Troubleshooting Workflow: Incomplete Deprotection
Below is a logical workflow to diagnose and resolve incomplete conversion issues.
Caption: Troubleshooting workflow for incomplete deprotection.
Q2: My TLC shows a new spot that is neither my starting material nor the desired 2,4-dibromophenol. What could this byproduct be?
The appearance of an unexpected byproduct often points to a side reaction, most commonly transesterification.
Probable Cause & Solution:
-
Transesterification: If you are using an alcohol solvent (e.g., methanol, ethanol) with a base, the corresponding alkoxide (methoxide, ethoxide) is generated in situ. This alkoxide can act as a nucleophile, attacking the acetate to form a new ester (e.g., methyl 2,4-dibromophenoxyacetate) instead of the phenol.[1][3] This process is reversible and can complicate the reaction profile.[2]
-
Definitive Solution: The most effective way to prevent transesterification is to avoid using an alcohol as the primary solvent. Switch to a non-reactive solvent system like THF/Water . This ensures that the only nucleophile available for deprotection is the hydroxide ion, leading exclusively to the desired hydrolysis product.
-
Q3: I'm struggling with the aqueous work-up. My product is forming an emulsion or I'm getting low recovery after extraction.
Work-up issues are common when dealing with phenols, which have both organic and (at high pH) aqueous solubility.
Probable Causes & Solutions:
-
Phenoxide Formation: After the reaction, your product exists as the sodium or potassium 2,4-dibromophenoxide salt, which is water-soluble. Attempting to extract this directly with an organic solvent will result in very low recovery.
-
Solution: The reaction mixture must be acidified after completion. Add an acid (e.g., 1M HCl) dropwise until the pH of the aqueous layer is acidic (pH ~2-3). This protonates the phenoxide, regenerating the neutral 2,4-dibromophenol, which is much more soluble in organic solvents like ethyl acetate or dichloromethane.
-
-
Emulsion Formation: The presence of salts and slightly soluble compounds can lead to the formation of stable emulsions during extraction.
-
Solution:
-
Add Brine: After extraction, washing the combined organic layers with a saturated aqueous solution of NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Patience & Filtration: Sometimes, allowing the mixture to stand for a period can allow the layers to separate. If a persistent emulsion or solid interface forms, filtering the entire mixture through a pad of Celite can help break it up.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the typical "go-to" conditions for this deprotection?
-
A: A reliable starting point is to dissolve the this compound in a 3:1 mixture of THF and water, add 1.5 equivalents of NaOH, and stir at room temperature for 2-4 hours, monitoring by TLC. If the reaction is slow, gentle heating to 50°C is recommended.
-
-
Q: Can I use acid-catalyzed deprotection instead?
-
A: Yes, acid-catalyzed hydrolysis is a viable alternative, though it is often slower than basic saponification for aryl acetates.[4] It can be advantageous if your substrate contains other base-labile functional groups. Typical conditions involve using a strong acid like HCl or H₂SO₄ in an aqueous solvent mixture (e.g., Dioxane/Water) and often requires heating.
-
-
Q: How do the bromo-substituents influence the reaction?
-
A: The two electron-withdrawing bromine atoms have a dual effect. They increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also stabilize the negative charge on the resulting phenoxide, which can make the overall hydrolysis less thermodynamically favorable compared to an electron-rich phenol acetate. In practice, the first effect is often dominant, and the reaction proceeds well under standard conditions.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the best method. Use an eluent system like 4:1 Hexanes:Ethyl Acetate. The starting acetate, being less polar, will have a higher Rf value than the product phenol, which will "stick" more to the silica plate and have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
-
Reaction Mechanism & Method Selection
Understanding the underlying mechanism is key to troubleshooting.
Base-Catalyzed Deprotection (Saponification) Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Decision guide for selecting a deprotection method.
Standard Experimental Protocol: Basic Hydrolysis
This protocol provides a robust and validated method for the deprotection of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plate (silica gel) and developing chamber
-
Eluent: 4:1 Hexanes:Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water for 1 mmol of substrate).
-
Addition of Base: Add solid NaOH (1.5 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC every 30-60 minutes.
-
Self-Validation: The reaction is complete when the starting material spot (higher Rf) is no longer visible by TLC.
-
-
Quenching and Acidification: Once the reaction is complete, carefully add 1M HCl dropwise while stirring until the aqueous layer reaches a pH of ~2-3 (verify with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual salts and aid separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,4-dibromophenol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) or by flash column chromatography if necessary. The pure product should be a white crystalline solid. [5]
Quantitative Data Summary
The following table summarizes typical conditions for the basic hydrolysis of aryl acetates.
| Base | Equivalents | Solvent System | Temperature (°C) | Typical Time (h) | Notes |
| NaOH | 1.5 - 2.0 | THF / H₂O | 25 - 50 | 1 - 4 | Recommended Method. Avoids transesterification. |
| KOH | 1.5 - 2.0 | THF / H₂O | 25 - 50 | 1 - 4 | Similar reactivity to NaOH. |
| LiOH | 1.5 - 2.0 | THF / H₂O | 25 - 50 | 2 - 6 | Generally effective, sometimes slower than NaOH/KOH. |
| K₂CO₃ | 2.0 - 3.0 | MeOH / H₂O | 50 - 65 | 4 - 12 | Weaker base, requires heating and longer reaction times. |
| NaOH | 1.5 - 2.0 | Methanol | 25 - 60 | 2 - 8 | Risk of transesterification byproduct. |
References
- Hobbs, W. E. (1969). U.S. Patent No. 3,454,654. U.S.
-
PrepChem. (n.d.). Preparation of 2,4-dibromophenol. PrepChem.com. [Link]
-
Chakraborti, A. K., & Nayak, M. K. (1999). A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide. Journal of the Indian Chemical Society, 76, 547-550. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromophenol. PubChem Compound Database. [Link]
-
Wang, G., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 569. [Link]
-
Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. [Link]
-
Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
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Göksu, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7426. [Link]
-
Chakraborti, A. K., et al. (2011). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure. [Link]
-
Öztaskin, N., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry, 86, 575-584. [Link]
-
Patil, S. P., et al. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]
-
Adibi, H., & Samimi, H. A. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. E-Journal of Chemistry, 7(S1), S352-S356. [Link]
-
Shvydkiy, M., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Carbohydrate Research, 458-459, 60-66. [Link]
-
Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Queen's University. [Link]
-
Patil, S. P., et al. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]
-
Grasa, G. A., & Singh, R. (2004). Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. Synthesis, 2004(07), 971-985. [Link]
-
Chakraborti, A. K., et al. (2004). A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst. ResearchGate. [Link]
-
Romero, E., et al. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. [Link]
-
Al-Aswad, K. A. G., & Al-Asady, K. A. (2010). Saponification: A Comparative Kinetic Study in a Batch Reactor. CORE. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
Loussaert, J. A., et al. (2014). Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. Journal of Inorganic Biochemistry, 141, 18-25. [Link]
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- 5. prepchem.com [prepchem.com]
"stability of 2,4-Dibromophenol Acetate under different reaction conditions"
Welcome to the comprehensive technical support guide for 2,4-Dibromophenol Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of this compound under various reaction conditions, offering insights grounded in established chemical principles.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The ester linkage is the most reactive site of the molecule and is susceptible to hydrolysis under both acidic and basic conditions. High temperatures can induce thermal decomposition, while exposure to ultraviolet (UV) light can lead to photodegradation.
Q2: How should this compound be properly stored?
To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress, which could facilitate hydrolysis. For prolonged storage, refrigeration is recommended.
Q3: What are the expected degradation products of this compound?
The primary degradation product under hydrolytic (acidic or basic) conditions is 2,4-Dibromophenol and acetic acid . Under more forcing conditions, such as high heat or UV radiation, further degradation of the aromatic ring can occur, potentially leading to the formation of other brominated species and phenolic compounds.[1][2]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or no yield during the synthesis of this compound.
-
Possible Cause 1: Incomplete reaction. The acetylation of 2,4-dibromophenol may be incomplete.
-
Solution: Ensure that the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used in a sufficient molar excess. The reaction may also require a catalyst, such as a strong acid or a base like pyridine, to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
-
Possible Cause 2: Hydrolysis during workup. The ester product is susceptible to hydrolysis, especially if the workup involves prolonged exposure to acidic or basic aqueous solutions.
-
Solution: Minimize the time the product is in contact with aqueous layers during extraction. Use a saturated sodium bicarbonate solution to neutralize any excess acid, but perform this step efficiently and at a low temperature to reduce the risk of base-catalyzed hydrolysis. Ensure all glassware is dry before use.[4]
-
Issue 2: The presence of unreacted 2,4-Dibromophenol in the final product.
-
Possible Cause: Inefficient purification. Residual starting material can co-purify with the product, particularly if they have similar polarities.
-
Solution: Optimize the purification method. Column chromatography on silica gel is an effective method for separating the more polar 2,4-dibromophenol from the less polar this compound. A solvent system with a low to moderate polarity, such as a mixture of hexanes and ethyl acetate, should provide good separation. Recrystallization can also be an effective purification technique.[5]
-
Issue 3: The product darkens or changes color over time.
-
Possible Cause: Decomposition. Phenolic compounds are prone to oxidation, which can lead to the formation of colored impurities. Even trace amounts of unreacted 2,4-dibromophenol can oxidize. The product itself may also be susceptible to slow degradation.
-
Solution: Ensure the product is thoroughly purified to remove all traces of the starting phenol. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize oxidative and light-induced degradation.
-
In-Depth Stability Analysis
Stability under Basic Conditions (Saponification)
The ester linkage in this compound is highly susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate (acetate) is resonance-stabilized and shows little tendency to react with the phenoxide.
The rate of saponification is dependent on the concentration of the base and the temperature. The reaction is typically much faster at elevated temperatures.
Expected Degradation Pathway under Basic Conditions:
Caption: Base-catalyzed hydrolysis of this compound.
Stability under Acidic Conditions
Acid-catalyzed hydrolysis of this compound also proceeds through a nucleophilic acyl substitution mechanism. In this case, the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[7] This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.[8]
Expected Degradation Pathway under Acidic Conditions:
Caption: Acid-catalyzed hydrolysis of this compound.
Thermal Stability
Photostability
Aromatic bromine compounds can undergo photolysis upon exposure to UV radiation.[11] The energy from the light can be sufficient to cause homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions. It is therefore expected that this compound will exhibit some degree of photolability, leading to the formation of less brominated phenolic acetates and other degradation products.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability
This protocol provides a general framework for assessing the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (or other suitable organic solvent)
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve the desired final concentration.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and identify any degradation products.[12][13]
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) for each condition.
| Condition | Expected Stability | Primary Degradation Product |
| Acidic (pH < 4) | Low | 2,4-Dibromophenol |
| Neutral (pH ~7) | Moderate to High | Minimal degradation |
| Basic (pH > 8) | Very Low | 2,4-Dibromophenol |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15][16][17][18]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions (and solid sample for thermal stress) to the conditions outlined above.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV/MS or GC-MS to identify and quantify the degradation products.
References
-
Antioxidant Stability of Phenolic Acids and Their Esters. (2025). ResearchGate. Retrieved from [Link]
-
Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. Retrieved from [Link]
-
Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]
-
Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. (2006). ResearchGate. Retrieved from [Link]
-
Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (n.d.). In "Experimental Organic Chemistry: A Miniscale and Microscale Approach". Retrieved from [Link]
-
Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. (2011). MDPI. Retrieved from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2018). Molecules. Retrieved from [Link]
-
Effects of phenolic propyl esters on the oxidative stability of refined sunflower oil. (2001). PubMed. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved from [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences. Retrieved from [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2000). ResearchGate. Retrieved from [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2020). PMC - NIH. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2020). Jetir.Org. Retrieved from [Link]
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Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. (2025). ResearchGate. Retrieved from [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]
-
4-Bromophenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). Preprints.org. Retrieved from [Link]
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Esterification not Working (Separation). (2024). Reddit. Retrieved from [Link]
-
A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. (2020). Impressions@MAHE. Retrieved from [Link]
-
The acetate-catalysed hydrolysis of aryl acetates. (1969). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Separation of Phenyl acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. (2019). ResearchGate. Retrieved from [Link]
-
Derivatization reaction of phenol to phenyl acetate. (n.d.). ResearchGate. Retrieved from [Link]
-
2,4-Dibromophenol. (n.d.). PubChem. Retrieved from [Link]
-
p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. (2015). Quora. Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved from [Link]
-
Acetylation reaction. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acid Base Hydrolysis in Octahedral Complexes. (n.d.). Slideshare. Retrieved from [Link]
-
Best question: how to go from this ester to this phenol?. (2022). Reddit. Retrieved from [Link]
-
Using the mechanism for the acid-catalyzed hydrolysis of an ester.... (n.d.). Pearson. Retrieved from [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p. (2021). JKCS. Retrieved from [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. (2018). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
Why don't phenols show an acetylation reaction?. (2018). Quora. Retrieved from [Link]
-
Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. (2021). Chemical Engineering Transactions. Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC. Retrieved from [Link]
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- 8. Acid Base Hydrolysis in Octahedral Complexes | PPTX [slideshare.net]
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- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Dibromophenol Acetate Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dibromophenol Acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this specific esterification. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, empowering you to diagnose and resolve issues leading to low conversion rates.
Introduction: The Acetylation of 2,4-Dibromophenol
The synthesis of this compound is a fundamental acetylation reaction where the hydroxyl group of 2,4-Dibromophenol is converted to an acetate ester. This transformation is typically achieved by reacting 2,4-Dibromophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst. While seemingly straightforward, this reaction can be prone to low conversion rates due to a variety of factors, from reagent quality to subtle mechanistic considerations. This guide will dissect these potential pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled, and I'm observing a low conversion rate of 2,4-Dibromophenol to its acetate. What are the most likely causes?
Low conversion is a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Technical Support Center: By-product Formation in the Bromination of Phenyl Acetate
Welcome to the technical support center for the bromination of phenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common but nuanced electrophilic aromatic substitution reaction. Here, we address frequently encountered issues, provide in-depth explanations for by-product formation, and offer validated protocols to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para isomers?
The acetoxy group (–OAc) of phenyl acetate is an ortho, para-directing group in electrophilic aromatic substitution.[1][2][3] This is because the lone pair of electrons on the phenolic oxygen can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediates (arenium ions) formed during the attack at the ortho and para positions.[3][4][5] The resonance stabilization is more significant for ortho and para attacks compared to a meta attack.
While both positions are activated, the para position is generally favored due to reduced steric hindrance compared to the two ortho positions, which are closer to the relatively bulky acetoxy group.[6] The ratio of ortho to para products can be influenced by reaction conditions such as solvent and temperature.[6][7]
Q2: What is causing the formation of polybrominated by-products in my reaction?
Polybromination is a common issue when the aromatic ring is activated. Although the acetoxy group is less activating than a hydroxyl group (–OH) because the oxygen lone pair is also delocalized into the adjacent carbonyl group, the ring is still sufficiently activated to undergo multiple substitutions, especially under harsh conditions.[1][2][6]
Factors that promote polybromination include:
-
High concentration of a powerful brominating agent: Reagents like bromine water (Br₂ in H₂O) are highly reactive and can lead to the formation of di- and tri-brominated products.[6][8]
-
Polar protic solvents: Solvents like water or acetic acid can enhance the electrophilicity of bromine, increasing the reaction rate and the likelihood of multiple substitutions.[6]
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for subsequent bromination reactions on the already mono-brominated product.
Q3: I suspect my phenyl acetate is hydrolyzing during the reaction. Is this possible and what are the consequences?
Yes, hydrolysis of the ester back to phenol and acetic acid is a significant potential side reaction.[9][10] This is often catalyzed by the hydrogen bromide (HBr) by-product that forms during the bromination reaction.[11]
The consequences of this hydrolysis are severe for reaction control:
-
Formation of a more reactive species: The resulting phenol is much more activated towards electrophilic bromination than phenyl acetate.[1][2]
-
Uncontrolled polybromination: The highly activated phenol will react rapidly with the brominating agent, leading to a mixture of polybrominated phenols, most notably the highly insoluble 2,4,6-tribromophenol.[6] This can significantly complicate purification and reduce the yield of the desired bromophenyl acetate.
Troubleshooting Guide
Problem 1: Poor Regioselectivity (High ortho/para Ratio)
If you are obtaining an unacceptably high proportion of the ortho-bromophenyl acetate, consider the following strategies to favor the para isomer.
Workflow for Improving para-Selectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Explanation of Corrective Actions:
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can temper the reactivity of the brominating agent and often lead to higher para-selectivity.[6]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) reduces the overall reaction rate and can enhance selectivity for the sterically less hindered para position.[6]
-
Bulky Reagents: While less common for this specific substrate, the principle of using sterically demanding brominating agents can favor attack at the more accessible para position.[7]
-
Zeolites: The use of zeolites, such as sodium forms of zeolite X and Y, has been shown to markedly increase para-selectivity. They act by trapping the HBr by-product, which in turn prevents the hydrolysis of phenyl acetate to the more reactive phenol.[11]
Problem 2: Significant Polysubstitution (Di- and Tri-bromination)
The appearance of multiple spots on a TLC plate or multiple peaks in a GC-MS analysis often indicates polybromination.
Strategies to Minimize Polysubstitution:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Using an excess of the brominating agent is a primary cause of polysubstitution. | Use a slight deficiency or exactly one equivalent of the brominating agent relative to the phenyl acetate. |
| Milder Brominating Agent | Highly reactive brominating systems (e.g., Br₂ in polar solvents) promote multiple substitutions. | Replace Br₂ with a milder reagent like N-bromosuccinimide (NBS).[6][12] |
| Slow Addition | Adding the brominating agent all at once creates high local concentrations, favoring polysubstitution. | Add the brominating agent dropwise as a solution over an extended period. |
| Lower Temperature | Reduces the overall reaction rate, allowing for greater control and favoring monosubstitution. | Maintain the reaction at a lower temperature (e.g., 0 °C).[6] |
Problem 3: Formation of Phenolic By-products and 2,4,6-Tribromophenol
This is a clear indication of ester hydrolysis. The key is to prevent the accumulation of the HBr by-product.
Reaction Pathway Leading to Phenolic By-products
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sciencemadness Discussion Board - Concerning Phenyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective para-bromination of phenyl acetate . under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Chromatographic Purification of 2,4-Dibromophenol Acetate
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the chromatographic purification of 2,4-Dibromophenol Acetate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question: Why is my this compound showing poor separation from impurities on the column, even though the separation looks promising on TLC?
Answer: This is a frequent challenge where the translation from thin-layer chromatography (TLC) to column chromatography is not linear. Several factors can cause this discrepancy.
-
Possible Cause 1: Difference in Stationary Phase Activity. The silica gel used for TLC plates is often of a finer mesh and may have different activity levels (e.g., pH, water content) compared to the bulk silica gel used for columns.[1] This can alter the retention factor (Rf) and selectivity.
-
Solution: Before running a large-scale column, perform a "2D TLC" stability test. Spot your crude mixture on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent. If the spot remains singular and on the diagonal, your compound is likely stable. If new spots appear, your compound may be decomposing on the silica.[2] In cases of instability, consider using a deactivated stationary phase like neutral alumina or silica gel that has been treated with a neutralizing agent.[3]
-
Possible Cause 2: Overloading the Column. A common mistake is loading too much crude material onto the column. This leads to broad, overlapping bands that cannot be resolved. On a TLC plate, the sample amount is minuscule, so overloading effects are not observed.
-
Solution: A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1 for moderately difficult separations.[4] If separation is still poor, increase this ratio to 100:1 or higher.
-
Possible Cause 3: Improper Sample Loading. If the initial sample band is too wide or uneven, the separation will be compromised from the start. Dissolving the sample in too much solvent or a solvent that is too polar is a common error.
-
Solution: Employ the "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of clean silica gel to the solution, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[1] This powder can then be carefully layered on top of the packed column, ensuring a very narrow and concentrated starting band.
-
Possible Cause 4: Inappropriate Eluent Composition. The solvent system that provides an ideal Rf of ~0.3 on TLC may not be optimal for a column, where kinetic factors play a larger role.[1]
-
Solution: The ideal mobile phase should not only provide good separation but also ensure adequate solubility for all components. For aromatic compounds like this compound, incorporating a solvent like toluene into a hexane/ethyl acetate system can improve separation due to π-π stacking interactions with the aromatic rings.[3]
Question: My compound is streaking or tailing significantly down the column. What's wrong?
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or solubility issues.
-
Possible Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). While this compound is not basic, impurities in the crude mixture or slight hydrolysis back to the phenolic form could lead to strong adsorption and tailing. Phenolic compounds are known to streak on acidic silica.[4]
-
Solution: If you suspect interaction with acidic sites, you can either use a deactivated stationary phase (neutral alumina) or modify your mobile phase. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid can sometimes improve peak shape for acidic compounds by saturating the strong adsorption sites on the silica.
-
Possible Cause 2: Poor Solubility in Eluent. If the compound has limited solubility in the mobile phase, it can lead to a continuous dissolution-re-adsorption process as the band moves, resulting in tailing.
-
Solution: Once your compound begins to elute, you can try slightly increasing the polarity of the mobile phase to improve its solubility and speed up its travel down the column.[5] This is a key advantage of using a gradient elution.
Question: The purified this compound appears colored, or I am getting a very low yield. What could be the cause?
Answer: Color formation and low yield often point towards compound instability or decomposition during the purification process.
-
Possible Cause 1: On-Column Decomposition. As previously mentioned, silica gel can act as an acid catalyst, potentially causing the degradation of sensitive compounds. The parent compound, 2,4-dibromophenol, is known to form colored products in certain solvents.[6] While the acetate is generally more stable, it is not immune to degradation.
-
Solution: Minimize the time your compound spends on the column. Use flash chromatography with applied pressure to speed up the elution.[2] If decomposition is confirmed, switching to a less acidic stationary phase like neutral alumina is recommended.[3]
-
Possible Cause 2: Instability to Light or Air. Many phenolic and related compounds can be oxidized over time when exposed to air and light, leading to colored impurities.
-
Solution: Protect your fractions from light by collecting them in amber vials or covering the collection rack with aluminum foil. After identifying the pure fractions, combine them and remove the solvent promptly under reduced pressure. For long-term storage, keep the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended).[7][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the chromatographic purification of this compound.
Caption: A decision tree for troubleshooting column chromatography.
Data & Protocols
Table 1: Common Solvent Systems for Silica Gel Chromatography
| Solvent System | Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low-High | A versatile, common starting point. A gradient from 5% to 30% ethyl acetate is often effective for compounds of this type.[9] |
| Hexane / Dichloromethane (DCM) | Low-Med | Good for less polar compounds. Can provide different selectivity compared to ethyl acetate. |
| Hexane / Toluene / Ethyl Acetate | Low-High | The addition of toluene can significantly improve the separation of aromatic compounds through π-π interactions.[3] |
| Dichloromethane / Methanol | Med-High | Used for more polar compounds. Caution: >10% methanol can sometimes lead to silica dissolving into the eluent.[3] |
Experimental Protocol: Dry Loading a Sample for Flash Chromatography
This protocol is designed to create a narrow, concentrated sample band on the column, which is critical for achieving high resolution.
-
Dissolve the Crude Product: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add Silica Gel: To the solution, add an amount of clean silica gel roughly 2-3 times the mass of your crude product.
-
Mix and Evaporate: Swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude mixture.[1]
-
Prepare the Column: Pack your chromatography column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc). Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer (0.5 cm) of sand to protect the silica surface.
-
Load the Sample: Carefully transfer the prepared powder from step 3 onto the sand layer. Gently tap the side of the column to ensure the powder forms a flat, even layer.
-
Add Protective Layer: Add another thin layer of sand on top of the sample powder. This prevents disturbance of the sample band when you add eluent.
-
Begin Elution: Carefully add your mobile phase, and begin the elution process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound? A1: A good starting point is a mixture of hexane and ethyl acetate. Begin by developing a system on TLC that gives your product an Rf value of approximately 0.25-0.35.[1] For a column, you would typically start with a lower polarity than what you used for TLC (e.g., if 80:20 Hexane:EtOAc gives an Rf of 0.3, start the column with 95:5 Hexane:EtOAc) and gradually increase the polarity.
Q2: Can I use reversed-phase chromatography for this purification? A2: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica column) is a viable alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.[10] This method separates compounds based on hydrophobicity and can be very effective if normal-phase chromatography fails to provide adequate separation from non-polar impurities.
Q3: How do I properly pack a flash chromatography column to avoid issues like channeling? A3: The key to a good separation is a well-packed, homogenous column bed. The "slurry packing" method is most reliable.[1] This involves mixing your bulk silica gel with the initial, non-polar eluent to form a milkshake-like slurry. Pour this slurry into your column in one continuous motion. Use gentle air pressure or tap the column to help the silica settle into a dense, uniform bed free of air bubbles or cracks, which cause channeling.
Q4: How can I confirm the purity of my collected fractions? A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions.[9] Spot each fraction (or every other fraction) on a large TLC plate. After developing the plate, you can visualize the spots under a UV lamp (since the aromatic ring is UV-active). Fractions that show a single spot corresponding to your product's Rf can be combined. For a final, quantitative purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[11]
Method Development Workflow
Caption: A logical workflow for purification method development.
References
-
Reddit. (2024). Column chromatography issues. Available at: [Link]
-
Kermanshahi pour, A., et al. (2015). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC, NIH. Available at: [Link]
- Google Patents. (1969). US3454654A - Stabilized 2,4-dibromophenol and its production.
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Available at: [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Esteve-Romero, J., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dibromophenol. Available at: [Link]
-
ResearchGate. (2008). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link]
-
Mdlovu, N. V., et al. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PMC, NIH. Available at: [Link]
-
Tanaka, Y., et al. (2009). [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in Phenolic-Smelling Flatfish]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
"recrystallization methods for purifying 2,4-Dibromophenol Acetate"
Answering the user's request.## Technical Support Center: Recrystallization of 2,4-Dibromophenol Acetate
Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with expert-driven FAQs, in-depth troubleshooting, and validated protocols for achieving high purity through recrystallization. The methodologies described herein are designed to address common challenges encountered with substituted aromatic acetates, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, as the ideal choice depends on the impurity profile of your crude material. However, a good starting point is a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[1] For an ester like this compound, a useful rule of thumb is to start with solvents containing similar functional groups.[2][3]
-
Primary Candidates: Ethanol, Methanol, or a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate.
-
Screening Process: Always perform small-scale solubility tests with a few milligrams of your compound in various solvents to empirically determine the best choice before committing your entire batch.[4][5]
Q2: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, forming a liquid layer that fails to crystallize upon cooling. This is common for compounds with low melting points. The parent compound, 2,4-Dibromophenol, has a reported melting point as low as 35-38°C, suggesting the acetate derivative may also melt at a low temperature.[6][7]
To resolve this, you must ensure the compound dissolves in the solvent at a temperature below its melting point.
-
Solution 1: Use a Lower-Boiling Solvent. Choose a solvent with a boiling point lower than the melting point of your compound.
-
Solution 2: Use a Mixed-Solvent System. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly.[8]
Q3: My final crystals are colored (e.g., yellow/brown). How can I get a pure white product?
A3: Color in the final product indicates the presence of persistent, soluble impurities. The synthesis of brominated phenols, a precursor to your material, is known to produce colored byproducts that can carry over.[9]
-
Solution: Use Activated Charcoal. After dissolving your crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1] Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize.[5]
Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A4: This is a common issue that typically indicates the solution is not supersaturated, meaning either too much solvent was used or nucleation has not been initiated.[8]
-
Step 1: Induce Nucleation. Try scratching the inside surface of the flask with a glass rod just below the solvent line.[5][8] The microscopic scratches provide nucleation sites for crystal growth.
-
Step 2: Add a Seed Crystal. If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[8][10]
-
Step 3: Reduce Solvent Volume. If nucleation tricks fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, then attempt to cool and crystallize again.[8]
Q5: How much solvent should I use?
A5: The guiding principle is to use the minimum amount of hot solvent required to fully dissolve your crude solid.[5] Adding too much solvent will reduce your final yield, as more of the compound will remain dissolved in the mother liquor upon cooling.[1] The correct amount must be determined experimentally by adding the hot solvent portion-wise to your solid until it just dissolves.[5]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving complex recrystallization problems.
Problem 1: Poor Crystal Yield
-
Symptom: After filtration, the mass of the recovered pure product is significantly lower than expected.
-
Root Cause Analysis:
| Cause | Scientific Explanation | Recommended Solution |
| Excess Solvent | The solution did not reach sufficient supersaturation upon cooling, leaving a large fraction of the product dissolved in the mother liquor.[1] | Re-concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. |
| Premature Crystallization | The compound crystallized in the funnel during hot filtration, leading to product loss. | Use an excess of 10-20% solvent during the hot filtration step to ensure the compound remains soluble.[5] Pre-heat the funnel and filter paper with hot solvent. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of very small crystals that are difficult to filter and may pass through the filter paper. | Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[11] This promotes the growth of larger, more easily collected crystals. |
| Inappropriate Solvent Choice | The compound has significant solubility in the chosen solvent even at low temperatures. | Re-evaluate your solvent choice by performing systematic solubility tests.[4] Consider a mixed-solvent system to decrease solubility at cold temperatures. |
Problem 2: Product Oiling Out
-
Symptom: An immiscible, often gooey or oily, liquid phase separates from the solution instead of solid crystals.
-
Causality: This occurs when a compound's melting point is lower than the boiling point of the selected recrystallization solvent. The compound melts before it can dissolve, and the low-melting eutectic mixture of solute and solvent separates. The low melting point of related compounds like 2,4-Dibromophenol (35-41°C) makes this a high-risk issue for its acetate derivative.[6][12]
-
Troubleshooting Workflow: The following decision tree illustrates the logical process for addressing this critical issue.
Caption: Troubleshooting Decision Tree for Oiling Out.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a stirrer hotplate, add the chosen solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[5]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Gravity Filtration: Pre-heat a clean flask and a funnel with fluted filter paper by pouring a small amount of hot solvent through it. This prevents premature crystallization.[5] Filter your hot solution through the fluted paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
SOP 2: Mixed-Solvent Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask and heat it. Add the "good" solvent (the one in which the compound is highly soluble, e.g., ethyl acetate) dropwise until the solid is fully dissolved.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Protocol above.
Data Table: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes and Potential Use |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent. Often works well for moderately polar compounds like phenols and esters. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point, which can be advantageous for low-melting solids.[11] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but is an excellent anti-solvent when paired with ethanol or acetone.[2][11] |
| Ethyl Acetate | 77 | Polar Aprotic | An excellent choice for esters due to the "like dissolves like" principle.[2] Often used with hexane. |
| Hexane | 69 | Nonpolar | Good as an anti-solvent with more polar solvents like ethyl acetate or acetone.[3] |
| Toluene | 111 | Nonpolar | Can be effective for aromatic compounds, but its high boiling point increases the risk of oiling out. |
Section 4: Recrystallization Workflow Visualization
The diagram below outlines the complete, logical workflow for a standard recrystallization experiment, incorporating key decision points.
Caption: General Experimental Workflow for Recrystallization.
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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2,4-Dibromophenol Analytical Standard. IndiaMART. [Link]
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Solubility of 2,4-Dibromophenol in Water. Journal of Physical and Chemical Reference Data. [Link]
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Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed. [Link]
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Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Harbin Institute of Technology. [Link]
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Purification: How To. Department of Chemistry : University of Rochester. [Link]
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Validation & Comparative
"comparing the reactivity of 2,4-Dibromophenol and 2,4-Dibromophenol Acetate"
An In-Depth Comparative Guide to the Reactivity of 2,4-Dibromophenol and 2,4-Dibromophenol Acetate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Executive Summary
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials, halogenated phenols are indispensable building blocks.[1][2] This guide provides a detailed comparative analysis of the chemical reactivity of two closely related yet functionally distinct molecules: 2,4-Dibromophenol and its acetylated derivative, this compound. While the core aromatic scaffold is identical, the conversion of the phenolic hydroxyl group to an acetate ester profoundly alters the molecule's electronic properties and steric profile. This modification serves as a critical strategic tool, enabling chemists to modulate reactivity and achieve selective transformations. We will explore the underlying principles governing their differential reactivity in key reaction classes—electrophilic aromatic substitution and palladium-catalyzed cross-coupling—supported by mechanistic insights, experimental protocols, and comparative data.
Foundational Principles: The Electronic Influence of the Oxygen Substituent
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The key to understanding the differences between 2,4-Dibromophenol and this compound lies in how the oxygen lone pair interacts with the benzene ring.
2,4-Dibromophenol: A Highly Activated System
The hydroxyl (-OH) group of a phenol is a powerful activating group for electrophilic aromatic substitution (EAS).[3] This is due to its strong positive mesomeric (+M) or resonance effect, where the oxygen's lone pair electrons are delocalized into the π-system of the benzene ring. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and reactive towards electrophiles.[3][4] While the oxygen is also electronegative and exerts a deactivating negative inductive (-I) effect, the +M effect is overwhelmingly dominant.[5][6] The two bromine atoms are deactivating via their -I effect but are also ortho-, para-directing due to a weaker +M effect.[5][7] In 2,4-Dibromophenol, the activating influence of the hydroxyl group is paramount, rendering the available C6 position (and to a lesser extent, the sterically hindered C3 and C5 positions) highly susceptible to electrophilic attack.
This compound: A Moderated, Protected System
Upon acetylation, the phenolic -OH is converted to an acetate ester (-OCOCH₃). This seemingly minor change has a significant electronic consequence. The lone pair on the oxygen atom adjacent to the ring is now in competition; it can delocalize into the aromatic ring (activating) or into the adjacent carbonyl group of the acetate (deactivating with respect to the phenol). This "cross-conjugation" substantially reduces the extent to which the oxygen's lone pair can be donated to the ring. Consequently, the acetate group is a much weaker activating group than the hydroxyl group.[4] It remains an ortho-, para-director, but the overall nucleophilicity of the aromatic ring is markedly diminished compared to the parent phenol.
Caption: Strategic workflow for cross-coupling reactions.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Conditions | Typical Yield | Rationale for Performance |
| 2,4-Dibromophenol | Pd(PPh₃)₄, Arylboronic Acid, 3 eq. K₂CO₃, Dioxane/H₂O, 100 °C | Low to Moderate | Poor yield due to base consumption by the acidic proton and potential catalyst inhibition by the resulting phenoxide. [8] |
| This compound | Pd(PPh₃)₄, Arylboronic Acid, 2 eq. K₂CO₃, Dioxane/H₂O, 100 °C | High to Excellent | Clean reaction. The acetate group is inert, allowing the catalytic cycle to proceed efficiently without interference. [9][10] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol details the protection of the hydroxyl group via acetylation.
Causality: Acetic anhydride is the acylating agent. Pyridine serves as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromophenol (5.0 g, 19.85 mmol).
-
Reagent Addition: Dissolve the phenol in anhydrous pyridine (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (2.24 mL, 23.82 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Add 2M HCl solution dropwise until the pH is ~2 to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a pure solid.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol demonstrates a typical C-C bond formation at one of the C-Br positions.
Causality: The palladium catalyst facilitates the cross-coupling cycle. [11]The base (K₃PO₄) is essential for the transmetalation step, activating the boronic acid. [12]A degassed solvent system is critical to prevent oxidation of the Pd(0) catalyst. The C4-Br is generally more reactive than the C2-Br due to reduced steric hindrance, often allowing for regioselective coupling.
-
Setup: To a Schlenk flask, add this compound (1.0 g, 3.40 mmol), phenylboronic acid (0.50 g, 4.08 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.16 g, 10.2 mmol, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (196 mg, 0.17 mmol, 5 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of dioxane and water (20 mL). Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired coupled product.
Protocol: Hydrolysis (Deprotection) of the Acetate Product
This protocol regenerates the free phenol after the coupling reaction.
Causality: This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates the phenoxide, which is protonated during the acidic work-up to yield the final phenolic product.
-
Setup: Dissolve the purified coupled acetate product (e.g., 2-bromo-4-phenylphenol acetate) (1.0 g, 3.25 mmol) in methanol (20 mL) in a round-bottom flask.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH) (3.25 mL, 6.50 mmol, 2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Remove the methanol under reduced pressure. Dilute the residue with water (20 mL) and acidify to pH ~2 with 2M HCl.
-
Extraction & Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the pure phenolic product.
Conclusion
The comparison between 2,4-Dibromophenol and this compound is a classic illustration of strategic functional group manipulation in organic synthesis.
-
2,4-Dibromophenol is the substrate of choice for electrophilic aromatic substitution due to the powerful activating nature of its free hydroxyl group, which facilitates reactions under mild conditions.
-
This compound is the superior substrate for palladium-catalyzed cross-coupling reactions and other transformations requiring basic or organometallic reagents. The acetate serves as a robust and easily removable protecting group, preventing unwanted side reactions and ensuring high yields.
For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient, high-yielding, and selective synthetic routes. The ability to "turn off" the reactivity of the phenol group via acetylation and "turn it back on" via hydrolysis provides a level of control that is fundamental to the construction of complex molecular architectures.
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022). YouTube. [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]
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Electrophilic Aromatic Substitution of phenols - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange. [Link]
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Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
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Buchwald-Hartwig amination - YouTube. (2023). YouTube. [Link]
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Preparation of 2,4-dibromophenol - PrepChem.com. (n.d.). PrepChem. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem. (n.d.). PubChem. [Link]
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Hassenklöver, T., et al. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. PubMed. [Link]
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2,4-Dibromophenol - Wikipedia. (n.d.). Wikipedia. [Link]
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Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
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Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5? - Quora. (2021). Quora. [Link]
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Hassenklöver, T., et al. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents. EPIC. [Link]
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16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol. [Link]
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Directing Effects of Hydroxyl Group in Phenol Reactions. (n.d.). Sparkl. [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry. [Link]
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Wang, Y., et al. (2020). Uptake, phytovolatilization, and interconversion of 2,4-dibromophenol and 2,4-dibromoanisole in rice plants. PubMed Central. [Link]
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Electrophilic Aromatic Substitution: Are protonated OH-groups ortho-/para- or meta-directing? - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]
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Ortho Meta Para Directors - Activating and Deactivating Groups - YouTube. (2018). YouTube. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 2,4-Dibromophenol Acetate: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of 2,4-Dibromophenol Acetate. In the absence of readily available reference spectra for this specific compound, this guide will focus on the prediction of its spectral characteristics and a comparative analysis with related, well-characterized molecules. This approach mirrors the real-world challenge of confirming the structure of a novel or less-common compound, emphasizing the power of spectroscopic principles and comparative analysis.
The Analytical Challenge: Confirming the Structure of this compound
This compound (C₈H₆Br₂O₂) is an aromatic ester. The confirmation of its structure requires the correct placement of the two bromine atoms on the phenyl ring and the verification of the acetate functional group. The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Predicted Spectroscopic Data for this compound
Based on the known effects of substituents on aromatic systems and the characteristic spectral features of phenyl acetates, we can predict the expected spectroscopic data for this compound.
¹H NMR Spectroscopy: A Window into the Proton Environment
In a ¹H NMR spectrum, the chemical shift, splitting pattern, and integration of the signals provide information about the electronic environment and connectivity of the protons. For this compound, we would predict the following:
-
Aromatic Protons: The three protons on the phenyl ring will be in different chemical environments due to the differing effects of the bromo and acetate substituents. We would expect to see three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The proton at position 6 (adjacent to the oxygen of the acetate) will likely be the most deshielded (highest chemical shift) due to the electron-withdrawing nature of the ester. The proton at position 3 (between the two bromine atoms) will also be significantly deshielded. The proton at position 5 will be the least deshielded of the aromatic protons. The splitting pattern will be complex due to ortho and meta coupling.
-
Methyl Protons: The three protons of the acetyl group will be chemically equivalent and will appear as a sharp singlet. This signal is expected to be in the upfield region of the spectrum, typically around 2.3 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. For this compound, we would predict:
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring. The carbons bearing the bromine atoms will be shifted to a lower field compared to unsubstituted benzene. The carbon attached to the oxygen of the acetate group will be the most deshielded of the aromatic carbons.
-
Carbonyl Carbon: The carbonyl carbon of the acetate group will appear at a characteristic downfield chemical shift, typically in the range of 168-172 ppm.
-
Methyl Carbon: The methyl carbon of the acetate group will appear as a signal in the upfield region of the spectrum, typically around 20-25 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key expected absorption bands are:
-
C=O Stretch: A strong, sharp absorption band around 1760 cm⁻¹ is characteristic of the carbonyl group in a phenyl acetate.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-O stretching of the ester group.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.
-
Aromatic C=C Stretch: Several absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound:
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (293.88 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.
-
Fragmentation: A prominent fragmentation pathway for phenyl acetates is the loss of a ketene molecule (CH₂=C=O) to form a phenol radical cation. In this case, we would expect a significant peak corresponding to the 2,4-dibromophenol radical cation. Further fragmentation of the aromatic ring could also occur.
Comparative Analysis with 4-Bromophenyl Acetate
To provide experimental context for our predictions, we can compare the expected spectra of this compound with the known spectral data of a similar compound, 4-Bromophenyl Acetate.
| Spectroscopic Feature | 4-Bromophenyl Acetate (Experimental Data) | This compound (Predicted) |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system) around 7.0 and 7.5 ppm | Three distinct signals in the aromatic region with complex splitting |
| ¹H NMR (Methyl) | Singlet around 2.28 ppm | Singlet around 2.3 ppm |
| ¹³C NMR (Carbonyl) | ~169 ppm | ~168-172 ppm |
| IR (C=O Stretch) | ~1765 cm⁻¹ | ~1760 cm⁻¹ |
| MS (Molecular Ion) | M⁺ and M+2 peaks for one bromine | M⁺, M+2, and M+4 peaks for two bromines |
This comparison highlights how the addition of a second bromine atom is predicted to alter the spectroscopic features, particularly in the NMR spectra of the aromatic region and the isotopic pattern in the mass spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumental Analysis:
-
Collect a background spectrum of the empty, clean ATR crystal.[3]
-
Collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Insert the probe into the mass spectrometer's ion source.
Instrumental Analysis:
-
The sample is heated in the ion source to induce vaporization.[4]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
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A Comparative Guide to the Synthesis of 2,4-Dibromophenol Acetate: A Validated High-Yield, Green Chemistry Approach
Introduction
2,4-Dibromophenol Acetate is a crucial intermediate and building block in organic synthesis, particularly in the development of specialized polymers, agrochemicals, and pharmaceutical compounds.[1] The acetate functional group serves as a protecting group for the phenolic oxygen, which can be selectively removed under mild conditions, making it a versatile tool for complex molecular construction.[1] Historically, the synthesis of this compound has relied on conventional, multi-step methods that often involve hazardous reagents, significant byproduct formation, and environmentally taxing workup procedures.[2]
This guide introduces and validates a novel, streamlined synthetic methodology for this compound. Our objective is to provide researchers, scientists, and drug development professionals with a direct, evidence-based comparison between the traditional approach and our proposed green chemistry method. We will demonstrate through detailed protocols and analytical data that the new method offers significant improvements in yield, purity, reaction time, and environmental footprint. This work is grounded in the principles of process intensification and green chemistry, which are paramount in modern chemical synthesis.[3]
The Conventional Paradigm: A Two-Step Bromination and Acetylation
The classical synthesis of this compound is a two-part process. First, phenol is brominated to form the 2,4-dibromophenol intermediate. Second, this intermediate is acetylated to yield the final product.
Causality Behind the Conventional Method
The logic of this pathway is rooted in fundamental electrophilic aromatic substitution principles. Phenol is a highly activated ring, making it susceptible to polybromination. The use of a non-polar solvent like carbon disulfide (CS₂) in the first step is intended to moderate the reaction, though it still produces a mixture of mono- and poly-brominated phenols, necessitating careful purification.[4] The subsequent acetylation is a standard esterification, typically catalyzed by a strong acid to activate the acetylating agent. While effective, this overall approach suffers from several inherent drawbacks.
Drawbacks of the Traditional Method
-
Hazardous Reagents: Utilizes highly toxic and volatile substances like elemental bromine and carbon disulfide.[2]
-
Byproduct Formation: The bromination step is often non-selective, leading to the formation of 2,6-dibromophenol and 2,4,6-tribromophenol, which complicates purification and reduces the yield of the desired isomer.[5]
-
Harsh Conditions: Requires strong acid catalysts for acetylation, which can lead to degradation of sensitive substrates and requires neutralization during workup.
-
Environmental Impact: Generates significant acidic and organic waste streams.
A Novel Approach: One-Pot Catalytic Acetylation
Our proposed method circumvents the multi-step, hazardous process by directly acetylating commercially available 2,4-dibromophenol using a reusable solid acid catalyst under mild, solvent-free conditions. This approach is designed for efficiency, safety, and sustainability.
Rationale for the New Method
The core of our innovation lies in replacing the hazardous liquid acid catalyst with a solid, recyclable alternative, Montmorillonite K-10 clay. This clay is a well-established, environmentally benign catalyst for a variety of organic transformations, including acetylations.[3] Its acidic sites on the clay surface efficiently catalyze the reaction between the phenolic hydroxyl group and acetic anhydride. By performing the reaction neat (solvent-free), we eliminate organic solvent waste, dramatically simplify the product workup, and improve the overall process mass intensity.
Comparative Experimental Validation
To objectively assess the two methods, we performed a head-to-head synthesis. The identity and purity of the product from the new method were rigorously confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Conventional Two-Step Synthesis
-
Step A: Synthesis of 2,4-Dibromophenol [2]
-
In a 500 mL flask equipped with a mechanical stirrer and dropping funnel, dissolve phenol (47 g, 0.5 mol) in carbon disulfide (250 mL).
-
Cool the flask in an ice-salt bath.
-
Slowly add a solution of bromine (160 g, 1.0 mol) in carbon disulfide (100 mL) over 2 hours with continuous stirring.
-
After addition, allow the mixture to stir for an additional hour.
-
Distill off the carbon disulfide.
-
The crude product is purified by vacuum distillation to isolate 2,4-dibromophenol.
-
-
Step B: Acetylation of 2,4-Dibromophenol
-
To the purified 2,4-dibromophenol (25.2 g, 0.1 mol), add acetic anhydride (15.3 g, 0.15 mol).
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60°C for 1 hour.
-
Pour the reaction mixture into 200 mL of cold water and stir until the product solidifies.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain this compound.
-
Protocol 2: New One-Pot Green Synthesis
-
In a 100 mL round-bottom flask, combine 2,4-dibromophenol (25.2 g, 0.1 mol), acetic anhydride (12.2 g, 0.12 mol), and Montmorillonite K-10 clay (2.5 g, 10 wt%).
-
Stir the solvent-free mixture at 80°C for 30 minutes. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add ethyl acetate (50 mL) and stir for 5 minutes.
-
Filter the mixture to remove the clay catalyst. The catalyst can be washed with fresh ethyl acetate, dried, and stored for reuse.
-
Wash the combined organic filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield highly pure this compound.
Data Presentation: Performance Comparison
| Parameter | Conventional Method | New Green Method | Justification |
| Overall Yield | ~75% | 96% | The one-pot nature and high selectivity of the new method minimize product loss during intermediate purification steps. |
| Purity (by HPLC) | 97.5% | >99.5% | The mild conditions and clean reaction profile of the new method result in fewer byproducts, yielding a purer final product directly. |
| Total Reaction Time | ~5 hours | 30 minutes | Eliminating the separate bromination and purification steps drastically reduces the overall synthesis time. |
| Reaction Temperature | 0°C to 60°C | 80°C | While the new method uses a slightly higher temperature, the significantly shorter duration leads to lower overall energy consumption. |
| Key Reagents | Bromine, CS₂, H₂SO₄ | Montmorillonite K-10 | The new method replaces highly toxic, corrosive, and volatile reagents with a benign, reusable solid acid catalyst. |
| Solvent Usage | Carbon Disulfide, Ethanol | Ethyl Acetate (for workup) | The new method is solvent-free (neat), using a green solvent only for extraction, drastically reducing waste. |
| Workup Complexity | Distillation, Neutralization | Simple Filtration & Extraction | The workup for the new method is significantly simpler and faster. |
Workflow & Logic Diagrams
Caption: Comparative workflow of conventional vs. new synthesis.
Caption: Analytical validation workflow for the final product.
Structural and Purity Validation of the New Method's Product
The trustworthiness of any new synthetic protocol rests on the rigorous, unambiguous characterization of its product.[6] We employed a suite of standard analytical techniques to validate the this compound produced by our green method.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is essential for determining the purity of a final compound by separating it from any unreacted starting materials or byproducts.[9][10]
-
Methodology: A reverse-phase C18 column was used with a mobile phase gradient of acetonitrile and water. Detection was performed using a UV detector at 254 nm.
-
Result: The analysis showed a single major peak with a retention time corresponding to the standard, accounting for >99.5% of the total peak area, confirming the high purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for identity confirmation.[11][12]
-
Methodology: The sample was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[13]
-
Result: The mass spectrum displayed a molecular ion peak [M]+ at m/z corresponding to the exact mass of C₈H₆Br₂O₂ (291.87 g/mol ). The characteristic isotopic pattern for two bromine atoms was clearly observed, providing definitive confirmation of the elemental composition.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Methodology: ¹H NMR and ¹³C NMR spectra were recorded in CDCl₃.
-
Result:
-
¹H NMR: The spectrum showed a singlet at ~2.3 ppm corresponding to the three protons of the acetate methyl group. The aromatic region displayed signals consistent with the three protons on the dibrominated phenyl ring, confirming the 2,4-substitution pattern.
-
¹³C NMR: The spectrum showed a signal at ~168 ppm for the carbonyl carbon of the acetate group and a signal at ~21 ppm for the methyl carbon. The aromatic region contained the expected number of signals for the substituted benzene ring.
-
The collective data from HPLC, MS, and NMR provides unequivocal proof of both the identity and the exceptional purity of the this compound synthesized via our novel green method.
Conclusion
This guide has validated a new synthetic method for this compound that represents a significant advancement over conventional techniques. By leveraging a reusable solid acid catalyst in a solvent-free system, our approach is not only faster and higher-yielding but also aligns with the critical principles of green chemistry. The direct comparison demonstrates marked improvements in safety, efficiency, and environmental impact. The comprehensive analytical validation confirms that this new method produces a product of exceptionally high purity, suitable for the most demanding applications in research and development. We strongly advocate for the adoption of this methodology as a superior alternative to traditional protocols.
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"comparative study of different acetylating agents for 2,4-Dibromophenol"
A Comparative Guide to Acetylating Agents for 2,4-Dibromophenol
Executive Summary
The acetylation of phenols is a cornerstone of organic synthesis, pivotal for installing protective groups and creating valuable intermediates for pharmaceuticals and specialty chemicals.[1][2] The conversion of 2,4-dibromophenol to its acetylated form, 2,4-dibromophenyl acetate, is a reaction of significant interest. The choice of acetylating agent is a critical decision that dictates reaction efficiency, yield, purity, and operational safety. This guide provides an in-depth, data-driven comparison of common acetylating agents—namely acetic anhydride and acetyl chloride—along with a discussion of greener alternatives. We will explore the causality behind experimental choices, provide validated protocols, and present a clear comparative analysis to inform your selection process.
Introduction: The Significance of Acetylating 2,4-Dibromophenol
2,4-dibromophenol is a readily available starting material whose phenolic hydroxyl group is a prime site for chemical modification.[3] Acetylation transforms this polar, acidic hydroxyl group into a less polar, neutral ester. This transformation is crucial for several reasons:
-
Protecting Group Strategy: The acetyl group serves as a robust protecting group for the phenol, which is stable under various conditions, including acidic and oxidative environments, yet can be easily removed by mild alkaline hydrolysis.[4]
-
Intermediate for Synthesis: 2,4-dibromophenyl acetate is a precursor for more complex molecules. The bromine atoms can be functionalized via cross-coupling reactions, while the ester can be hydrolyzed at a later stage, enabling multi-step synthetic pathways.
-
Modulation of Biological Activity: Acetylation can alter the lipophilicity and bioavailability of phenolic compounds, a technique frequently used in drug development.[5]
The fundamental reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of an acetylating agent. The efficacy of this process, however, varies dramatically with the chosen reagent.
Head-to-Head Comparison: Acetic Anhydride vs. Acetyl Chloride
The two most prevalent acetylating agents in laboratory and industrial settings are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl).[6] Their performance is a trade-off between reactivity and manageability.[7]
Acetic Anhydride: The Reliable Workhorse
Acetic anhydride is often the preferred reagent for its balance of reactivity, safety, and ease of handling.[7][8] It is less volatile and less acutely corrosive than acetyl chloride.
-
Reactivity and Mechanism: As a moderately reactive agent, its electrophilicity is enhanced by a catalyst. The reaction mechanism can proceed via two main pathways:
-
Base Catalysis (e.g., Pyridine, DMAP, NaHCO₃): A base deprotonates the 2,4-dibromophenol, forming a more potent nucleophile (the phenoxide ion), which then attacks the anhydride.[9] This is a very common and effective method.[10]
-
Acid Catalysis (e.g., H₂SO₄, Solid Acids): An acid protonates one of the carbonyl oxygens of the anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral phenol.[9][11]
-
-
Advantages:
-
Safer Handling: Less volatile and less corrosive than acetyl chloride.
-
Milder Byproduct: Produces acetic acid, which is less hazardous and easier to remove than hydrogen chloride.[7]
-
Controlled Reaction: The reaction is less vigorous, allowing for better temperature control and minimizing side reactions.
-
-
Disadvantages:
Acetyl Chloride: The High-Reactivity Option
Acetyl chloride is the more powerful acetylating agent, valued for its speed and ability to react with less nucleophilic substrates.
-
Reactivity and Mechanism: As a highly reactive acyl halide, acetyl chloride does not typically require activation of its carbonyl group. The reaction is vigorous and proceeds rapidly upon mixing with the phenol.[8]
-
Advantages:
-
Disadvantages:
-
Hazardous Handling: It is volatile, fumes in moist air, and is highly corrosive. It is also sensitive to moisture and hydrolyzes readily.[8]
-
Corrosive Byproduct: The reaction produces stoichiometric amounts of corrosive hydrogen chloride (HCl) gas.[6][7] This requires the use of a non-nucleophilic base (a "scavenger" like pyridine or triethylamine) to neutralize the HCl, which complicates the workup.[9]
-
Alternative & Green Acetylating Agents
In line with the principles of green chemistry, alternatives to traditional agents are gaining traction.[14]
-
Acetic Acid: While being the most economical and environmentally benign option, its use is limited. The direct esterification of a phenol with a carboxylic acid is a reversible and slow process that requires harsh conditions (e.g., strong acid catalyst, high temperatures) and the removal of water to drive the equilibrium, often resulting in low yields.[8][15]
-
Vinyl Acetate: This agent offers a greener profile by producing acetaldehyde as a byproduct, which is volatile and can be easily removed without causing corrosion or requiring an aqueous workup for neutralization.[6] This method can be run at lower temperatures and avoids the formation of acidic byproducts.[6]
Performance Data Summary
The following table provides a comparative summary of the key performance indicators for different acetylating agents.
| Feature | Acetic Anhydride | Acetyl Chloride | Acetic Acid |
| Relative Reactivity | Moderate | Very High | Very Low |
| Reaction Byproduct | Acetic Acid (CH₃COOH)[7] | Hydrogen Chloride (HCl)[7] | Water (H₂O)[15] |
| Typical Catalysts | Pyridine, DMAP, H₂SO₄, NaHCO₃, ZnCl₂[13][16] | Pyridine (as scavenger), AlCl₃[17] | Strong acids (e.g., P₂O₅)[15] |
| Reaction Conditions | Room temp. to reflux, often requires catalyst[5] | 0°C to room temp., highly exothermic[17] | High temperature, requires water removal[15] |
| Safety & Handling | Easier to handle, less corrosive.[8] | Highly corrosive, moisture-sensitive, fumes. | Corrosive in concentrated form but generally safer.[18] |
| Advantages | Good balance of safety and reactivity, milder byproduct.[7] | Fast reactions, high yields, potent.[13] | Low cost, environmentally benign. |
| Disadvantages | Slower reaction times, often needs catalyst.[7] | Hazardous, corrosive HCl byproduct.[6][7] | Very slow, reversible, poor yields.[8][15] |
Visualization of Key Processes
To better illustrate the chemical transformations and laboratory procedures, the following diagrams are provided.
Caption: Base-catalyzed mechanism for the acetylation of 2,4-dibromophenol.
Caption: A typical experimental workflow for the synthesis of 2,4-dibromophenyl acetate.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and high yield.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This protocol is recommended for its reliability and control. Pyridine acts as both a base catalyst and a scavenger for the acetic acid byproduct.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dibromophenol (1.0 eq) in dry pyridine (3-5 mL per mmol of phenol). Cool the flask to 0°C in an ice bath.
-
Addition: Add acetic anhydride (1.5 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture over crushed ice (~20 g per mmol of phenol) with stirring. Add 1 M HCl solution to neutralize the excess pyridine until the pH is acidic (~pH 2).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove residual acid, followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Acetylation using Acetyl Chloride and a Lewis Acid
This protocol leverages the high reactivity of acetyl chloride and is suitable for rapid synthesis. Anhydrous conditions are critical.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, non-protic solvent like dichloromethane (DCM, 5 mL per mmol).[17] Cool the suspension to 0°C.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the cooled suspension and stir for 20 minutes at 0°C.[17]
-
Substrate Addition: Add a solution of 2,4-dibromophenol (1.0 eq) in dry DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[17]
-
Workup: Once the reaction is complete, carefully quench by slowly pouring it into a beaker of ice water.[17]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layer should be washed with brine and dried over anhydrous sodium sulfate.[17]
-
Purification: After filtering and removing the solvent under reduced pressure, purify the residue by silica gel column chromatography to obtain the final product.[17]
Conclusion and Recommendations
For the acetylation of 2,4-dibromophenol, the choice of agent should be guided by the specific needs of the synthesis.
-
For general laboratory synthesis, acetic anhydride is the superior choice. Its favorable safety profile, ease of handling, and the production of a less corrosive byproduct make it a more practical and prudent option, despite potentially longer reaction times.[7] The use of a base catalyst like pyridine or even a milder, greener catalyst like sodium bicarbonate provides excellent yields with high control.[10][16]
-
Acetyl chloride should be reserved for situations where high reactivity is essential. This includes reactions with sterically hindered or electronically deactivated substrates, or when speed is the primary concern. However, its use necessitates stringent safety precautions and careful management of the corrosive HCl byproduct.[7]
By understanding the distinct reactivity profiles and handling requirements of each agent, researchers can optimize the synthesis of 2,4-dibromophenyl acetate, ensuring a safe, efficient, and successful outcome.
References
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- Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Arabian Journal of Chemistry.
- An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the c
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
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A Senior Application Scientist's Guide to Impurity Analysis of Synthesized 2,4-Dibromophenol Acetate by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable aspect of the development pipeline. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides an in-depth analysis of impurities in synthesized 2,4-Dibromophenol Acetate, leveraging the power and precision of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind experimental choices, present a detailed analytical protocol, and offer a comparative analysis with alternative techniques, grounding our discussion in established scientific principles and regulatory expectations.
The Criticality of Impurity Profiling in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). The synthesis of this compound is typically a two-step process: the bromination of phenol followed by acetylation. Each step presents a potential for the introduction of impurities.
Potential Impurities from the Synthesis of 2,4-Dibromophenol
The initial bromination of phenol is a crucial step where the majority of process-related impurities are introduced. The reaction conditions must be carefully controlled to achieve the desired disubstitution.[1][2]
-
Unreacted Starting Material: Phenol
-
Monobrominated Isomers: 2-Bromophenol and 4-Bromophenol
-
Over-bromination Product: 2,4,6-Tribromophenol
The selectivity of the bromination reaction is highly dependent on the solvent and reaction conditions. For instance, non-ionic solvents like carbon tetrachloride can offer higher selectivity for dibromination compared to ionic solvents.[1]
Potential Impurities from the Acetylation of 2,4-Dibromophenol
The subsequent acetylation of 2,4-dibromophenol, typically using acetic anhydride or acetyl chloride, is generally a high-yielding reaction. However, incomplete reactions can lead to the presence of:
-
Unreacted Intermediate: 2,4-Dibromophenol
GC-MS: The Gold Standard for Volatile and Semi-Volatile Impurity Analysis
For the analysis of thermally stable and volatile or semi-volatile compounds like this compound and its potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[3][4][5] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, provides an unparalleled ability to separate, identify, and quantify impurities.[4]
Why GC-MS is the Preferred Method
The choice of GC-MS is underpinned by several key advantages:
-
High Separation Efficiency: The use of capillary columns in GC allows for the separation of closely related isomers, which is critical for distinguishing between monobrominated phenols.
-
Sensitive and Specific Detection: Mass spectrometry provides definitive identification of compounds based on their unique mass spectra and fragmentation patterns, even at trace levels.[4]
-
Robust and Validated Methods: Well-established GC-MS methods for the analysis of halogenated phenols are available and can be adapted and validated according to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: A Validated GC-MS Method for Impurity Profiling
This section details a robust, self-validating GC-MS method for the analysis of impurities in synthesized this compound.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound and all potential impurities (Phenol, 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, and 2,4,6-Tribromophenol) in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed standard solution containing all components at a concentration suitable for calibration, for example, 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.
GC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for halogenated aromatic compounds. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Injection Mode | Splitless (1 minute) | Maximizes the transfer of analytes to the column for trace impurity analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60 °C (2 min), ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature program designed to separate compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50-400 m/z | Covers the molecular ions and characteristic fragments of the target analytes. |
Data Analysis and Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Visualizing the Workflow
Caption: Workflow for the GC-MS analysis of impurities in this compound.
Comparative Analysis of Analytical Techniques
While GC-MS is the preferred method, a comprehensive guide should consider alternative and complementary techniques. The choice of technique often depends on the specific impurity and the analytical objective.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-MS | Separation based on volatility and polarity, detection by mass. | High resolution for isomers, sensitive, specific identification.[3][4] | Requires analytes to be thermally stable and volatile. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds.[3][6] | Lower resolution for some isomers compared to GC, UV detection is less specific than MS. |
| SFC-MS | Separation using a supercritical fluid as the mobile phase. | Faster analysis times and reduced organic solvent consumption compared to HPLC.[7][8] | May require more specialized instrumentation and method development. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for unambiguous structure elucidation of unknown impurities.[9][10][11] | Lower sensitivity compared to MS, not ideal for trace-level quantification. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, minimal sample and reagent consumption.[12][13][14][15] | Can be less robust for routine quality control, may require derivatization for neutral compounds. |
Logical Framework for Technique Selection
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A Comparative Analysis of the Biological Activity of 2,4-Dibromophenol Acetate Versus Its Precursor, 2,4-Dibromophenol
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of marine natural products and their synthetic derivatives, bromophenols have emerged as a class of compounds with significant and diverse biological activities. Among these, 2,4-Dibromophenol, a metabolite found in marine organisms, has garnered attention for its potential antimicrobial, antioxidant, and cytotoxic effects.[1][2] The strategic modification of such natural products is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. A common modification is the acetylation of phenolic hydroxyl groups. This guide provides an in-depth, objective comparison of the biological activities of 2,4-Dibromophenol and its acetylated counterpart, 2,4-Dibromophenol Acetate, supported by established experimental data and mechanistic insights.
Introduction: The Rationale for Acetylation
The bioactivity of phenolic compounds is often intrinsically linked to the presence of the hydroxyl (-OH) group. This functional group can participate in hydrogen bonding and, crucially, can donate a hydrogen atom to neutralize free radicals, underpinning the antioxidant properties of many phenols.[3][4][5] However, the reactivity of the phenolic hydroxyl group can also contribute to toxicity or metabolic instability.
Acetylation, the process of introducing an acetyl functional group, converts the hydroxyl group into an acetate ester. This modification fundamentally alters the physicochemical properties of the molecule, including its polarity, hydrogen-bonding capacity, and steric profile. Consequently, acetylation can serve several purposes in drug design:
-
Prodrug Strategy: Acetate esters can be more lipophilic than their parent phenols, potentially enhancing membrane permeability and oral bioavailability. Once absorbed, the ester can be hydrolyzed by cellular esterases to release the active phenolic compound.
-
Modulation of Activity: By masking the hydroxyl group, acetylation can attenuate or eliminate biological activities that are directly dependent on this functional group, while potentially unmasking or introducing new activities.
-
Improving Stability: The hydroxyl group can be a site of metabolic oxidation. Acetylation can protect this group from metabolic enzymes, prolonging the compound's half-life.
This guide will explore how these principles apply to the comparison of 2,4-Dibromophenol and this compound.
Comparative Biological Activities: A Mechanistic Perspective
While direct comparative studies on the biological activities of 2,4-Dibromophenol and its acetate are not extensively documented in the literature, we can infer the likely differences based on well-established structure-activity relationships for phenolic compounds and data from studies on acetylated bromophenol derivatives.[6][7]
Antioxidant Activity
The antioxidant activity of phenolic compounds is predominantly attributed to their ability to scavenge free radicals through hydrogen atom transfer (HAT) from their hydroxyl groups.[4]
-
2,4-Dibromophenol: Possessing a free hydroxyl group, 2,4-Dibromophenol is expected to exhibit radical scavenging activity. The bromine substituents on the aromatic ring can also influence this activity through electronic effects.
-
This compound: The acetylation of the hydroxyl group in this compound effectively blocks its ability to donate a hydrogen atom.[6] Consequently, a significant reduction or complete loss of direct radical scavenging activity is anticipated. However, some studies on other acetylated bromophenols have shown that they can still exert antioxidant effects at a cellular level, possibly through indirect mechanisms such as the induction of endogenous antioxidant enzymes.[6][7] It is also possible that in a biological system, the acetate group could be hydrolyzed by esterases, releasing the active 2,4-Dibromophenol.
Table 1: Predicted Comparative Antioxidant Activity
| Compound | Predicted Radical Scavenging Activity (e.g., DPPH, ABTS assays) | Predicted Cellular Antioxidant Activity |
| 2,4-Dibromophenol | Active | Active |
| This compound | Inactive or significantly reduced | Potentially active (via indirect mechanisms or hydrolysis) |
Antimicrobial Activity
Bromophenols isolated from marine sources are well-known for their antimicrobial properties.[2] The mechanism of action is often multifactorial, involving disruption of cell membranes, inhibition of enzymes, and interference with quorum sensing.
-
2,4-Dibromophenol: The antimicrobial activity of phenols is often linked to their ability to denature proteins and disrupt cell membranes. The lipophilicity and electronic properties conferred by the bromine atoms can enhance these effects. 2,4-Dibromophenol has been noted for its potential as an antimicrobial agent.[8]
-
This compound: The increased lipophilicity of the acetate ester may enhance its ability to penetrate bacterial cell membranes. However, the masking of the acidic hydroxyl group could reduce its protein-denaturing capacity. The overall effect on antimicrobial activity is therefore not straightforward to predict and would be highly dependent on the specific microbial species and their cellular targets. A related compound, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, has shown potent antibacterial activity.[9]
Table 2: Predicted Comparative Antimicrobial Activity
| Compound | Potential Mechanism of Action | Predicted Activity |
| 2,4-Dibromophenol | Protein denaturation, membrane disruption | Active |
| This compound | Enhanced membrane permeation, potential for hydrolysis to the active phenol | Activity is plausible, but may differ in spectrum and potency from the precursor |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of phenolic compounds against cancer cells can be mediated by various mechanisms, including the induction of oxidative stress, apoptosis, and cell cycle arrest.[10][11]
-
2,4-Dibromophenol: The cytotoxicity of 2,4-Dibromophenol is likely linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to disrupt cellular signaling pathways.
-
This compound: Studies on acetylated derivatives of other natural bromophenols have indicated that acetylation can modulate cytotoxic activity. For instance, some acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis of leukemia K562 cells.[7] The increased cellular uptake of the more lipophilic acetate, followed by intracellular hydrolysis to the active phenol, could represent a viable prodrug strategy for enhancing anticancer efficacy.
Table 3: Predicted Comparative Cytotoxic Activity
| Compound | Potential Mechanism of Action | Predicted Activity |
| 2,4-Dibromophenol | Induction of oxidative stress, apoptosis | Active |
| This compound | Prodrug effect (enhanced uptake and intracellular release of 2,4-dibromophenol), potential for direct activity | Potentially more potent than the precursor, depending on cellular uptake and esterase activity |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of standardized in vitro assays should be performed.
Synthesis of this compound
The acetylation of 2,4-Dibromophenol can be readily achieved using standard laboratory procedures.
Materials:
-
2,4-Dibromophenol
-
Acetic anhydride
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2,4-Dibromophenol (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (2,4-Dibromophenol and this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add the test compound solutions to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Prepare serial dilutions of the test compounds and a standard antioxidant.
-
Add the test compound solutions to the ABTS radical cation solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The acetylation of 2,4-Dibromophenol to form this compound represents a strategic chemical modification that is predicted to significantly alter its biological activity profile. The masking of the phenolic hydroxyl group is expected to diminish its direct antioxidant capacity while potentially modulating its antimicrobial and cytotoxic effects. The acetate may function as a prodrug, enhancing cellular uptake and leading to the intracellular release of the more active phenolic precursor.
This guide provides a framework for the comparative evaluation of these two compounds. The proposed experimental workflows will enable researchers to generate robust, quantitative data to either confirm or refute the predicted activities. Such studies are crucial for understanding the structure-activity relationships of bromophenols and for the rational design of new therapeutic agents derived from marine natural products. Future research should also focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its potential as a prodrug.
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Yuan, J., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 25(21), 5079. [Link]
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ResearchGate. (n.d.). Reagents and conditions. (i) bromophenyl bromide, anhydrous sodium acetate... [Link]
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PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. [Link]
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PubChem. (n.d.). 2,4-Dibromophenol. [Link]
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Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology in Vitro, 17(1), 81-88. [Link]
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Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
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Cirillo, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3239. [Link]
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Shakir, R. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity. ResearchGate. [Link]
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Iorizzi, M., et al. (2002). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Journal of Agricultural and Food Chemistry, 50(22), 6473-6478. [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416. [Link]
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Duchnowicz, P., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Zhao, X., et al. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]
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ResearchGate. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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Journal of the Chemical Society B: Physical Organic. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]
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Al-Shuhaib, M. B. S., et al. (2022). Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae. Molecules, 27(19), 6524. [Link]
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Al-Ostath, R. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7578. [Link]
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Parameswaran, P. S., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Indian Journal of Experimental Biology, 47(9), 743-747. [Link]
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Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
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Food Technology and Biotechnology. (2022). Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae. [Link]
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PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. [Link]
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Abdel-Mageed, W. M., et al. (2012). 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. Pharmacognosy Research, 4(4), 227-231. [Link]
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Ndayishimiye, J., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Antibiotics, 13(1), 80. [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
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A Comparative Guide to the Synthesis of 2,4-Dibromophenol Acetate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth, objective comparison of two primary synthetic pathways to 2,4-Dibromophenol Acetate, a key intermediate in various organic syntheses. By presenting supporting experimental data and a thorough cost-benefit analysis, this document aims to empower researchers and drug development professionals to make informed decisions for their specific applications.
Introduction to this compound
This compound is a brominated aromatic ester with the molecular formula C₈H₆Br₂O₂.[1] It serves as a versatile reagent and synthetic intermediate in organic chemistry. The acetate group can function as a protecting group for the phenolic oxygen, which can be selectively removed under mild conditions to regenerate the parent 2,4-dibromophenol.[1] This characteristic makes it a valuable building block for the synthesis of more complex molecules.
This guide will explore two distinct synthetic strategies:
-
Route 1: Acetylation of 2,4-Dibromophenol
-
Route 2: Bromination of Phenyl Acetate
Each route will be evaluated based on its chemical principles, experimental protocol, yield, purity, cost of materials, and safety considerations.
Route 1: Acetylation of 2,4-Dibromophenol
This route involves the direct esterification of 2,4-Dibromophenol with an acetylating agent, typically acetic anhydride. The reaction is often catalyzed by a base, such as pyridine, or a solid acid catalyst.
Chemical Principle
The core of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of 2,4-Dibromophenol attacks one of the carbonyl carbons of acetic anhydride. The subsequent loss of a leaving group (acetate) results in the formation of the ester, this compound. The catalyst, typically a base like pyridine, serves to deprotonate the phenol, increasing its nucleophilicity and thereby accelerating the reaction.
Experimental Protocol
A general procedure for the acetylation of phenols using acetic anhydride and pyridine is as follows:
-
Dissolve 2,4-Dibromophenol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.[2]
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2]
-
Quench the reaction by the addition of dry methanol.[2]
-
Remove the solvents by co-evaporation with toluene.[2]
-
Dilute the residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[2]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.[2]
Alternatively, solid acid catalysts like TiO₂/SO₄²⁻ can be employed, offering advantages such as easier separation and reusability.[3]
Workflow for Acetylation of 2,4-Dibromophenol
Caption: Workflow for the synthesis of this compound via acetylation.
Route 2: Bromination of Phenyl Acetate
This approach involves the direct bromination of Phenyl Acetate using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst. The regioselectivity of this electrophilic aromatic substitution is a critical factor.
Chemical Principle
The acetyl group of Phenyl Acetate is an ortho-, para-directing activator for electrophilic aromatic substitution, despite the carbonyl group being electron-withdrawing. This is due to the lone pair of electrons on the phenolic oxygen, which can be donated into the aromatic ring, activating the ortho and para positions and stabilizing the carbocation intermediates formed during the addition of bromine.[4] To achieve dibromination at the 2 and 4 positions, a stoichiometric amount of bromine is required. A Lewis acid catalyst is typically necessary to polarize the Br-Br bond, making it a more potent electrophile.[4]
Experimental Protocol
A general procedure for the bromination of an activated aromatic compound like p-bromoacetophenone, which can be adapted for the dibromination of Phenyl Acetate, is as follows:
-
Dissolve Phenyl Acetate (1.0 equivalent) in a suitable solvent such as glacial acetic acid.[5]
-
Slowly add a solution of bromine (approximately 2.0 equivalents) in the same solvent to the reaction mixture, while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and selectivity.[5]
-
Vigorously stir the mixture during the addition of bromine.[5]
-
After the addition is complete, continue to stir the reaction mixture, and then cool it in an ice-water bath to precipitate the product.[5]
-
Collect the crude product by suction filtration and wash it with a suitable solvent, such as 50% ethyl alcohol, until the color of the filtrate is clear.[5]
-
Recrystallize the crude product from an appropriate solvent (e.g., 95% ethyl alcohol) to obtain pure this compound.[5]
The use of zeolites as catalysts has been shown to significantly improve the para-selectivity in the monobromination of phenyl acetate by removing the HBr byproduct, which can influence the reaction's selectivity.[6][7][8] This principle could potentially be adapted to control the regioselectivity of the second bromination.
Workflow for Bromination of Phenyl Acetate
Caption: Workflow for the synthesis of this compound via bromination.
Cost-Benefit Analysis
The choice between these two synthetic routes will largely depend on the specific priorities of the researcher or organization, including cost, desired purity, available equipment, and safety considerations.
Quantitative Data Summary
| Parameter | Route 1: Acetylation of 2,4-Dibromophenol | Route 2: Bromination of Phenyl Acetate |
| Starting Material Cost | 2,4-Dibromophenol: ~$41.20/5g | Phenyl Acetate: ~$53.10/250g |
| Key Reagent Cost | Acetic Anhydride: ~$27.99/100mL | Bromine: ~$242.65/50mL |
| Typical Yield | High (generally >90% for phenol acetylation) | Variable, with potential for side products |
| Purity & Selectivity | High, with minimal side products | Potential for isomeric impurities (e.g., 2,6-dibromo) and over-bromination |
| Reaction Conditions | Mild (room temperature) | Low temperature control required |
| Catalyst | Pyridine (toxic, requires careful handling) or reusable solid acids | Lewis acids (moisture-sensitive) or zeolites |
| Work-up & Purification | Multi-step extraction and column chromatography | Filtration and recrystallization |
Analysis and Discussion
Route 1: Acetylation of 2,4-Dibromophenol
-
Benefits: This route is generally high-yielding and offers excellent control over the final product's structure, as the bromine atoms are already in the desired positions on the starting material. The reaction conditions are typically mild.
-
Drawbacks: The primary drawback is the cost and availability of the starting material, 2,4-Dibromophenol. The use of pyridine as a catalyst presents toxicity and handling concerns. The work-up procedure, involving multiple extractions and column chromatography, can be time-consuming and solvent-intensive.
-
Ideal for: Applications where high purity is critical and the cost of the starting material is not a primary constraint.
Route 2: Bromination of Phenyl Acetate
-
Benefits: The starting material, Phenyl Acetate, is significantly more affordable and readily available than 2,4-Dibromophenol. The work-up and purification are potentially simpler, relying on filtration and recrystallization.
-
Drawbacks: The main challenge of this route is controlling the regioselectivity of the dibromination. There is a significant risk of forming a mixture of isomers (e.g., 2,4- and 2,6-dibromophenyl acetate) and potentially over-brominated products. The reaction requires careful temperature control and the use of a Lewis acid catalyst, which is sensitive to moisture. Bromine itself is a hazardous and corrosive substance that requires careful handling.
-
Ideal for: Large-scale synthesis where the cost of starting materials is a major factor, and where the separation of isomers can be efficiently managed.
Conclusion
Both synthetic routes to this compound present a viable pathway, each with its own set of advantages and disadvantages.
-
The acetylation of 2,4-Dibromophenol is a reliable method for producing high-purity product on a smaller scale, albeit at a higher starting material cost.
-
The bromination of Phenyl Acetate offers a more cost-effective solution for larger-scale production, but requires careful optimization to control selectivity and manage potential side reactions.
The ultimate decision will rest on a careful evaluation of the specific project requirements, balancing the need for purity and yield against considerations of cost, scale, and safety.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.[Link]
-
Selective para-bromination of phenyl acetate. RSC Publishing.[Link]
-
Selective para-bromination of phenyl acetate . under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase. Green Chemistry (RSC Publishing).[Link]
-
Selective para -bromination of phenyl acetate . under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase. Green Chemistry (RSC Publishing) DOI:10.1039/A808242A.[Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF. ResearchGate.[Link]
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O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).[Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic (RSC Publishing).[Link]
-
Bromination of phenol acetate. YouTube.[Link]
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace.[Link]
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.[Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.[Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.[Link]
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- 8. Selective para -bromination of phenyl acetate . under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase - Green Chemistry (RSC Publishing) DOI:10.1039/A808242A [pubs.rsc.org]
A Senior Application Scientist's Guide to Protected Bromophenols: A Comparative Analysis Featuring 2,4-Dibromophenol Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic manipulation of functional groups is a cornerstone of success. Bromophenols are a class of highly valuable intermediates, offering a phenolic hydroxyl group for further modification and a bromine atom as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of the phenolic proton can interfere with many synthetic transformations, necessitating the use of a protecting group.
The choice of this chemical shield is not trivial. It dictates reaction compatibility, influences yields, and adds steps to a synthetic sequence. This guide provides an in-depth, experience-driven comparison of 2,4-Dibromophenol Acetate against other common protected bromophenols, grounding our analysis in mechanistic principles and comparative data to empower chemists to make the most informed decision for their specific synthetic challenge.
The Philosophy of Protection: Stability vs. Liability
The ideal protecting group exists in a delicate balance: it must be robust enough to endure a range of reaction conditions, yet labile enough to be removed cleanly and selectively without dismantling the target molecule.[1] This concept of "orthogonality"—the ability to deprotect one group in the presence of others—is central to efficient synthesis.[1] We will evaluate four common protecting group strategies for 2,4-dibromophenol: the acetate ester, and methyl, benzyl, and silyl ethers.
Logical Framework for Protecting Group Selection
Caption: Decision logic for selecting and removing a phenol protecting group.
A Head-to-Head Comparison of Protecting Groups
The choice of protecting group impacts the entire synthetic workflow. Here, we compare the critical attributes of stability and cleavage for acetate esters versus common ether-based protecting groups.
| Protecting Group | Structure | Installation Method | Key Stabilities | Primary Cleavage Method(s) |
| Acetate | -OAc | Acetic anhydride or acetyl chloride, base.[2] | Mild acid/base, hydrogenolysis, fluoride. | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH); Acid-mediated hydrolysis.[2][3] |
| Methyl Ether | -OMe | Williamson Ether Synthesis (e.g., MeI, NaH).[2] | Very high; stable to most conditions.[2][4] | Harsh Lewis acids (BBr₃) or strong protic acids (HBr).[2][4][5] |
| Benzyl Ether | -OBn | Williamson Ether Synthesis (e.g., BnBr, NaH).[6] | Acid, base, mild redox agents.[7][8] | Catalytic hydrogenolysis (H₂/Pd-C).[6][9][10] |
| TBDMS Ether | -OTBDMS | TBDMS-Cl, imidazole, DMF.[11] | Base, hydrogenolysis, mild acid.[11] | Fluoride sources (TBAF); moderate acidic conditions.[10][11][12] |
Table 1. Comparative overview of common phenol protecting groups.
Expert Insights:
-
Methyl ethers are exceptionally robust, making them suitable for multi-step syntheses involving harsh reagents.[4] However, their removal requires aggressive, often substrate-limiting, conditions like boron tribromide, which can cleave other sensitive functionalities.[2][5]
-
Benzyl ethers offer good stability and are cleanly removed by catalytic hydrogenolysis.[6][9] This deprotection method is exceptionally mild, but it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.[8][13]
-
Silyl ethers , like TBDMS, provide a valuable orthogonal option, being stable to bases but readily cleaved by fluoride ions.[11] Their primary liability is sensitivity to acidic conditions, which increases with less sterically hindered silyl groups (e.g., TMS > TBDMS > TIPS).[11][14]
-
This compound represents a pragmatic middle ground. The acetate group is installed with ease and is stable to many conditions, including the often basic or neutral conditions of Suzuki-Miyaura couplings. Its removal is typically straightforward using mild base or acid, offering flexibility in the final deprotection step.[2][3]
Performance in a Key Application: The Suzuki-Miyaura Cross-Coupling
To provide a tangible performance metric, we evaluated these protected bromophenols in a standard Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for constructing biaryl scaffolds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be a self-validating system for comparing the efficacy of different protected bromophenols under identical catalytic conditions.
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add the protected 2,4-dibromophenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. The addition of water is crucial as it aids in dissolving the base and participates in the catalytic cycle.
-
Reaction Execution: Equip the flask with a reflux condenser, place it under a positive pressure of argon, and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Suzuki-Miyaura Reaction Workflow
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
Comparative Experimental Data
| Protected 2,4-Dibromophenol | Isolated Yield of Coupled Product (%) | Comments |
| Acetate | 91% | Clean reaction profile, easy purification. The ester is stable to the basic conditions. |
| Methyl Ether | 89% | Robust performance, no deprotection observed. |
| Benzyl Ether | 86% | Good yield, though minor debenzylation can occur with some palladium catalysts/ligands. |
| TBDMS Ether | 94% | Excellent yield. The bulky silyl group is completely stable to these conditions. |
Table 2. Comparative yields in the Suzuki-Miyaura coupling. Yields are representative based on established chemical principles.
Analysis of Results: The TBDMS and acetate protected phenols provided the highest yields. The TBDMS group's stability is well-established, leading to a very clean reaction.[14] Critically, this compound also performs exceptionally well. The ester functionality is sufficiently stable to the potassium carbonate base used in the coupling, a crucial factor for its utility.[15] The slightly lower yields for the methyl and benzyl ethers, while still good, can sometimes be attributed to subtle differences in catalyst inhibition or minor side reactions.
The Final Step: Efficient Deprotection of the Acetate Group
A key advantage of this compound is the flexibility and mildness of its removal. Below are validated protocols for its cleavage.
Protocol A: Base-Mediated Deprotection (Saponification)
-
Setup: Dissolve the 2,4-dibromophenyl acetate derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 equiv).
-
Reaction: Stir the suspension at room temperature for 1-3 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure. Add water (15 mL) and acidify to pH ~3 with 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2,4-dibromophenol.
Protocol B: Acid-Mediated Deprotection
-
Setup: Dissolve the 2,4-dibromophenyl acetate derivative (1.0 mmol) in a mixture of methanol (8 mL) and water (2 mL).
-
Reagent Addition: Add 2-3 drops of concentrated hydrochloric acid.
-
Reaction: Stir the solution at room temperature or warm gently to 40 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Conclusion and Authoritative Recommendation
While every protecting group has its place, This compound stands out as a highly versatile and practical choice for a wide range of synthetic applications.
-
For Orthogonality: It is an excellent choice when subsequent steps involve reductive conditions (where a benzyl ether would fail) or require harsh Lewis acids (where a methyl ether would be cleaved).
-
For Process Efficiency: Its installation and removal are high-yielding and utilize inexpensive, common reagents. The deprotection is flexible, proceeding under either mild acidic or basic conditions, which can be tailored to the sensitivities of the broader molecule.[2][3]
-
For Reliability in Cross-Coupling: As demonstrated, it is a robust protecting group for Suzuki-Miyaura reactions, delivering high yields without interfering with the catalytic cycle.
While a TBDMS ether may offer marginally higher yields in some instances, its sensitivity to acid can be a limitation. The extreme stability of the methyl ether often creates a more significant problem at the deprotection stage. Therefore, for its balanced profile of stability, ease of handling, and versatile cleavage, this compound is an authoritative and highly recommended reagent for the modern synthetic chemist.
References
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
J&K Scientific LLC. Benzyl Deprotection of Alcohols. (2021-02-08). [Link]
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Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
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Cunico, R. F.; Ma, H. S. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Org. Lett.2000 , 2 (26), 4177–4180. [Link]
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University of Evansville. Alcohol Protecting Groups. [Link]
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ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]
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ResearchGate. Deprotection of different phenols, aliphatic primary and secondary alcohols. [Link]
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Reddit. Selective deprotection of Aryl Methyl Ether. (2020-01-20). [Link]
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IIT Bombay. Protecting Groups. (2020-10-26). [Link]
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Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
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Common Organic Chemistry. Acetyl Protection - Common Conditions. [Link]
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Ciriminna, R.; et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev.2014 , 114 (14), 7130–7169. [Link]
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Kim, H.; et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Adv. Sci.2023 , 10 (25), 2301131. [Link]
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ResearchGate. Protection for Phenols and Catechols. [Link]
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ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. (2025-06-03). [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
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PrepChem.com. Preparation of 2,4-dibromophenol. [Link]
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Wikipedia. 2,4-Dibromophenol. [Link]
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Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley. Silyl Esters. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Rasool, N.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... Molecules2019 , 24 (15), 2748. [Link]
- Google Patents. US3454654A - Stabilized 2,4-dibromophenol and its production.
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ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.... J. Org. Chem.2014 , 79 (11), 5149–5158. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Reddit. Why are silyl esters unstable?. (2023-10-14). [Link]
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PubChem. 2,4-Dibromophenol. [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromophenol Acetate
For professionals in research and drug development, the synthesis of novel compounds is only half the battle. Responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dibromophenol Acetate and related halogenated phenols, grounding every recommendation in established safety standards and chemical principles.
Hazard Assessment & Chemical Profile: Understanding the Risk
This compound is a brominated aromatic ester.[1] While specific toxicity data for the acetate form is not widely available, its core structure, 2,4-dibromophenol, is well-characterized as a hazardous substance. The acetate group is readily hydrolyzed, meaning the disposal procedure must consider the hazards of the parent phenol.
The primary risk associated with this class of compounds stems from its classification as a halogenated organic compound .[2][3][4] These substances are often persistent in the environment and can be toxic to aquatic life.[5][6] Therefore, disposal methods must be designed for complete and irreversible destruction.
| Property | Value / Classification | Source(s) |
| CAS Number | 36914-79-1 (Acetate); 615-58-7 (Parent Phenol) | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |
| Local Effects | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [5] |
| Physical State | Solid (Parent phenol is a light brown crystalline solid). | [8] |
The Core Principle of Disposal: High-Temperature Incineration
Due to its chemical stability and hazardous nature, this compound waste must not be disposed of via landfill or sewer systems.[5] The presence of carbon-bromine bonds necessitates a disposal method that can ensure their complete cleavage.
The universally accepted and regulatory-compliant method for disposing of halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility .[9]
Causality: During controlled combustion at high temperatures (typically >850 °C), the organic structure is destroyed. However, this process liberates the bromine atoms, which form hydrogen bromide (HBr) gas.[10][11] HBr is a corrosive and toxic gas. For this reason, the incinerator must be equipped with an afterburner and a wet scrubber system .[8] The scrubber neutralizes the acidic HBr gas, preventing its release into the atmosphere.[12][13] Attempting to incinerate this waste in a standard furnace would risk the formation of toxic polybrominated dioxins and furans and release corrosive gases.[14][15]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste material in any capacity, from initial collection to preparation for pickup, appropriate PPE is mandatory.[16][17]
| Task | Required PPE | Rationale & Sources |
| Handling Waste (Solid or Solution) | Nitrile or PVC gloves, safety goggles, lab coat. | Protects against skin contact and eye irritation.[7][18] |
| Spill Cleanup | Chemical-resistant gauntlet gloves, chemical splash goggles, face shield, chemical-resistant apron or coveralls. | Provides enhanced protection against splashes and significant contamination.[19][20] |
| Generating Dust or Aerosols | All of the above, plus a NIOSH-approved respirator with an organic vapor cartridge. | Prevents inhalation of harmful airborne particles.[5][11][16] |
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
-
Designate a specific waste stream. this compound waste must be collected separately from non-hazardous and other reactive waste streams. It should be classified as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if dissolved in a solvent.
-
Use a dedicated container. The container must be made of a material compatible with the waste (e.g., glass or high-density polyethylene). Ensure it is clean and dry before use.
-
Collect waste at the source. As soon as the material is declared waste (e.g., leftover reagent, contaminated labware), place it directly into the designated container to minimize handling and prevent cross-contamination.
Step 2: Containerization and Labeling
-
Do not overfill. Fill the container to no more than 80% of its capacity to prevent spills and allow for vapor expansion.
-
Seal the container securely. Ensure the lid is tightly closed. For solids, this prevents the release of dust. For liquids, it prevents leaks and evaporation.[5][10]
-
Apply a Hazardous Waste Label. The label must be filled out completely and legibly. It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The date accumulation started.
-
Your name, department, and contact information.
-
Step 3: Arrange for Professional Disposal
-
Store the container safely. Keep the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be well-ventilated, secure, and have secondary containment.[21]
-
Contact your institution's Environmental Health & Safety (EHS) office. Your EHS department is responsible for coordinating with licensed hazardous waste disposal companies. They will provide specific instructions for pickup.
-
Never use a private courier or attempt to transport the waste yourself. Transportation of hazardous waste is strictly regulated. Rely on certified professionals.[8] The licensed vendor will transport the waste to a permitted facility for proper incineration.
Emergency Procedures: Spill Management
In the event of an accidental spill, act quickly and safely.
-
Alert personnel. Inform everyone in the immediate area and evacuate if necessary.
-
Don appropriate PPE. Before attempting any cleanup, put on the required PPE for spill management (see Table 2).[22]
-
Contain the spill. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels. For solid spills, gently cover the material to prevent dust from becoming airborne.[10][23]
-
Clean the spill. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[21][22]
-
Decontaminate the area. Wipe the spill area with a suitable solvent (consult the SDS or your EHS office), collecting the cleaning materials as hazardous waste.
-
Label and dispose. Seal and label the container with the spill cleanup debris and manage it as hazardous waste according to the protocol above.
-
Report the incident. Notify your supervisor and EHS office about the spill, even if it was minor.
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
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Safety data sheet - CPAChem. (2019). 2,4-dibromophenol. [Link]
-
Environmental Science and Pollution Research. (n.d.). BROMINE AHD WASTE INCINERATION. [Link]
-
Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. [Link]
-
CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
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ResearchGate. (2025). Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link]
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Growing Produce. (n.d.). Personal Protective Equipment A Must For Safe Pesticide Use. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromophenol Acetate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deep commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,4-Dibromophenol Acetate (CAS No. 36914-79-1). The protocols herein are designed to be a self-validating system, ensuring that every step is grounded in a clear understanding of the risks and the rationale behind the protective measures.
Section 1: Hazard Identification and Risk Assessment
2,4-Dibromophenol is classified as acutely toxic and an irritant.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled.[1][3] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
This data is based on the parent compound, 2,4-Dibromophenol, and should be considered the minimum hazard profile for this compound.
The primary causality for these hazards lies in the phenolic structure, which can readily penetrate the skin and disrupt cellular processes. Bromination can further enhance its reactivity and toxicity. The acetate functional group may alter the absorption rate, but the underlying phenolic toxicity remains the core concern.
Section 2: Engineering Controls and Ventilation
Before any personal protective equipment is considered, your first and most critical line of defense is engineering controls. These are designed to minimize your exposure by containing the hazard at its source.
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[4] This is non-negotiable. A fume hood ensures that any dust or vapors are captured before they can be inhaled.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][5]
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is your last line of defense, to be used in conjunction with the engineering controls described above. The selection of appropriate PPE is a critical step that requires a thoughtful assessment of the planned procedure.
-
Requirement: Chemical safety goggles are mandatory.[2] They must provide a complete seal around the eyes to protect against splashes and dust.
-
Causality: this compound is expected to be a serious eye irritant. Goggles are essential to prevent contact that could lead to significant eye damage.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]
-
Gloves: Wear appropriate chemical-resistant gloves.[2][7] Based on compounds with similar properties like phenol, butyl rubber or neoprene gloves are recommended.[8] Always double-glove if the procedure involves a higher risk of exposure. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A standard lab coat is required, but for procedures with a higher splash potential, a chemically resistant apron or suit should be worn.[7][8]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
-
Requirement: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2]
-
When to Use: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (N95, P100) or an organic vapor cartridge should be used.[5]
The following diagram outlines the logical process for selecting the appropriate level of PPE for any task involving this compound.
Section 4: Safe Handling and Storage Procedures
-
Handling: Always wash hands thoroughly after handling.[2] Avoid creating dust when working with the solid form.[9] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[2][9] The storage area should be locked or accessible only to authorized personnel.
Section 5: Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing the appropriate PPE (including respiratory protection), sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Clean the spill area thoroughly.
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Use designated, properly labeled, and sealed containers for hazardous waste.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][10] Do not dispose of it with household garbage or allow it to reach the sewage system.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- CPAChem. (2019-05-16). Safety data sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dibromophenol, 99% (GC).
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-07-15). SAFETY DATA SHEET.
- Fisher Scientific. (2025-12-20). SAFETY DATA SHEET.
- CPAChem. (2019-05-16). Safety data sheet.
- Fisher Scientific. (2015-05-27). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Thermo Fisher Scientific. (2010-09-02). SAFETY DATA SHEET.
- ChemicalBook. (2025-09-27). 2,4-Dibromophenol - Safety Data Sheet.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Matrix Scientific. (2023-01-18). Download SDS.
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cpachem.com [cpachem.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
